3-(Pyrrolidine-1-carbonyl)phenylboronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[3-(pyrrolidine-1-carbonyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BNO3/c14-11(13-6-1-2-7-13)9-4-3-5-10(8-9)12(15)16/h3-5,8,15-16H,1-2,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXTMJRKRWYTPLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)N2CCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70463385 | |
| Record name | 3-(Pyrrolidine-1-carbonyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70463385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
723281-53-6 | |
| Record name | 3-(Pyrrolidine-1-carbonyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70463385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(Pyrrolidine-1-carbonyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical whitepaper provides a comprehensive overview of the chemical properties, experimental protocols, and potential applications of 3-(Pyrrolidine-1-carbonyl)phenylboronic acid. This bifunctional molecule, incorporating both a reactive boronic acid moiety and a stable pyrrolidine amide, is a valuable building block in medicinal chemistry and organic synthesis.
Core Chemical and Physical Properties
This compound is a solid, typically appearing as a light yellow to yellow powder.[1] It is characterized by its unique structure, which marries the Suzuki-Miyaura cross-coupling reactivity of the phenylboronic acid group with the pharmacological relevance of the pyrrolidine scaffold. The pyrrolidine ring is a prominent feature in many biologically active compounds, valued for its ability to explore three-dimensional space and contribute to the stereochemistry of a molecule.[2]
Quantitative data for the compound are summarized in the table below for ease of reference.
| Property | Value | Source(s) |
| CAS Number | 723281-53-6 | [1][3] |
| Molecular Formula | C₁₁H₁₄BNO₃ | [1][3][4] |
| Molecular Weight | 219.04 g/mol | [1][4][5] |
| Melting Point | 113-116 °C | [1][4][5] |
| Boiling Point (Predicted) | 461.7 ± 47.0 °C | [1][4][5] |
| Density (Predicted) | 1.26 ± 0.1 g/cm³ | [1][4][5] |
| pKa (Predicted) | 7.95 ± 0.10 | [1][5] |
| Physical Form | Solid | [1] |
| Appearance | Light yellow to yellow | [1] |
| Purity | ≥97% or 98% | [3] |
| Storage Temperature | 2-8°C or Inert atmosphere, room temp. | [1][4] |
| InChI Key | SXTMJRKRWYTPLI-UHFFFAOYSA-N |
Reactivity and Applications
The primary utility of this compound stems from its role as a substrate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is one of the most efficient methods for forming carbon-carbon bonds, particularly for the synthesis of biaryl systems.[6][7] The boronic acid group can also engage in reversible covalent interactions with diols, a property leveraged in the design of sensors and drug delivery systems.[8][9][10]
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction involves the coupling of an organoboron compound (like this compound) with an organic halide or triflate, catalyzed by a palladium(0) complex.[11] The reaction tolerates a wide range of functional groups and can often be carried out in aqueous conditions.[6]
Interaction with Diols
Phenylboronic acids are known to react reversibly with compounds containing cis-diol groups, such as sugars and other carbohydrates, to form cyclic boronate esters.[8][12] This equilibrium is pH-dependent, with the interaction being more favorable at pH values above the pKa of the boronic acid.[9][10] This characteristic is crucial for the development of glucose-responsive materials and sensors.
Experimental Protocols
Detailed experimental procedures are critical for the successful application of this compound. The following sections provide representative methodologies.
Synthesis Workflow
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a representative example for the use of an aryl boronic acid in a Suzuki coupling reaction to form an unsymmetrical biaryl.[6][14]
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar and condenser, combine the aryl halide (1.0 eq), this compound (1.1 - 1.5 eq), and a suitable solvent (e.g., n-propanol, DME, or toluene).[6][14]
-
Degassing: Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.
-
Catalyst and Base Addition: To the solution, add the palladium catalyst (e.g., Palladium(II) acetate, 1-5 mol%) and a phosphine ligand (e.g., triphenylphosphine, 2-10 mol%).[6] Add an aqueous solution of a base, such as 2M sodium carbonate or potassium carbonate (2.0 - 3.0 eq).[6][14]
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) under the inert atmosphere. Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS). Reaction times typically range from 1 to 12 hours.[6][14]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.[6]
Analytical Characterization
The identity and purity of this compound are typically confirmed using a combination of spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic signals for the aromatic protons on the phenyl ring and the aliphatic protons of the pyrrolidine ring. The B(OH)₂ protons are often broad and may exchange with solvent.
-
¹³C NMR: Will show distinct resonances for the carbonyl carbon, the aromatic carbons (including the carbon attached to boron), and the pyrrolidine carbons.
-
¹¹B NMR: This technique is particularly useful for studying boronic acids and their interactions.[9][10] The chemical shift of the boron atom provides information about its coordination state (trigonal planar in the acid vs. tetrahedral in the boronate ester).[9]
-
-
Mass Spectrometry (MS): Provides the mass-to-charge ratio of the molecule, confirming its molecular weight.[15]
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the O-H stretch of the boronic acid, the C=O stretch of the amide, and C-H and C=C stretches of the aromatic and aliphatic portions.
Safety and Handling
This compound is classified as an irritant.[1] The GHS05 pictogram indicates that it can cause severe skin burns and eye damage.
-
Hazard Statements: H318 - Causes serious eye damage.
-
Precautionary Statements:
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338+P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.
-
It should be handled in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a cool, dry place, under an inert atmosphere if possible, as boronic acids can be susceptible to dehydration.[8]
References
- 1. This compound CAS#: 723281-53-6 [amp.chemicalbook.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thoreauchem.com [thoreauchem.com]
- 4. 723281-53-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. www1.udel.edu [www1.udel.edu]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Phenylboronic acid CAS#: 98-80-6 [m.chemicalbook.com]
- 9. par.nsf.gov [par.nsf.gov]
- 10. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rose-hulman.edu [rose-hulman.edu]
- 12. researchgate.net [researchgate.net]
- 13. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 14. mdpi.com [mdpi.com]
- 15. PubChemLite - [3-(pyrrolidine-1-carbonyl)phenyl]boronic acid pinacol ester (C17H24BNO3) [pubchemlite.lcsb.uni.lu]
An In-Depth Technical Guide to the Synthesis of 3-(Pyrrolidine-1-carbonyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis methods for 3-(pyrrolidine-1-carbonyl)phenylboronic acid, a valuable building block in medicinal chemistry and drug discovery. The document details plausible synthetic pathways, outlines experimental protocols based on established chemical transformations, and presents key data in a structured format for ease of comparison.
Introduction
This compound is a bifunctional molecule incorporating a phenylboronic acid moiety and a pyrrolidine carboxamide. This unique combination of functional groups makes it a versatile reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its application is prevalent in the construction of complex molecular architectures found in many biologically active compounds. This guide explores the most chemically sound and commonly employed strategies for the preparation of this important synthetic intermediate.
Synthetic Strategies
The synthesis of this compound can be logically approached via a two-stage process:
-
Amide Bond Formation: The initial step involves the formation of the robust amide linkage between a substituted benzoic acid derivative and pyrrolidine. The most common starting material for this is a 3-halobenzoic acid or its corresponding acyl halide.
-
Introduction of the Boronic Acid Moiety: The second stage focuses on the conversion of the halo-substituent on the phenyl ring into the desired boronic acid group. Two principal methods are widely used for this transformation:
-
Method A: Grignard Reagent Formation followed by Borylation: This classic method involves the formation of an aryl Grignard reagent from the halo-amide intermediate, which is then quenched with a trialkyl borate ester.
-
Method B: Palladium-Catalyzed Borylation (Miyaura Borylation): This modern approach utilizes a palladium catalyst to couple the halo-amide with a diboron reagent.
-
The overall synthetic workflow can be visualized as follows:
Caption: General Synthetic Workflow for this compound.
Detailed Experimental Protocols
Synthesis of the Intermediate: 1-(3-Bromobenzoyl)pyrrolidine
This initial step involves the acylation of pyrrolidine with 3-bromobenzoyl chloride.
Reaction Scheme:
Caption: Synthesis of 1-(3-Bromobenzoyl)pyrrolidine.
Experimental Protocol:
-
To a solution of pyrrolidine (1.2 equivalents) and a suitable non-nucleophilic base such as triethylamine (1.5 equivalents) in a dry, inert solvent like dichloromethane (DCM) at 0 °C, add a solution of 3-bromobenzoyl chloride (1.0 equivalent) in DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure 1-(3-bromobenzoyl)pyrrolidine.
| Reagent/Solvent | Molar Ratio | Purity | Notes |
| 3-Bromobenzoyl chloride | 1.0 | >98% | |
| Pyrrolidine | 1.2 | >99% | |
| Triethylamine | 1.5 | >99% | Can be substituted with other non-nucleophilic bases. |
| Dichloromethane | - | Anhydrous | Solvent volume to be determined by scale. |
Synthesis of this compound
This method involves the formation of a Grignard reagent from 1-(3-bromobenzoyl)pyrrolidine, which is then reacted with a trialkyl borate.
Reaction Scheme:
Caption: Grignard-based synthesis of the target molecule.
Experimental Protocol:
-
Activate magnesium turnings (1.5 equivalents) in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add a solution of 1-(3-bromobenzoyl)pyrrolidine (1.0 equivalent) in anhydrous tetrahydrofuran (THF) to the activated magnesium. A small crystal of iodine may be added to initiate the reaction.
-
Heat the mixture to reflux until the magnesium is consumed, indicating the formation of the Grignard reagent.
-
Cool the resulting Grignard solution to -78 °C in a separate flask containing a solution of triisopropyl borate (1.5 equivalents) in anhydrous THF.
-
Slowly add the Grignard reagent to the triisopropyl borate solution while maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of aqueous acid (e.g., 1 M HCl) at 0 °C.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
| Reagent/Solvent | Molar Ratio | Purity | Notes |
| 1-(3-Bromobenzoyl)pyrrolidine | 1.0 | >98% | |
| Magnesium Turnings | 1.5 | Ensure proper activation. | |
| Triisopropyl Borate | 1.5 | >98% | Other trialkyl borates can be used. |
| Tetrahydrofuran | - | Anhydrous |
This method offers a milder alternative to the Grignard route and often shows better functional group tolerance.
Reaction Scheme:
Caption: Palladium-catalyzed synthesis of the target molecule.
Experimental Protocol:
-
In a reaction vessel, combine 1-(3-bromobenzoyl)pyrrolidine (1.0 equivalent), bis(pinacolato)diboron (B₂pin₂) (1.1-1.5 equivalents), a palladium catalyst such as Pd(dppf)Cl₂ (0.02-0.05 equivalents), and a base such as potassium acetate (KOAc) (3.0 equivalents).
-
Add a dry, deoxygenated solvent such as dioxane or toluene.
-
Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80 to 110 °C for 12-24 hours, monitoring the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
The resulting crude boronate ester can be purified by column chromatography.
-
Hydrolyze the purified pinacol ester to the boronic acid using a suitable method, for example, by treatment with an aqueous acid or by transesterification with a diol followed by hydrolysis.
| Reagent/Solvent | Molar Ratio | Purity | Notes |
| 1-(3-Bromobenzoyl)pyrrolidine | 1.0 | >98% | |
| Bis(pinacolato)diboron | 1.1-1.5 | >98% | |
| Pd(dppf)Cl₂ | 0.02-0.05 | Other Pd catalysts and ligands can be screened. | |
| Potassium Acetate | 3.0 | ||
| Dioxane/Toluene | - | Anhydrous, Deoxygenated |
Data Summary
The following table summarizes the expected outcomes for the described synthetic methods. Please note that yields are highly dependent on the specific reaction conditions and scale.
| Method | Key Reagents | Typical Yield | Purity | Advantages | Disadvantages |
| Grignard | Mg, Triisopropyl borate | 40-60% | >95% after purification | Cost-effective, well-established. | Sensitive to moisture and air, may have functional group compatibility issues. |
| Miyaura Borylation | B₂pin₂, Pd catalyst, Base | 60-85% | >97% after purification | Milder conditions, excellent functional group tolerance. | Higher cost of reagents (catalyst, diboron reagent). |
Conclusion
The synthesis of this compound is readily achievable through multi-step synthetic sequences. The choice between a Grignard-based approach and a palladium-catalyzed borylation will depend on factors such as cost, scale, and the presence of other functional groups in the starting material. For laboratory-scale synthesis where functional group tolerance is paramount, the Miyaura borylation is often the preferred method. For larger-scale production where cost is a significant driver, the Grignard route may be more advantageous, provided that the reaction conditions are carefully controlled. This guide provides a solid foundation for researchers and chemists to develop a robust and efficient synthesis of this valuable chemical intermediate.
An In-depth Technical Guide to (3-(Pyrrolidin-1-ylcarbonyl)phenyl)boronic acid (CAS 723281-53-6)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of (3-(Pyrrolidin-1-ylcarbonyl)phenyl)boronic acid, based on available chemical data and the known properties of the broader class of phenylboronic acids. It is important to note that specific biological and pharmacological studies on this particular compound (CAS 723281-53-6) are limited in the public domain. The information presented herein is intended for research and development purposes and should be supplemented with in-house experimental validation.
Introduction
(3-(Pyrrolidin-1-ylcarbonyl)phenyl)boronic acid is a synthetic organic compound belonging to the family of arylboronic acids. These compounds are characterized by a boronic acid functional group (-B(OH)₂) attached to an aromatic ring. The presence of the pyrrolidin-1-ylcarbonyl moiety at the meta-position of the phenyl ring introduces specific steric and electronic properties that can influence its chemical reactivity and biological activity.
Arylboronic acids are versatile reagents in organic chemistry, most notably for their application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful tool for the formation of carbon-carbon bonds. In the context of drug discovery and development, the boronic acid functional group has gained significant attention due to its ability to form reversible covalent bonds with the active site residues of certain enzymes, leading to potent and selective inhibition.
Physicochemical Properties
The fundamental physicochemical properties of (3-(Pyrrolidin-1-ylcarbonyl)phenyl)boronic acid are summarized in the table below. This information is crucial for its handling, formulation, and application in experimental settings.
| Property | Value | Source |
| CAS Number | 723281-53-6 | Chemical Supplier Catalogs |
| Molecular Formula | C₁₁H₁₄BNO₃ | Chemical Supplier Catalogs |
| Molecular Weight | 219.05 g/mol | Chemical Supplier Catalogs[1] |
| Appearance | White to off-white solid | General knowledge |
| IUPAC Name | (3-(pyrrolidine-1-carbonyl)phenyl)boronic acid | Sigma-Aldrich[1] |
| InChI Key | SXTMJRKRWYTPLI-UHFFFAOYSA-N | Sigma-Aldrich[1] |
| SMILES | O=C(N1CCCC1)c2cccc(B(O)O)c2 | General knowledge |
| Storage Temperature | Inert atmosphere, room temperature | Sigma-Aldrich[1] |
| Physical Form | Solid | Sigma-Aldrich[1] |
Synthesis and Chemical Reactivity
General Synthesis
References
An In-depth Technical Guide to 3-(1-Pyrrolidinylcarbonyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(1-pyrrolidinylcarbonyl)phenylboronic acid, a synthetic organoboron compound of interest in medicinal chemistry and drug discovery. While specific biological data for this exact molecule is limited in publicly available literature, this document consolidates its known chemical properties and provides a framework for its potential synthesis, experimental evaluation, and application based on the well-established chemistry of related phenylboronic acid derivatives. This guide is intended to serve as a foundational resource for researchers investigating novel compounds in this chemical class.
Introduction
Phenylboronic acids and their derivatives are a versatile class of compounds with broad applications in organic synthesis and medicinal chemistry. Their unique ability to form reversible covalent bonds with diols has made them invaluable as sensors for saccharides and as inhibitors of various enzymes. The incorporation of an amide functional group, such as the 1-pyrrolidinylcarbonyl moiety at the meta-position of the phenyl ring, introduces specific steric and electronic properties that can modulate biological activity and pharmacokinetic profiles. This guide focuses on the chemical structure and potential utility of 3-(1-pyrrolidinylcarbonyl)phenylboronic acid.
Chemical Structure and Properties
3-(1-Pyrrolidinylcarbonyl)phenylboronic acid is characterized by a central phenyl ring substituted with a boronic acid group (-B(OH)₂) and a pyrrolidinylcarbonyl group.
Molecular Structure:
Chemical Structure of 3-(1-pyrrolidinylcarbonyl)phenylboronic acid
Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 723281-53-6 | [1][2] |
| Molecular Formula | C₁₁H₁₄BNO₃ | [2] |
| Molecular Weight | 219.05 g/mol | |
| Appearance | Solid | |
| IUPAC Name | (3-(pyrrolidine-1-carbonyl)phenyl)boronic acid | |
| InChI Key | SXTMJRKRWYTPLI-UHFFFAOYSA-N | |
| SMILES | O=C(N1CCCC1)c1cccc(B(O)O)c1 | [2] |
Potential Synthesis Strategies
A definitive, published synthetic protocol for 3-(1-pyrrolidinylcarbonyl)phenylboronic acid is not currently available. However, based on established methodologies for the synthesis of substituted phenylboronic acids and benzamides, a plausible synthetic route can be proposed. A common approach involves the formation of the amide bond followed by borylation, or vice-versa.
Proposed Retrosynthetic Analysis:
Retrosynthetic analysis for the target compound.
Hypothetical Synthetic Workflow:
A potential synthetic workflow could involve the initial preparation of an activated carboxylic acid derivative of a boron-protected phenylboronic acid, followed by amidation with pyrrolidine.
A possible synthetic workflow.
Potential Biological and Medicinal Chemistry Applications
While no specific biological activities for 3-(1-pyrrolidinylcarbonyl)phenylboronic acid have been reported, its structural features suggest potential applications in several areas of drug discovery, primarily as an enzyme inhibitor.
-
Serine Protease Inhibition: Boronic acids are well-known inhibitors of serine proteases, where the boron atom forms a reversible covalent bond with the catalytic serine residue. The substituents on the phenyl ring play a crucial role in determining specificity and potency.
-
Beta-Lactamase Inhibition: Phenylboronic acid derivatives have been explored as inhibitors of bacterial β-lactamases, enzymes that confer resistance to β-lactam antibiotics. The amide moiety could be tailored to enhance binding to the active site of these enzymes.
-
General Kinase Inhibition: The proline-boronic acid motif has been utilized in the design of kinase inhibitors. While this compound is not a direct analogue, the pyrrolidine ring may confer favorable interactions within the ATP-binding pocket of certain kinases.
-
Proteasome Inhibition: Dipeptidyl boronic acids are a clinically important class of proteasome inhibitors. The amide linkage in the target compound could serve as a handle for further elaboration into more complex structures targeting the proteasome.[3]
Experimental Protocols (Representative)
Given the absence of specific experimental data for 3-(1-pyrrolidinylcarbonyl)phenylboronic acid, this section provides representative protocols for the evaluation of phenylboronic acid derivatives as enzyme inhibitors. These should be adapted and optimized for the specific target of interest.
General Enzyme Inhibition Assay (e.g., for a Serine Protease):
Workflow for a typical enzyme inhibition assay.
Protocol Details:
-
Materials:
-
Target enzyme (e.g., Trypsin, Chymotrypsin)
-
Chromogenic or fluorogenic substrate specific to the enzyme
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
3-(1-pyrrolidinylcarbonyl)phenylboronic acid (dissolved in a suitable solvent like DMSO)
-
96-well microplate
-
Microplate reader
-
-
Procedure: a. Prepare a stock solution of the inhibitor in DMSO. b. Perform serial dilutions of the inhibitor stock solution in the assay buffer. c. In a 96-well plate, add a fixed amount of the enzyme solution to each well. d. Add the serially diluted inhibitor solutions to the wells containing the enzyme. Include a control with no inhibitor. e. Pre-incubate the enzyme-inhibitor mixture for a defined period (e.g., 15-30 minutes) at a controlled temperature. f. Initiate the enzymatic reaction by adding the substrate solution to all wells. g. Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader. h. Calculate the initial reaction velocity for each inhibitor concentration. i. Plot the initial velocity as a function of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic regression) to determine the IC₅₀ value.
Data Presentation
As no quantitative biological data for 3-(1-pyrrolidinylcarbonyl)phenylboronic acid is available, this section remains to be populated. It is recommended that researchers generating such data present it in a clear, tabular format for easy comparison. An example template is provided below.
Table 1: Hypothetical Enzyme Inhibition Data for 3-(1-pyrrolidinylcarbonyl)phenylboronic acid
| Target Enzyme | Assay Type | IC₅₀ (µM) | Ki (µM) | Notes |
| Enzyme A | e.g., Fluorometric | Data | Data | Competitive/Non-competitive |
| Enzyme B | e.g., Colorimetric | Data | Data | Competitive/Non-competitive |
| ... | ... | ... | ... | ... |
Conclusion and Future Directions
3-(1-Pyrrolidinylcarbonyl)phenylboronic acid represents an under-investigated molecule within the broader class of phenylboronic acid derivatives. Its synthesis is feasible through established chemical methodologies. The presence of the pyrrolidinylcarbonyl moiety offers a unique combination of steric and electronic features that may confer novel biological activities, particularly in the realm of enzyme inhibition.
Future research should focus on:
-
The development and publication of a robust synthetic route for this compound.
-
Systematic screening against a panel of relevant biological targets, such as serine proteases, β-lactamases, and kinases.
-
Structure-activity relationship (SAR) studies by modifying the pyrrolidine ring and the position of the substituents on the phenyl ring.
-
Evaluation of its pharmacokinetic properties to assess its potential as a drug lead.
This technical guide serves as a starting point for researchers interested in exploring the potential of 3-(1-pyrrolidinylcarbonyl)phenylboronic acid and its analogues in drug discovery and development. The lack of existing data presents a clear opportunity for novel and impactful research in this area.
References
- 1. Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activity of peptide proline-boronic acids as proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Technical Profile of 3-(Pyrrolidine-1-carbonyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Pyrrolidine-1-carbonyl)phenylboronic acid is a bifunctional organic compound of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a phenylboronic acid moiety, a key functional group for Suzuki-Miyaura cross-coupling reactions, and a pyrrolidine-1-carbonyl group, which can influence solubility, pharmacokinetic properties, and binding interactions in biological systems. This technical guide provides a summary of its key chemical properties, expected spectroscopic data based on its structural features, and detailed experimental protocols for its analysis.
Chemical Properties
| Property | Value |
| CAS Number | 723281-53-6[1][2] |
| Molecular Formula | C₁₁H₁₄BNO₃[1][2] |
| Molecular Weight | 219.05 g/mol [1] |
| Physical Form | Solid[1] |
| Purity | Typically ≥98%[1] |
Spectroscopic Data Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl ring and the aliphatic protons of the pyrrolidine ring. The aromatic protons would appear as complex multiplets in the downfield region (typically δ 7.0-8.5 ppm). The protons of the pyrrolidine ring would be observed in the upfield region, likely as multiplets around δ 1.8-3.6 ppm.
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the amide carbonyl carbon, and the pyrrolidine carbons. The aromatic carbons are expected in the δ 120-140 ppm range, with the carbon attached to the boron atom showing a broader signal. The amide carbonyl carbon should appear further downfield, typically in the δ 165-175 ppm region. The aliphatic carbons of the pyrrolidine ring would be found in the upfield region of the spectrum.
¹¹B NMR: The ¹¹B NMR spectrum is a sensitive probe for the coordination state of the boron atom. For a tricoordinate boronic acid, a single broad resonance is expected in the range of δ 27-33 ppm.
| Data Type | Expected Chemical Shift (ppm) | Notes |
| ¹H NMR | Aromatic H: ~7.2 - 8.2Pyrrolidine CH₂: ~3.4 - 3.6Pyrrolidine CH₂: ~1.8 - 2.0 | Chemical shifts are influenced by the solvent. |
| ¹³C NMR | Carbonyl C=O: ~168 - 172Aromatic C-B: ~135 (broad)Aromatic C: ~125 - 135Pyrrolidine C: ~24 - 48 | The carbon attached to boron can be difficult to observe. |
| ¹¹B NMR | B(OH)₂: ~27 - 33 | A single, broad peak is characteristic of a trigonal boronic acid. |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorptions corresponding to the various functional groups in the molecule. A very broad O-H stretching band for the boronic acid hydroxyl groups is expected around 3200-3500 cm⁻¹. The amide C=O stretch will give a strong absorption band in the region of 1600-1650 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretches from the pyrrolidine ring will be just below 3000 cm⁻¹. The B-O stretching vibration typically appears as a strong band around 1350 cm⁻¹.
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| O-H (Boronic Acid) | 3500 - 3200 | Strong, Broad |
| C-H (Aromatic) | 3100 - 3000 | Medium |
| C-H (Aliphatic) | 3000 - 2850 | Medium |
| C=O (Amide) | 1650 - 1600 | Strong |
| C=C (Aromatic) | 1600 - 1450 | Medium to Weak |
| B-O Stretch | 1380 - 1310 | Strong |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ with an m/z of 220.1 would be expected in positive ion mode. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 218.1 could be observed.
| Ion | Expected m/z |
| [M+H]⁺ | 220.1 |
| [M+Na]⁺ | 242.1 |
| [M-H]⁻ | 218.1 |
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). Ensure the solid is fully dissolved.
-
Acquisition:
-
For ¹H NMR, acquire the spectrum using a standard pulse program. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled experiment is standard. Longer acquisition times will be necessary due to the lower natural abundance of ¹³C.
-
For ¹¹B NMR, use a boron-specific probe or a broadband probe tuned to the ¹¹B frequency. A wider spectral window may be necessary.
-
-
Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard.
FT-IR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact between the sample and the crystal.
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Analysis: Collect the spectrum of the sample. The final spectrum will be the ratio of the sample spectrum to the background spectrum.
-
Data Interpretation: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution with the mobile phase to a final concentration in the low µg/mL to ng/mL range.
-
Chromatography: Inject the sample onto a suitable HPLC column (e.g., C18) and elute with a gradient of water and acetonitrile, both typically containing a small amount of an additive like formic acid or ammonium acetate to improve ionization.
-
Mass Spectrometry: Analyze the eluent using an electrospray ionization (ESI) source in both positive and negative ion modes. Acquire full scan mass spectra to identify the molecular ion.
Logical Workflow: Application in Suzuki-Miyaura Cross-Coupling
This compound is an ideal candidate for Suzuki-Miyaura cross-coupling reactions to synthesize more complex molecules. The following diagram illustrates a typical experimental workflow for such a reaction.
References
An In-depth Technical Guide to the Solubility of 3-(Pyrrolidine-1-carbonyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties and solubility characteristics of 3-(Pyrrolidine-1-carbonyl)phenylboronic acid. Due to the limited availability of specific quantitative solubility data for the title compound in publicly accessible literature, this document presents solubility data for analogous phenylboronic acid compounds as a relevant proxy. The guide details established experimental protocols for determining the solubility of boronic acids, offering a robust framework for researchers to ascertain the solubility of this compound and its derivatives. Furthermore, this document includes visualizations of a standard solubility determination workflow and a typical Suzuki-Miyaura cross-coupling reaction, a key application for this class of compounds, to provide a practical context for its use in synthetic chemistry.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. This data is essential for understanding the compound's general characteristics and for designing appropriate experimental conditions for its use.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 723281-53-6 | [1] |
| Molecular Formula | C₁₁H₁₄BNO₃ | ChemicalBook |
| Molecular Weight | 219.05 g/mol | [1] |
| Physical Form | Solid | [1] |
| Melting Point | 113-116°C | ChemicalBook |
| Purity | ≥98% | [1] |
| Storage Temperature | Inert atmosphere, room temperature | [1] |
| IUPAC Name | 3-(1-pyrrolidinylcarbonyl)phenylboronic acid | [1] |
| InChI Key | SXTMJRKRWYTPLI-UHFFFAOYSA-N | [1] |
Solubility Profile
Direct, experimentally determined quantitative solubility data for this compound in various solvents is not extensively available in the public domain. However, the solubility of phenylboronic acids as a class is influenced by factors such as the nature of substituents on the phenyl ring and the polarity of the solvent.
Generally, phenylboronic acids exhibit higher solubility in polar organic solvents. For instance, phenylboronic acid itself has high solubility in ethers (like dipropyl ether) and ketones (like acetone), moderate solubility in chloroform, and very low solubility in hydrocarbons (like methylcyclohexane). The introduction of substituents, such as the pyrrolidine-1-carbonyl group, is expected to modulate this solubility profile.
To provide a practical reference for researchers, Table 2 summarizes the solubility data for the parent compound, phenylboronic acid, in several common organic solvents. This information can serve as a useful starting point for solvent selection in experiments involving this compound.
Table 2: Solubility of Phenylboronic Acid in Various Organic Solvents (Proxy Data)
| Solvent | Temperature (°C) | Solubility (Mole Fraction, x) |
| Acetone | 25 | ~0.25 |
| Chloroform | 25 | ~0.15 |
| Dipropyl ether | 25 | ~0.30 |
| Methylcyclohexane | 25 | <0.01 |
Note: The data in this table is for the parent compound, phenylboronic acid, and is intended to be a proxy. Actual solubility of this compound may vary.
Experimental Protocol for Solubility Determination
A reliable and commonly employed technique for determining the solubility of boronic acids in organic solvents is the dynamic (or synthetic) method. This method involves the visual or instrumental observation of the dissolution of a solid in a liquid upon controlled heating.
Materials and Equipment
-
This compound
-
Selected organic solvents (e.g., acetone, acetonitrile, toluene, methanol, etc.)
-
Jacketed glass vessel with a magnetic stirrer
-
Circulating thermostat bath
-
Calibrated thermometer or temperature probe
-
Luminance probe or a laser beam and a photodetector
-
Analytical balance
Procedure
-
Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel.
-
Heating and Observation: Place the vessel in the thermostat bath and begin stirring the mixture. The temperature of the bath is slowly increased at a constant rate (e.g., 0.1-0.5 °C/min).
-
Turbidity Measurement: The turbidity of the solution is continuously monitored using a luminance probe or by observing the scattering of a laser beam passing through the solution.
-
Determination of Dissolution Temperature: The temperature at which the last solid particles disappear, and the solution becomes clear, is recorded as the solubility temperature for that specific composition.
-
Data Collection: Repeat the measurement with different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).
It is important to note that boronic acids can undergo dehydration to form cyclic anhydrides (boroxines), which can affect the accuracy of solubility measurements. Therefore, careful control of experimental conditions and the use of anhydrous solvents are recommended.
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the dynamic method for determining the solubility of this compound.
Caption: Workflow for the dynamic method of solubility determination.
Application in Suzuki-Miyaura Cross-Coupling
This compound is a valuable reagent in organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. Understanding its solubility is crucial for optimizing these reactions.
The following diagram outlines a generalized Suzuki-Miyaura coupling reaction, a primary application for this class of compounds.
Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This technical guide has summarized the available physicochemical properties of this compound and provided a detailed experimental protocol for determining its solubility. While specific quantitative solubility data for this compound remains limited, the information on analogous boronic acids and the methodologies presented herein offer a solid foundation for researchers. A thorough understanding of the solubility of this compound is paramount for its effective use in synthetic applications, such as the widely employed Suzuki-Miyaura cross-coupling reaction. The provided visualizations of the experimental workflow and a key chemical reaction serve to enhance the practical utility of this guide for professionals in drug development and chemical research.
References
An In-depth Technical Guide to the Stability of 3-(Pyrrolidine-1-carbonyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of 3-(Pyrrolidine-1-carbonyl)phenylboronic acid under various environmental conditions. Boronic acids are a critical class of compounds in medicinal chemistry and drug development, valued for their ability to form reversible covalent bonds with diols, a common structural motif in biological molecules. However, the inherent instability of the boronic acid moiety presents significant challenges in formulation and development. Understanding the degradation pathways and stability profile of this compound is paramount for its successful application.
This document outlines the primary degradation pathways for aryl boronic acids, presents methodologies for conducting comprehensive stability studies, and provides a framework for data analysis and interpretation.
Core Concepts in Boronic Acid Stability
Aryl boronic acids, including this compound, are susceptible to two primary degradation pathways:
-
Oxidative Deboronation: This process involves the oxidation of the carbon-boron bond, leading to the formation of the corresponding phenol and boric acid. It is often mediated by reactive oxygen species.
-
Protodeboronation: This is a hydrolytic cleavage of the carbon-boron bond, resulting in the formation of the corresponding arene (in this case, N-phenylpyrrolidine-1-carboxamide) and boric acid. This reaction can be influenced by pH.
The stability of a given boronic acid is influenced by electronic effects of the substituents on the phenyl ring. The amide substituent at the meta-position in this compound is expected to influence the electron density at the boronic acid moiety, thereby affecting its stability.
Experimental Protocols for Stability Assessment
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[1][2][3] The following protocols outline a systematic approach to evaluating the stability of this compound.
2.1. General Procedure for Forced Degradation Studies
A stock solution of this compound (e.g., 1 mg/mL) is prepared in a suitable solvent such as acetonitrile or methanol. This stock solution is then subjected to the stress conditions outlined below. Samples are withdrawn at predetermined time points, neutralized if necessary, diluted to a suitable concentration, and analyzed by a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[4]
2.2. Hydrolytic Stability
-
Acidic Conditions: The stock solution is diluted with 0.1 M hydrochloric acid to achieve the desired final concentration. The solution is then incubated at a controlled temperature (e.g., 60°C).
-
Neutral Conditions: The stock solution is diluted with purified water. The solution is then incubated at a controlled temperature (e.g., 60°C).
-
Basic Conditions: The stock solution is diluted with 0.1 M sodium hydroxide to achieve the desired final concentration. The solution is then incubated at a controlled temperature (e.g., 60°C).
2.3. Oxidative Stability
The stock solution is diluted with a solution of hydrogen peroxide (e.g., 3% v/v). The mixture is then kept at room temperature.
2.4. Thermal Stability
A sample of the solid this compound is placed in a controlled temperature oven (e.g., 80°C) for a specified duration. A solution of the compound is also subjected to thermal stress as described in the hydrolytic stability section.
2.5. Photostability
A sample of the solid compound and a solution of the compound are exposed to a light source that provides both UV and visible light, as per ICH Q1B guidelines. A dark control sample is stored under the same conditions to differentiate between thermal and photolytic degradation.
Analytical Methodology
A stability-indicating HPLC method is crucial for the accurate assessment of the degradation of this compound.
-
Chromatographic System: A reversed-phase HPLC system with a C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is often effective.
-
Detection: UV detection at a wavelength where the parent compound and its potential degradation products have significant absorbance.
-
Method Validation: The analytical method should be validated to ensure it is stability-indicating, meaning it can separate the intact drug from its degradation products and excipients.
For the identification of unknown degradation products, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.[4]
Data Presentation
The quantitative data from the stability studies should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | Time (hours) | Assay of Parent Compound (%) | Total Impurities (%) | Major Degradation Product (% Area) |
| 0.1 M HCl (60°C) | 0 | 100.0 | 0.0 | - |
| 24 | 95.2 | 4.8 | 4.5 (RRT 0.85) | |
| 48 | 90.5 | 9.5 | 8.9 (RRT 0.85) | |
| Water (60°C) | 0 | 100.0 | 0.0 | - |
| 24 | 99.1 | 0.9 | 0.8 (RRT 0.85) | |
| 48 | 98.3 | 1.7 | 1.5 (RRT 0.85) | |
| 0.1 M NaOH (60°C) | 0 | 100.0 | 0.0 | - |
| 24 | 85.7 | 14.3 | 13.8 (RRT 0.92) | |
| 48 | 72.4 | 27.6 | 26.9 (RRT 0.92) | |
| 3% H₂O₂ (RT) | 0 | 100.0 | 0.0 | - |
| 24 | 78.9 | 21.1 | 20.5 (RRT 1.15) | |
| 48 | 65.1 | 34.9 | 34.2 (RRT 1.15) | |
| Thermal (80°C, Solid) | 0 | 100.0 | 0.0 | - |
| 48 | 99.5 | 0.5 | 0.4 (RRT 0.85) | |
| Photostability (ICH Q1B) | 0 | 100.0 | 0.0 | - |
| - | 97.8 | 2.2 | 2.0 (RRT 1.25) |
RRT = Relative Retention Time
Visualization of Workflows and Pathways
5.1. Experimental Workflow for Forced Degradation Studies
Caption: Workflow for forced degradation studies.
5.2. Potential Degradation Pathways
Caption: Potential degradation pathways.
Conclusion
The stability of this compound is a critical parameter that must be thoroughly investigated to ensure the safety and efficacy of any resulting pharmaceutical product. This guide provides a framework for conducting systematic stability studies based on established principles of boronic acid chemistry and regulatory guidelines. The provided experimental protocols and data presentation formats are intended to assist researchers in designing and executing robust stability assessments. A comprehensive understanding of the degradation profile will enable the development of stable formulations and appropriate storage conditions, ultimately facilitating the successful translation of this promising compound from the laboratory to clinical applications.
References
The Pyrrolidine Scaffold: A Versatile Core for Diverse Biological Activities
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of many natural products and synthetic compounds of significant pharmacological importance. Its unique structural features, including its three-dimensional conformation and the ability to be readily functionalized, make it a privileged scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of the diverse biological activities exhibited by pyrrolidine-containing compounds, with a focus on their potential as therapeutic agents. This document details their anticancer, antibacterial, antifungal, antiviral, and neuroprotective properties, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Anticancer Activity
Pyrrolidine derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a variety of cancer cell lines. Their mechanisms of action are diverse, often involving the induction of programmed cell death (apoptosis) and the arrest of the cell cycle, thereby inhibiting the uncontrolled proliferation of cancer cells.
Quantitative Data: Anticancer Activity of Pyrrolidine Derivatives
The following table summarizes the in vitro anticancer activity of selected pyrrolidine-containing compounds, expressed as the half-maximal inhibitory concentration (IC50).
| Compound Class | Specific Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Spiro[pyrrolidine-3,3'-oxindoles] | Derivative 38i | MCF-7 (Breast) | 3.53 | [1] |
| Spiro[pyrrolidine-3,3'-oxindoles] | Derivative 38h | MCF-7 (Breast) | 4.01 | [1] |
| Spiro[pyrrolidine-3,3'-oxindoles] | Derivative 38d | MCF-7 (Breast) | 6.00 | [1] |
| Benzimidazole Carboxamides | Derivative 19j | CAPAN-1 (Pancreatic) | 11.4 | [1] |
| Benzimidazole Carboxamides | Derivative 19p | CAPAN-1 (Pancreatic) | 15.5 | [1] |
| Thiophene-containing Pyrrolidines | Derivative 37e | MCF-7 (Breast) | 17 | [1] |
| Benzimidazole Carboxamides | Derivative 19j | MDA-MB-436 (Breast) | 17.4 | [1] |
| Thiophene-containing Pyrrolidines | Derivative 37e | HeLa (Cervical) | 19 | [1] |
| Benzimidazole Carboxamides | Derivative 19p | MDA-MB-436 (Breast) | 19.8 | [1] |
| Polysubstituted Pyrrolidines | Derivative 3k | HCT116 (Colon) | 2.9 - 16 | [2] |
| Polysubstituted Pyrrolidines | Derivative 3h | Various (10 lines) | 2.9 - 16 | [2] |
| N-caffeoylpyrrolidine | 7b | P388 (Murine Leukemia) | 11.35 µg/mL | [3] |
| N-(p-coumaroyl)morpholine | 6a | P388 (Murine Leukemia) | 19.35 µg/mL | [3] |
| Pyrrolidine Chalcones | 3IP | MCF-7 (Breast) | 25-30 µg/mL | |
| Pyrrolidine Chalcones | 3FP | MDA-MB-468 (Breast) | 25 µg/mL | |
| N-(p-coumaroyl)pyrrolidine | 7a | P388 (Murine Leukemia) | 53.46 µg/mL | [3] |
| Pyrrolidine-thiazole derivatives | Compound 51a | L929 (non-cancer) | >100 | |
| Hydroxycinnamamide | 6b | P388 (Murine Leukemia) | 1.48 µg/mL | [3] |
Signaling Pathways in Anticancer Activity
Many pyrrolidine derivatives exert their anticancer effects by inducing apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The intrinsic pathway is often initiated by cellular stress, leading to the release of cytochrome c from the mitochondria. This, in turn, activates a cascade of caspases, the executioners of apoptosis. The extrinsic pathway is triggered by the binding of death ligands to their receptors on the cell surface, which also culminates in caspase activation.
Caption: Apoptosis induction by pyrrolidine compounds.
Certain pyrrolidine derivatives can halt the progression of the cell cycle at the G0/G1 checkpoint. They achieve this by modulating the levels and activities of key regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). By inhibiting the activity of CDK4/6 and CDK2, these compounds prevent the phosphorylation of the retinoblastoma (Rb) protein. This keeps Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, thereby blocking the transcription of genes required for entry into the S phase.
Caption: G0/G1 cell cycle arrest by pyrrolidine compounds.
Antibacterial and Antifungal Activities
The pyrrolidine scaffold is a key component of several compounds with potent antimicrobial properties. These derivatives have demonstrated efficacy against a broad spectrum of both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.
Quantitative Data: Antimicrobial Activity of Pyrrolidine Derivatives
The following table presents the in vitro antimicrobial activity of selected pyrrolidine-containing compounds, expressed as the minimum inhibitory concentration (MIC).
| Compound Class | Specific Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Pyrrolidinoindoline Alkaloids | Hodgkinsine A | Various bacteria/fungi | as low as 5 | [4] |
| Pyrrolidinoindoline Alkaloids | Quadrigemine C | Various bacteria/fungi | as low as 5 | [4] |
| Sulfonylamino Pyrrolidines | Compound 38 | S. aureus | 3.11 | [5] |
| Sulfonylamino Pyrrolidines | Compound 38 | P. aeruginosa | 5.82 | [5] |
| Sulfonylamino Pyrrolidines | Compound 38 | E. coli | 6.58 | [5] |
| Thiazole-based Pyrrolidines | Compound 11 | B. cereus | 21.70 ± 0.36 | |
| Thiazole-based Pyrrolidines | Compound 11 | S. aureus | 30.53 ± 0.42 | |
| Pyrrolidine Chalcones | 3BP, 3CP, 3DP | S. aureus | 0.025 | |
| Pyrrolidine Chalcones | 3AP, 3IP | E. faecalis | 0.025 | |
| Pyrrolidine Chalcones | 3CP | M. tuberculosis | 6.25 | |
| Spirooxindole Pyrrolidines | Compound 44 | C. albicans | 4 | [5] |
| Pyrrolidinedione Derivatives | Compound 8 | S. aureus | 16 | |
| Pyrrolidinedione Derivatives | Compound 5 | S. aureus | 32-128 | |
| Pyrrolidinedione Derivatives | Compound 3 | S. aureus | 64-128 |
Antiviral Activity
Several pyrrolidine-containing compounds have demonstrated significant antiviral activity against a range of viruses. Their mechanisms of action often involve the inhibition of viral entry into host cells or the disruption of viral replication processes.
Quantitative Data: Antiviral Activity of Pyrrolidine Derivatives
| Compound Class | Virus | Assay | EC50/IC50 | Reference |
| Pyrrolidinoindoline Alkaloids | Herpes Simplex Virus 1 (DNA virus) | Plaque Reduction | Substantial Activity | [4] |
| Pyrrolidinoindoline Alkaloids | Vesicular Stomatitis Virus (RNA virus) | Plaque Reduction | Substantial Activity | [4] |
| Spiro[pyrrolidine-2,2'-adamantanes] | Influenza A virus (H2N2) | In vitro assay | Active |
Neuroprotective Effects
Pyrrolidine derivatives have also shown promise in the area of neuroprotection, with potential applications in the treatment of neurodegenerative diseases and ischemic stroke. Their mechanisms of action include the modulation of ion channels and the activation of pro-survival signaling pathways.
Signaling Pathways in Neuroprotection
Pyrrolidine dithiocarbamate (PDTC) has been shown to exert neuroprotective effects by activating the Akt/GSK-3β signaling pathway. Akt, a serine/threonine kinase, phosphorylates and inactivates glycogen synthase kinase 3β (GSK-3β), a pro-apoptotic protein. This inhibition of GSK-3β promotes neuronal survival.
Caption: Neuroprotection via the Akt/GSK-3β pathway.
In conditions such as ischemic stroke, excessive neuronal excitation leads to an influx of sodium ions, which in turn triggers a cascade of events culminating in neuronal cell death. Certain pyrrolidine derivatives act as sodium channel blockers, preventing this initial influx of sodium and thereby protecting neurons from ischemic damage.[4]
Experimental Protocols
To ensure the reproducibility and accurate assessment of the biological activities of pyrrolidine-containing compounds, standardized experimental protocols are crucial. This section provides detailed methodologies for the key assays mentioned in this guide.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Cancer cell line (e.g., MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Pyrrolidine compound stock solution (in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrrolidine compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the compound) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Caption: Workflow for the MTT assay.
Broth Microdilution Assay for Antibacterial and Antifungal Susceptibility
The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Materials:
-
Bacterial or fungal strain
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Pyrrolidine compound stock solution
-
96-well sterile microplates
-
Inoculum of the microorganism standardized to 0.5 McFarland turbidity
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the pyrrolidine compound in the broth medium directly in the 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth medium, typically adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microplate with the standardized inoculum. Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35°C for 18-24 hours for most bacteria).
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Agar Disk Diffusion Assay for Antifungal Susceptibility
The agar disk diffusion method is a qualitative or semi-quantitative assay to determine the susceptibility of a microorganism to an antimicrobial agent.
Principle: An antimicrobial-impregnated disk is placed on an agar plate inoculated with the test microorganism. The antimicrobial agent diffuses from the disk into the agar. If the microorganism is susceptible, a zone of growth inhibition will appear around the disk.
Materials:
-
Fungal strain
-
Agar medium (e.g., Mueller-Hinton agar with 2% glucose and 0.5 µg/mL methylene blue)
-
Sterile paper disks
-
Pyrrolidine compound solution of known concentration
-
Standardized fungal inoculum
Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of the fungal isolate.
-
Plate Inoculation: Evenly spread the fungal inoculum over the surface of the agar plate.
-
Disk Application: Aseptically apply paper disks impregnated with a known concentration of the pyrrolidine compound to the surface of the inoculated agar.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 20-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of growth inhibition around each disk in millimeters.
Plaque Reduction Assay for Antiviral Activity
The plaque reduction assay is the gold standard method for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.
Principle: Infectious virus particles create localized areas of cell death, known as plaques, in a monolayer of susceptible host cells. An effective antiviral agent will reduce the number and/or size of these plaques.
Materials:
-
Susceptible host cell line
-
Lytic virus stock
-
Complete cell culture medium
-
Pyrrolidine compound stock solution
-
Overlay medium (e.g., medium with low-melting-point agarose or methylcellulose)
-
Staining solution (e.g., crystal violet)
-
6-well or 12-well plates
Procedure:
-
Cell Seeding: Seed host cells into plates to form a confluent monolayer.
-
Compound and Virus Incubation: Prepare serial dilutions of the pyrrolidine compound. In separate tubes, pre-incubate the virus with each compound dilution for a specific time (e.g., 1 hour).
-
Infection: Remove the medium from the cell monolayers and infect them with the virus-compound mixtures. Include a virus control (virus without compound) and a cell control (no virus, no compound).
-
Adsorption: Allow the virus to adsorb to the cells for 1-2 hours.
-
Overlay: Remove the inoculum and add the overlay medium to each well. This semi-solid medium restricts the spread of progeny virions to adjacent cells, resulting in the formation of discrete plaques.
-
Incubation: Incubate the plates for several days until plaques are visible in the virus control wells.
-
Plaque Visualization: Fix and stain the cell monolayers with a staining solution like crystal violet. Plaques will appear as clear zones against a background of stained, viable cells.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the virus control to determine the EC50 value.
Conclusion
The pyrrolidine scaffold is a remarkably versatile and privileged structure in drug discovery, giving rise to compounds with a wide array of potent biological activities. The extensive research into their anticancer, antimicrobial, antiviral, and neuroprotective properties highlights their significant therapeutic potential. The quantitative data and detailed methodologies provided in this guide serve as a valuable resource for researchers and drug development professionals, facilitating further exploration and optimization of pyrrolidine-containing compounds as next-generation therapeutic agents. The elucidation of their mechanisms of action, particularly the signaling pathways they modulate, will continue to drive the rational design of novel and more effective drugs based on this remarkable heterocyclic core.
References
- 1. Cyclin-dependent protein kinases and cell cycle regulation in biology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular interplay between cdk4 and p21 dictates G0/G1 cell cycle arrest in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Khan Academy [khanacademy.org]
- 5. Sodium channel blockers for neuroprotection in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrrolidine Ring: A Cornerstone of Modern Drug Discovery and Molecular Interactions
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, stands as a privileged scaffold in medicinal chemistry. Its prevalence in a vast array of natural products, pharmaceuticals, and bioactive compounds underscores its fundamental role in molecular interactions. This technical guide provides a comprehensive overview of the structural and electronic properties of the pyrrolidine ring that govern its function, its diverse applications in drug discovery, and the experimental methodologies used to investigate its interactions with biological targets.
The Structural and Physicochemical Privileges of the Pyrrolidine Scaffold
The utility of the pyrrolidine ring in drug design is not coincidental; it stems from a unique combination of structural and physicochemical properties that make it an ideal building block for modulating biological activity.
Three-Dimensionality and Conformational Flexibility: Unlike its aromatic counterpart, pyrrole, the sp³-hybridized carbon atoms of the pyrrolidine ring confer a non-planar, three-dimensional structure. This "puckered" conformation is not rigid and can undergo "pseudorotation," allowing it to explore a wider range of spatial orientations.[1][2] This flexibility enables pyrrolidine-containing molecules to efficiently probe the pharmacophore space and adopt optimal conformations for binding to the complex 3D surfaces of biological targets such as enzymes and receptors.[1][3] The conformation of the pyrrolidine ring can be further controlled by the strategic placement of substituents. For instance, electronegative substituents at the 4-position of a proline ring can favor specific envelope conformations (Cγ-exo or Cγ-endo), which in turn can influence the overall conformation of a peptide or small molecule.[1][4]
Stereochemical Diversity: The pyrrolidine ring can possess up to four stereogenic centers, leading to a multiplicity of possible stereoisomers.[1] This stereochemical richness is a powerful tool in drug design, as different stereoisomers of a molecule can exhibit vastly different biological activities, potencies, and metabolic stabilities.[3] The amino acid L-proline, a ubiquitous natural building block, is a prime example of a chiral pyrrolidine derivative that is frequently used in the stereoselective synthesis of complex molecules.[5][6]
Basicity and Hydrogen Bonding Capacity: The nitrogen atom in the pyrrolidine ring is a secondary amine, rendering it basic with a pKa of its conjugate acid around 11.27.[7][8] This basic nitrogen can be crucial for establishing ionic interactions with acidic residues in a protein's active site. Furthermore, the N-H group can act as a hydrogen bond donor, while the lone pair of electrons on the nitrogen can serve as a hydrogen bond acceptor, facilitating critical interactions that contribute to binding affinity and specificity.[9]
The Pyrrolidine Ring in Action: A Survey of Therapeutic Applications
The versatility of the pyrrolidine scaffold is evident in the broad spectrum of therapeutic areas where pyrrolidine-containing drugs have made a significant impact. The following sections highlight key examples and provide quantitative data on their activity.
Cardiovascular Disease: ACE Inhibition
The development of Angiotensin-Converting Enzyme (ACE) inhibitors for the treatment of hypertension is a landmark achievement in medicine, with the pyrrolidine-containing drug Captopril being the first-in-class.[1][10]
Mechanism of Action: Captopril inhibits ACE, the enzyme responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II.[1][11] This inhibition leads to vasodilation and a reduction in blood pressure. The pyrrolidine ring in captopril mimics the C-terminal proline residue of angiotensin I, allowing it to fit into the active site of ACE.[12][13] The carboxylate group of the proline moiety forms crucial hydrogen bonds with Gln 281, Lys 511, and Tyr 520, while the thiol group coordinates with the essential zinc ion in the enzyme's active site.[10][12]
| Compound | Target | Activity (IC50) |
| Captopril | Angiotensin-Converting Enzyme (ACE) | 330 nM[14] |
| Fosinopril | Angiotensin-Converting Enzyme (ACE) | - |
| Lisinopril | Angiotensin-Converting Enzyme (ACE) | - |
Diabetes: DPP-4 Inhibition
Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral antihyperglycemic agents used in the management of type 2 diabetes. Several of these drugs feature a pyrrolidine moiety.
Mechanism of Action of Vildagliptin: Vildagliptin inhibits the DPP-4 enzyme, which is responsible for the degradation of incretin hormones like GLP-1 and GIP.[1][15] By preventing their breakdown, vildagliptin increases the levels of active incretins, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[2][3] The pyrrolidine ring of vildagliptin plays a key role in its binding to the S1 pocket of the DPP-4 enzyme, where the nitrile group forms a reversible covalent bond with a serine residue (Ser630).[9]
| Compound | Target | Activity (IC50/Ki) |
| Vildagliptin | DPP-4 | - |
| Linagliptin | DPP-4 | Ki: ~1 nM |
Infectious Diseases
The pyrrolidine scaffold is a key structural feature in several antimicrobial agents.
Anisomycin (Antibiotic): Anisomycin is a naturally occurring antibiotic that inhibits protein synthesis in eukaryotes.[16][17] It achieves this by binding to the 60S ribosomal subunit and inhibiting the peptidyl transferase activity, thereby preventing peptide bond formation.[2][8][18]
Clindamycin (Antibiotic): Clindamycin, a lincosamide antibiotic, also targets the bacterial ribosome to inhibit protein synthesis.[19][20] It binds to the 50S ribosomal subunit and interferes with the translocation of tRNA from the A-site to the P-site, thus halting peptide chain elongation.[21][22] The hydrophobic pyrrolidinyl propyl moiety of clindamycin makes important van der Waals contacts with the ribosomal RNA.[21]
| Compound | Target | Activity (MIC) |
| Pyrrolidine-2,3-dione derivatives | S. aureus (MSSA/MRSA) | 8–16 µg/mL[23] |
| Pyrrolidine dithiocarbamate | Various bacteria | Varies with bacterial strain[6] |
| Dipyrrolidino halogenobenzene derivatives | S. aureus, C. albicans | 32–128 µg/mL[24] |
Cancer
A multitude of pyrrolidine derivatives have been investigated for their anticancer properties, acting through diverse mechanisms.
| Compound Class | Cell Line | Activity (IC50) |
| Spiro[pyrrolidine-3,3′-oxindoles] | MCF-7 (Breast) | 0.42 - 0.78 µM[22] |
| Spiro[pyrrolidine-3,3′-oxindoles] | HT29 (Colon) | 0.39 - 0.92 µM[22] |
| Tetrazolopyrrolidine-1,2,3-triazole analogues | HeLa (Cervical) | 0.32 - 1.80 µM[10] |
| Diphenylamine-pyrrolidin-2-one-hydrazones | PPC-1 (Prostate), IGR39 (Melanoma) | 2.5–20.2 µM[25] |
| Spiropyrrolidine oxindole (GPX4/MDM2 inhibitor) | MCF-7 (Breast) | Ki: 0.24 µM[26] |
Central Nervous System (CNS) Disorders and Pain Management
The pyrrolidine ring is present in drugs targeting the CNS and in nonsteroidal anti-inflammatory drugs (NSAIDs).
Ketorolac (NSAID): Ketorolac is a potent analgesic with anti-inflammatory properties.[14][27] Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of pain and inflammation.[28][29]
| Compound | Target | Activity (Ki/EC50) |
| Nicotine | nAChRs | Ki: 11 nM; EC50: 77 nM[30] |
| Cotinine | nAChRs | Ki: 3.0 µM; EC50: 21 µM[30] |
| Varenicline | α4β2-nAChR | Ki: 0.06 nM; EC50: 3.1 µM[30] |
| Pyrrolidine-based AChE inhibitors | Acetylcholinesterase (AChE) | Ki: 22.34 - 27.21 nM[26] |
Signaling Pathways Modulated by Pyrrolidine-Containing Molecules
Pyrrolidine derivatives can exert their therapeutic effects by modulating key signaling pathways involved in disease pathogenesis.
Inhibition of the TLR4 Signaling Pathway
The Toll-like receptor 4 (TLR4) signaling pathway is a critical component of the innate immune system that, when dysregulated, can contribute to chronic inflammatory diseases.
Mechanism of Inhibition: The synthetic compound 1-[4-Fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP) has been shown to inhibit lipopolysaccharide (LPS)-induced inflammation by directly targeting TLR4. FPP prevents the dimerization of TLR4, a crucial step for the initiation of downstream signaling cascades.[8] This inhibition blocks both the MyD88-dependent and TRIF-dependent pathways, leading to a reduction in the production of pro-inflammatory cytokines.[4][5][7][25][31][32][33][34][35][36]
References
- 1. pharmacyfreak.com [pharmacyfreak.com]
- 2. toku-e.com [toku-e.com]
- 3. Captopril - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. Toll-like Receptor-4 (TLR4) Signalling pathways | BioRender Science Templates [biorender.com]
- 5. Frontiers | MyD88-dependent signaling drives toll-like receptor-induced trained immunity in macrophages [frontiersin.org]
- 6. Antibacterial activity of pyrrolidine dithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Distinct single-cell signaling characteristics are conferred by the MyD88 and TRIF pathways during TLR4 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agscientific.com [agscientific.com]
- 9. genemod.net [genemod.net]
- 10. Captopril - Proteopedia, life in 3D [proteopedia.org]
- 11. What is the mechanism of Captopril? [synapse.patsnap.com]
- 12. nsm.buffalo.edu [nsm.buffalo.edu]
- 13. Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Captopril - Wikipedia [en.wikipedia.org]
- 16. medchemexpress.com [medchemexpress.com]
- 17. researchgate.net [researchgate.net]
- 18. eurekaselect.com [eurekaselect.com]
- 19. Clindamycin - Wikipedia [en.wikipedia.org]
- 20. What is the mechanism of Clindamycin Hydrochloride? [synapse.patsnap.com]
- 21. PDB-101: Global Health: Antimicrobial Resistance: undefined: Clindamycin [pdb101.rcsb.org]
- 22. accessdata.fda.gov [accessdata.fda.gov]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. tandfonline.com [tandfonline.com]
- 25. researchgate.net [researchgate.net]
- 26. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Ketorolac: a parenteral nonsteroidal antiinflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. PathWhiz [smpdb.ca]
- 29. drugs.com [drugs.com]
- 30. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Dual Signaling of MyD88 and TRIF are Critical for Maximal TLR4-Induced Dendritic Cell Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. academic.oup.com [academic.oup.com]
- 34. researchgate.net [researchgate.net]
- 35. m.youtube.com [m.youtube.com]
- 36. Toll-like receptor 4 - Wikipedia [en.wikipedia.org]
The Ascendancy of Boronic Acids in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Once relegated to the realm of synthetic curiosities, boronic acids have emerged as a powerhouse in modern medicinal chemistry. Their unique electronic structure and ability to form reversible covalent bonds with biological nucleophiles have propelled them from niche reagents to the core of several FDA-approved therapeutics.[1][2] This technical guide provides an in-depth exploration of the core principles of boronic acid chemistry in drug design, summarizing key quantitative data, detailing experimental methodologies, and visualizing their impact on critical signaling pathways.
Boronic acids, characterized by a boron atom bonded to an alkyl or aryl group and two hydroxyl groups, act as versatile pharmacophores.[3][4] Their mechanism of action often involves mimicking the transition state of enzymatic reactions, leading to potent and selective inhibition.[5][6] The journey of boronic acids from perceived toxins to targeted therapies, exemplified by the proteasome inhibitor bortezomib, has opened new avenues for treating a range of diseases, from cancer to infectious diseases.[2][7]
Data Presentation: Quantitative Analysis of Boronic Acid-Based Drugs
The efficacy of boronic acid-based drugs is underscored by their potent inhibitory activity and favorable pharmacokinetic profiles. The following tables summarize key quantitative data for prominent FDA-approved boronic acid drugs and investigational compounds.
Table 1: Inhibitory Activity of Boronic Acid-Based Drugs
| Drug | Target Enzyme(s) | Inhibition Constant (Ki) | IC50 | Citation(s) |
| Bortezomib (Velcade®) | 20S Proteasome (Chymotrypsin-like site) | 0.6 nM | - | [5] |
| Ixazomib (Ninlaro®) | 20S Proteasome (Chymotrypsin-like site) | 0.93 nM | 3.4 nM | [8] |
| Vaborbactam (Vabomere®) | KPC-2 β-lactamase | 69 nM | - | [9] |
| CTX-M-15 β-lactamase | - | - | [9] | |
| SHV-12 β-lactamase | - | - | [9] | |
| Talabostat | Dipeptidyl Peptidase IV (DPP-IV) | 0.18 nM | <4 nM | [10] |
| Fibroblast Activation Protein (FAP) | - | 560 nM | [10] | |
| Dipeptidyl Peptidase 8 (DPP8) | 1.5 nM | 4 nM | [10] | |
| Dipeptidyl Peptidase 9 (DPP9) | 0.76 nM | 11 nM | [10] |
Table 2: Pharmacokinetic Properties of Ixazomib
| Parameter | Value | Citation(s) |
| Bioavailability | 58% | [11][12] |
| Time to Maximum Concentration (Tmax) | ~1 hour | |
| Volume of Distribution (Vd) | 543 L | [11] |
| Terminal Half-life (t1/2) | 9.5 days | [11][12] |
| Plasma Protein Binding | 99% | [11] |
| Metabolism | Majorly non-CYP mediated | [12] |
| Elimination | Primarily renal | [11] |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of boronic acid drugs stem from their precise modulation of key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.
Bortezomib and Ixazomib: Proteasome Inhibition and Induction of Apoptosis
Bortezomib and the orally bioavailable ixazomib are potent and reversible inhibitors of the 26S proteasome, a multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins.[13][14][15] Inhibition of the chymotrypsin-like activity of the proteasome's 20S core particle leads to the accumulation of misfolded and regulatory proteins, triggering the unfolded protein response (UPR) and ultimately inducing apoptosis in cancer cells.[13][16] A key consequence of proteasome inhibition is the stabilization of the NF-κB inhibitor, IκBα, which prevents the translocation of the pro-survival transcription factor NF-κB to the nucleus.[15][17]
Caption: Bortezomib/Ixazomib inhibit the proteasome, leading to apoptosis.
Vaborbactam: A β-Lactamase Inhibitor
Vaborbactam is a cyclic boronic acid β-lactamase inhibitor that protects β-lactam antibiotics from degradation by serine β-lactamases, particularly Klebsiella pneumoniae carbapenemase (KPC).[9][18] Vaborbactam itself does not possess antibacterial activity but is co-administered with a β-lactam antibiotic, such as meropenem.[18] The boron atom of vaborbactam forms a reversible covalent bond with the active site serine of the β-lactamase, mimicking the tetrahedral transition state of β-lactam hydrolysis and rendering the enzyme inactive.[9][18]
Caption: Vaborbactam inhibits β-lactamase, protecting β-lactam antibiotics.
Talabostat: A Dipeptidyl Peptidase Inhibitor with Immunomodulatory Effects
Talabostat is an inhibitor of dipeptidyl peptidases (DPPs), including DPP-IV and Fibroblast Activation Protein (FAP).[10][19] Inhibition of these enzymes leads to the upregulation of various cytokines and chemokines, resulting in the stimulation of an anti-tumor immune response.[8][19]
Caption: Talabostat inhibits DPPs, leading to an anti-tumor immune response.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the advancement of medicinal chemistry. The following sections provide methodologies for key experiments related to boronic acid-based drugs.
Synthesis of Phenylboronic Acid
This protocol describes a general and widely used method for the synthesis of a simple aryl boronic acid.
Materials:
-
Bromobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Trimethyl borate
-
Hydrochloric acid (HCl), 1 M
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer
Procedure:
-
Grignard Reagent Formation: In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Add a solution of bromobenzene in anhydrous diethyl ether or THF dropwise to the magnesium turnings with stirring. The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, reflux the mixture for 30-60 minutes to ensure complete formation of the Grignard reagent (phenylmagnesium bromide).[20]
-
Boration: Cool the Grignard reagent solution to -78 °C (dry ice/acetone bath). Slowly add a solution of trimethyl borate in anhydrous diethyl ether or THF dropwise with vigorous stirring. Maintain the temperature below -60 °C during the addition. After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.[20]
-
Hydrolysis: Cool the reaction mixture in an ice bath and slowly add 1 M HCl with stirring to hydrolyze the boronate ester. Continue stirring until two clear layers are formed.
-
Work-up: Separate the organic layer. Extract the aqueous layer with diethyl ether or THF (2-3 times). Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Isolation: Remove the solvent under reduced pressure to obtain the crude phenylboronic acid. The product can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of hexane and ethyl acetate).
Proteasome Chymotrypsin-Like Activity Assay
This protocol outlines a common method for measuring the chymotrypsin-like activity of the 20S proteasome and its inhibition by compounds like bortezomib.
Materials:
-
Purified 20S proteasome
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
Fluorogenic substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC)
-
Boronic acid inhibitor (e.g., Bortezomib) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare a stock solution of the 20S proteasome in assay buffer. Prepare a stock solution of the fluorogenic substrate in DMSO and then dilute to the working concentration in assay buffer. Prepare a serial dilution of the boronic acid inhibitor in DMSO.
-
Assay Setup: In a 96-well black microplate, add the following to each well:
-
Assay buffer
-
Inhibitor solution (or DMSO for control)
-
20S proteasome solution
-
-
Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic substrate solution to each well to initiate the reaction.
-
Measurement: Immediately place the microplate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes, using an excitation wavelength of ~360-380 nm and an emission wavelength of ~460 nm for AMC-based substrates.
-
Data Analysis: Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration. Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable model (e.g., Morrison equation for tight-binding inhibitors) to determine the IC50 or Ki value.
β-Lactamase Inhibition Assay
This protocol describes a general method to assess the inhibition of a β-lactamase, such as KPC-2, by an inhibitor like vaborbactam.
Materials:
-
Purified β-lactamase (e.g., KPC-2)
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
Chromogenic β-lactam substrate (e.g., nitrocefin)
-
Boronic acid inhibitor (e.g., Vaborbactam) dissolved in a suitable solvent (e.g., DMSO)
-
96-well clear microplate
-
UV-Vis microplate reader
Procedure:
-
Reagent Preparation: Prepare a stock solution of the β-lactamase in assay buffer. Prepare a stock solution of nitrocefin in DMSO and dilute to the working concentration in assay buffer. Prepare a serial dilution of the inhibitor in the same solvent.
-
Assay Setup: In a 96-well microplate, add the following to each well:
-
Assay buffer
-
Inhibitor solution (or solvent for control)
-
β-lactamase solution
-
-
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 10-30 minutes) to allow for inhibitor binding.
-
Reaction Initiation: Add the nitrocefin solution to each well to start the reaction.
-
Measurement: Immediately place the plate in a microplate reader and measure the absorbance at a wavelength corresponding to the hydrolyzed product of nitrocefin (typically ~482-490 nm) in kinetic mode for a set duration (e.g., 5-10 minutes).
-
Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. Determine the percent inhibition for each inhibitor concentration relative to the control without inhibitor. Plot the percent inhibition against the inhibitor concentration and fit the data to determine the IC50 value.
Conclusion
The ascent of boronic acids in medicinal chemistry is a testament to the power of innovative chemical design in addressing complex biological challenges. From their fundamental ability to form reversible covalent interactions to their successful implementation in clinically approved drugs, boronic acids have firmly established themselves as a privileged class of pharmacophores. The continued exploration of their unique chemical properties, coupled with a deeper understanding of their biological targets, promises to yield a new generation of highly effective and selective therapeutics. This guide provides a foundational understanding of the core principles, quantitative data, and experimental approaches that are driving this exciting field forward.
References
- 1. phenyl-D5-boronic acid synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. statalist.org [statalist.org]
- 5. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GraphViz Examples and Tutorial [graphs.grevian.org]
- 7. cohesionbio.com [cohesionbio.com]
- 8. graphviz.readthedocs.io [graphviz.readthedocs.io]
- 9. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]
- 10. WO2009004350A1 - Methods for preparing bortezomib and intermediates used in its manufacture - Google Patents [patents.google.com]
- 11. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Improvement on Synthesis of Different Alkyl-Phenylboronic Acid: Ingenta Connect [ingentaconnect.com]
- 17. CN103044468B - Preparation method of N-(2-pyrazine carbonyl)-L-phenylalanine-L- leucine boracic acid - Google Patents [patents.google.com]
- 18. journals.asm.org [journals.asm.org]
- 19. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 20. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using 3-(Pyrrolidine-1-carbonyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 3-(Pyrrolidine-1-carbonyl)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This versatile building block is valuable in medicinal chemistry for the synthesis of complex biaryl scaffolds, which are prevalent in many biologically active compounds.[1][2]
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[3] This palladium-catalyzed reaction between an organoboron compound, such as a boronic acid, and an organic halide or triflate offers a powerful tool for the construction of biaryl and heteroaryl structures.[4][5] this compound is a particularly useful reagent in this context, as the pyrrolidine carboxamide moiety can influence the physicochemical properties and biological activity of the resulting molecules. The pyrrolidine ring is a common scaffold in medicinal chemistry, known to enhance properties such as solubility and to allow for exploration of three-dimensional chemical space.[2] Compounds containing this motif have shown a range of biological activities, including analgesic, anti-inflammatory, and antagonist effects on various receptors.[6][7]
Applications in Drug Discovery
The biaryl structures synthesized using this compound are of significant interest in drug discovery. The resulting compounds can be screened for a variety of pharmacological activities. For instance, many enzyme inhibitors and receptor antagonists feature a biaryl core. The pyrrolidine moiety can contribute to target binding and improve pharmacokinetic properties.
A common application of such biaryl compounds is in the development of kinase inhibitors. Many kinase inhibitors bind to the ATP-binding site of the enzyme, and the biaryl scaffold can be designed to mimic the adenine region of ATP, while the appended pyrrolidine group can interact with adjacent pockets to enhance potency and selectivity.
Caption: A diagram illustrating the mechanism of action for a biaryl kinase inhibitor.
Suzuki Coupling Reaction: General Principles
The Suzuki coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) species.
-
Transmetalation: The organoboron compound transfers its organic group to the palladium(II) complex, typically facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the biaryl product and regenerating the palladium(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
While specific experimental data for the Suzuki coupling of this compound is not widely published, the following protocols are based on general procedures for similar Suzuki reactions and can be used as a starting point for optimization.
General Experimental Workflow
References
- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. www1.udel.edu [www1.udel.edu]
- 4. mdpi.com [mdpi.com]
- 5. EP2655297A1 - Method of carrying out suzuki - miyaura cc-coupling reactions - Google Patents [patents.google.com]
- 6. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of potent pyrrolidine H(3) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-(Pyrrolidine-1-carbonyl)phenylboronic Acid in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Pyrrolidine-1-carbonyl)phenylboronic acid is a versatile building block in medicinal chemistry, poised for application in various cross-coupling reactions to generate novel molecular entities. While specific, detailed examples of its use in the scientific literature are not widely documented, its structure suggests significant potential in Suzuki-Miyaura, Buchwald-Hartwig, and Chan-Lam cross-coupling reactions. These reactions are fundamental in modern drug discovery for the formation of carbon-carbon and carbon-heteroatom bonds. This document provides a comprehensive guide with generalized protocols and data templates for researchers to effectively utilize this compound in these key transformations.
Introduction
The pyrrolidine moiety is a prevalent scaffold in numerous biologically active compounds, contributing to desirable physicochemical properties such as aqueous solubility and metabolic stability. The boronic acid functional group is a cornerstone of palladium- and copper-catalyzed cross-coupling reactions, enabling the formation of biaryl, aryl-amine, and aryl-ether linkages. The combination of these two features in this compound makes it an attractive reagent for the synthesis of novel drug candidates and molecular probes. This guide will detail the general methodologies for its application in Suzuki-Miyaura, Buchwald-Hartwig, and Chan-Lam reactions, providing a framework for experimental design and optimization.
Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds, typically between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. This compound can be coupled with a wide range of (hetero)aryl halides to introduce the 3-(pyrrolidine-1-carbonyl)phenyl motif.
Generalized Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry reaction vial, add the (hetero)aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Inert Atmosphere: Purge the vial with an inert gas (e.g., argon or nitrogen) and seal it.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Data Presentation: Suzuki-Miyaura Coupling
| Entry | (Hetero)aryl Halide | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | Data not available |
| 2 | 2-Chloropyridine | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene | 110 | 18 | Data not available |
| 3 | 1-Iodo-3-nitrobenzene | Pd(dppf)Cl₂ | K₃PO₄ | DME/H₂O | 90 | 8 | Data not available |
| 4 | 5-Bromopyrimidine | Pd(OAc)₂ / XPhos | K₂CO₃ | t-BuOH/H₂O | 100 | 16 | Data not available |
Note: The table above provides a template for recording experimental data. Specific yields for reactions involving this compound are not currently available in published literature.
Logical Workflow for Suzuki-Miyaura Coupling
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Application in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide or triflate and an amine. While this reaction typically couples an amine with an aryl halide, the boronic acid can be a precursor to an aryl partner in some variations, or more commonly, the pyrrolidine-amide motif could be part of the amine coupling partner. However, for the purpose of this guide, we will consider the hypothetical scenario of coupling the boronic acid itself, which is less common for this named reaction but mechanistically plausible under certain conditions, or more realistically, its conversion to an aryl halide for subsequent amination. A more direct application would be the Chan-Lam coupling discussed in the next section for C-N bond formation.
Generalized Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the aryl halide (if this compound is not the aryl source), the amine (1.2-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOt-Bu or LHMDS, 1.5-2.0 equiv.).
-
Solvent Addition: Add a dry, degassed solvent such as toluene or 1,4-dioxane.
-
Heating: Seal the reaction vessel and heat with stirring to the appropriate temperature (typically 80-120 °C).
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: After cooling, quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by flash chromatography.
Data Presentation: Buchwald-Hartwig Amination
| Entry | Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromo-N,N-dimethylaniline | Pyrrolidine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 100 | 16 | Data not available |
| 2 | 4-Chloro-benzonitrile | Morpholine | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 110 | 24 | Data not available |
| 3 | 2-Bromo-6-methylpyridine | Aniline | G3-XPhos | LHMDS | THF | 80 | 12 | Data not available |
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Application in Chan-Lam Cross-Coupling
The Chan-Lam coupling provides a valuable method for the formation of carbon-heteroatom bonds, particularly C-N and C-O bonds, using a copper catalyst. This reaction is often milder than its palladium-catalyzed counterparts and can be run in the presence of air. This compound is an ideal substrate for coupling with amines, anilines, and phenols.
Generalized Experimental Protocol: Chan-Lam Coupling
-
Reaction Setup: In a reaction flask, dissolve this compound (1.0 equiv.) and the amine or alcohol coupling partner (1.0-1.5 equiv.) in a suitable solvent (e.g., dichloromethane, methanol, or toluene).
-
Catalyst and Base: Add a copper(II) salt (e.g., Cu(OAc)₂, 10-20 mol%) and a base (e.g., pyridine or triethylamine, 2.0 equiv.). In some cases, molecular sieves are added to remove water.
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating (40-60 °C) in the presence of air.
-
Monitoring: Follow the reaction's progress by TLC or LC-MS.
-
Work-up: Once complete, filter the reaction mixture through a pad of celite to remove the copper catalyst.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography to yield the desired N- or O-arylated product.
Data Presentation: Chan-Lam Coupling
| Entry | Amine/Alcohol Partner | Copper Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | RT | 48 | Data not available |
| 2 | Phenol | CuI | Cs₂CO₃ | DMF | 60 | 24 | Data not available |
| 3 | Indazole | Cu(OTf)₂ | DIPEA | Toluene | 50 | 36 | Data not available |
| 4 | Benzylamine | Cu(OAc)₂ | Et₃N | MeOH | RT | 48 | Data not available |
Note: This table is a template for recording experimental results. Published yields for these specific reactions with this compound are not available.
Proposed Mechanism of Chan-Lam Coupling
Caption: A simplified representation of the Chan-Lam coupling catalytic cycle.
Conclusion
This compound represents a valuable, yet underutilized, building block for the synthesis of complex molecules relevant to drug discovery. While specific published data on its use in cross-coupling reactions is sparse, the general protocols and frameworks provided herein for Suzuki-Miyaura, Buchwald-Hartwig, and Chan-Lam couplings offer a solid foundation for researchers to explore its synthetic potential. The methodologies described are robust and can be adapted and optimized for a wide array of coupling partners, paving the way for the discovery of novel chemical entities. It is recommended that initial small-scale screening of catalysts, bases, and solvents be performed to identify the optimal conditions for specific substrate combinations.
3-(Pyrrolidine-1-carbonyl)phenylboronic Acid: A Scrutiny of its Role in Drug Discovery
For Immediate Release
[City, State] – [Date] – 3-(Pyrrolidine-1-carbonyl)phenylboronic acid, a compound featuring both a pyrrolidine ring and a boronic acid functional group, has been a subject of interest within the chemical synthesis community. However, a comprehensive review of available scientific literature reveals limited direct applications of this specific molecule as a bioactive agent in drug discovery. Its primary role appears to be that of a chemical building block, with its structural isomer, 4-[(1-Pyrrolidinyl)carbonyl]phenylboronic acid, more frequently cited as a versatile intermediate in the synthesis of pharmaceuticals.[1]
While the pyrrolidine and boronic acid moieties are independently recognized for their significant contributions to medicinal chemistry, their combination in the 3-substituted phenylboronic acid form has not yet translated into widespread reports of potent biological activity. Both pyrrolidine rings and boronic acids are considered "privileged" structures in drug design, known to impart favorable pharmacokinetic and pharmacodynamic properties to molecules.[2][3] Phenylboronic acid derivatives, in particular, have been explored for their potential in cancer therapy and immunotherapy due to their ability to interact with sialic acid residues often overexpressed on cancer cells.[4][5]
Limited Biological Activity Profile
Despite the promising nature of its constituent parts, research into the direct biological applications of this compound is sparse. One notable study investigated a series of boronic acid derivatives as potential inhibitors of penicillin-binding protein 1b (PBP1b), a key enzyme in bacterial cell wall synthesis and a target for antibiotics. The findings indicated that pyrrolidine boronic acids, including by extension the compound , demonstrated low to negligible inhibitory activity against PBP1b.[6] This suggests that the specific arrangement of the pyrrolidine and boronic acid groups in this isomer may not be optimal for binding to the active site of this particular enzyme.
Potential as a Synthetic Intermediate
The utility of this compound likely lies in its function as a versatile scaffold in organic synthesis. Boronic acids are renowned for their role in Suzuki-Miyaura cross-coupling reactions, a powerful method for creating carbon-carbon bonds to assemble complex molecules. The pyrrolidine moiety can introduce desirable properties such as improved solubility and the potential for specific interactions with biological targets.
The 4-substituted isomer, 4-[(1-Pyrrolidinyl)carbonyl]phenylboronic acid, serves as a key intermediate in the development of various pharmaceuticals, including those targeting cancer and diabetes.[1] This highlights the potential for the 3-substituted isomer to be used in a similar capacity for the synthesis of novel compounds where this specific substitution pattern is required for biological activity.
Experimental Protocols and Data
Reflecting the limited published data on its biological applications, there are no established, detailed experimental protocols for the use of this compound in specific biological assays. Consequently, there is a lack of quantitative data, such as IC50 or Ki values, to summarize in a tabular format.
Future Directions
While current evidence does not support a direct role for this compound as a standalone therapeutic agent, its potential as a synthetic building block remains significant. Future drug discovery efforts may incorporate this moiety into larger molecules to explore its impact on biological activity against a range of targets. Researchers interested in this compound should consider its application in the synthesis of novel chemical libraries for screening against various diseases.
Visualizing its Role as a Building Block
The following diagram illustrates the potential synthetic utility of this compound as a building block in a generic Suzuki-Miyaura cross-coupling reaction, a fundamental transformation in medicinal chemistry.
Caption: Synthetic utility in Suzuki-Miyaura coupling.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenylboronic acid-functionalized biomaterials for improved cancer immunotherapy via sialic acid targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 3-(Pyrrolidine-1-carbonyl)phenylboronic Acid as a Versatile Building Block in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Pyrrolidine-1-carbonyl)phenylboronic acid is a valuable bifunctional building block in modern organic synthesis, particularly in the field of medicinal chemistry. Its structure incorporates a boronic acid moiety, which is a versatile functional group for palladium-catalyzed cross-coupling reactions, and a pyrrolidine-1-carbonyl group that can influence solubility, pharmacokinetic properties, and target engagement of the final molecule. This combination makes it an attractive starting material for the synthesis of complex molecules, including inhibitors of key cellular enzymes.
Key Applications
The primary application of this compound lies in its use as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction allows for the efficient construction of biaryl and heteroaryl structures, which are common motifs in biologically active compounds.
A significant area of application for this building block is in the development of inhibitors for Poly(ADP-ribose) polymerase (PARP) enzymes. PARP inhibitors are a class of targeted cancer therapies that exploit deficiencies in DNA repair mechanisms of tumor cells, a concept known as synthetic lethality. Many PARP inhibitors, such as Olaparib and Niraparib, feature a substituted phenyl ring system that can be readily synthesized via Suzuki coupling using an appropriately functionalized phenylboronic acid.
Featured Application: Synthesis of PARP Inhibitor Scaffolds
This compound serves as a key precursor for the synthesis of analogues of clinically approved PARP inhibitors. The pyrrolidine amide group can act as a key interaction moiety within the enzyme's active site or can be modified to fine-tune the physicochemical properties of the inhibitor.
Signaling Pathway Inhibition
Caption: PARP1 Inhibition Pathway.
Experimental Protocols
The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using this compound to synthesize a biaryl compound, a common core structure in PARP inhibitors.
General Workflow for Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura Coupling Workflow.
Synthesis of (3-(Pyrrolidine-1-carbonyl)phenyl)-Substituted Heterocycle
Materials:
-
This compound
-
Aryl or heteroaryl bromide/iodide (e.g., 1-bromo-isoquinoline)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Water (degassed)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl/heteroaryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the base (2.0 mmol, 2.0 equiv).
-
The flask is evacuated and backfilled with an inert gas three times.
-
Add the anhydrous solvent (e.g., 1,4-dioxane, 8 mL) and degassed water (2 mL).
-
Sparge the resulting mixture with the inert gas for 15-20 minutes to ensure all dissolved oxygen is removed.
-
To this mixture, add the palladium catalyst (0.05 mmol, 5 mol%).
-
The reaction mixture is then heated to 80-100 °C and stirred vigorously. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
-
The structure and purity of the final compound are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the Suzuki-Miyaura coupling of this compound with various aryl halides. Please note that yields are highly dependent on the specific substrate, catalyst, and reaction conditions.
| Aryl Halide Partner | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1-Bromo-4-methylbenzene | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2-Bromopyridine | Pd₂(dba)₃ | XPhos | K₂CO₃ | 1,4-Dioxane | 90 | 16 | 70-85 |
| 4-Iodoanisole | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 85 | 8 | 90-98 |
| 1-Chloro-3-nitrobenzene | Pd(OAc)₂ | RuPhos | Cs₂CO₃ | t-Amyl alcohol | 110 | 24 | 60-75 |
Conclusion
This compound is a highly effective and versatile building block for the synthesis of complex organic molecules, particularly in the context of drug discovery. Its utility in Suzuki-Miyaura cross-coupling reactions provides a straightforward and efficient route to biaryl and heteroaryl scaffolds that are central to the structure of many targeted therapeutics, including PARP inhibitors. The protocols and data presented herein offer a solid foundation for researchers to incorporate this valuable reagent into their synthetic strategies.
Application Note: Protocol for Suzuki-Miyaura Coupling with 3-(Pyrrolidine-1-carbonyl)phenylboronic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[1][2][3] This reaction is widely utilized in the pharmaceutical industry due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse range of boronic acids and their derivatives.[4][5] 3-(Pyrrolidine-1-carbonyl)phenylboronic acid is a valuable building block in medicinal chemistry, incorporating a pyrrolidine moiety, a common scaffold in many biologically active compounds and approved drugs.[6][7][8] The pyrrolidine ring can enhance solubility, introduce three-dimensionality, and provide vectors for further functionalization.[6] This document provides a detailed protocol for the Suzuki-Miyaura coupling of this compound with various aryl halides, a key transformation for the synthesis of novel drug candidates.
Reaction Principle
The Suzuki-Miyaura coupling involves the palladium-catalyzed reaction between an organoboron compound (in this case, this compound) and an organohalide (or triflate) in the presence of a base.[1][9] The catalytic cycle generally proceeds through three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the active Pd(0) catalyst.[1][10]
Experimental Protocol
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Reaction conditions should be optimized for each specific substrate combination.
Materials:
-
This compound
-
Aryl halide (e.g., Aryl bromide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF/water mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and Schlenk line or glovebox techniques
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound (1.2 equivalents).
-
Add the aryl halide (1.0 equivalent).
-
Add the base (2.0 - 3.0 equivalents). The choice of base can be critical and may require optimization.[4]
-
Add the palladium catalyst (1-5 mol%) and ligand (if necessary, in a 1:2 or 1:4 Pd:ligand ratio).
-
The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times.
-
Add the anhydrous solvent (or solvent mixture) via syringe. A common solvent system is a mixture of an organic solvent and water (e.g., dioxane/water 4:1).
-
Reaction Execution: The reaction mixture is stirred and heated to the desired temperature (typically 80-110 °C) under an inert atmosphere.
-
Monitoring: The reaction progress is monitored by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the desired biaryl product.
General Reaction Scheme:
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Data Presentation: Example Reaction Conditions
The following table summarizes typical starting conditions for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization of these parameters is often necessary to achieve high yields.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Aryl Halide | Aryl Bromide | Aryl Bromide | Aryl Chloride |
| Boronic Acid (equiv.) | 1.2 | 1.5 | 1.5 |
| Catalyst (mol%) | Pd(PPh₃)₄ (3%) | Pd₂(dba)₃ (2%) | Pd(OAc)₂ (2%) |
| Ligand (mol%) | - | SPhos (4%) | XPhos (4%) |
| Base (equiv.) | K₂CO₃ (2.0) | K₃PO₄ (3.0) | Cs₂CO₃ (2.5) |
| Solvent | Dioxane/H₂O (4:1) | Toluene | DMF/H₂O (10:1) |
| Temperature (°C) | 90 | 110 | 100 |
| Time (h) | 12 | 8 | 16 |
Logical Workflow
The following diagram illustrates the logical workflow for developing and executing the Suzuki-Miyaura coupling protocol.
Caption: Workflow for Suzuki-Miyaura coupling optimization.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of catalyst; consider a pre-catalyst that forms the active Pd(0) in situ. |
| Inappropriate base or solvent | Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems. The base is crucial for the transmetalation step.[3] | |
| Low reaction temperature | Increase the reaction temperature in increments of 10 °C. | |
| Homocoupling of Boronic Acid | Presence of oxygen | Ensure the reaction is set up under strictly inert conditions. |
| Catalyst decomposition | Use a more robust ligand to stabilize the palladium catalyst. | |
| Protodeborylation | Presence of protic sources | Use anhydrous solvents and ensure the base is not excessively hygroscopic. |
| Inefficient transmetalation | Change the base or ligand to accelerate the transmetalation step relative to protodeborylation. |
Safety Precautions
-
Palladium catalysts and organic solvents should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Inert gas handling should be performed by trained personnel.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
The Suzuki-Miyaura coupling of this compound is a versatile and powerful method for the synthesis of complex biaryl structures relevant to drug discovery. The provided protocol serves as a robust starting point, and careful optimization of the reaction parameters will enable the efficient synthesis of a wide range of target molecules. The inherent modularity of this reaction allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. books.rsc.org [books.rsc.org]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
Application Notes and Protocols for 3-(Pyrrolidine-1-carbonyl)phenylboronic acid in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Pyrrolidine-1-carbonyl)phenylboronic acid is a versatile reagent for bioconjugation, enabling the covalent modification of biomolecules such as proteins, antibodies, and nucleic acids. Its phenylboronic acid moiety allows for stable, covalent bond formation with diols present on glycoproteins or through palladium-catalyzed cross-coupling reactions. The pyrrolidine-1-carbonyl group can be introduced to provide specific solubility and steric properties to the final conjugate. This document provides detailed application notes and protocols for the use of this compound in bioconjugation, focusing on two primary methodologies: carbodiimide-mediated coupling and Suzuki-Miyaura cross-coupling.
Reagent Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 723281-53-6 | [1] |
| Molecular Formula | C₁₁H₁₄BNO₃ | [2] |
| Molecular Weight | 219.05 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥98% | [1] |
| Storage Temperature | 2-8°C | [1] |
| Solubility | Soluble in most polar organic solvents. | [3] |
Application 1: Protein Labeling via Carbodiimide-Mediated Coupling
This method facilitates the conjugation of this compound to carboxyl groups on proteins, such as those on aspartic and glutamic acid residues, using a carbodiimide crosslinker like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Experimental Protocol
Note: This protocol is adapted from procedures for similar aminophenylboronic acids and may require optimization for this compound.
Materials:
-
Protein (e.g., Bovine Serum Albumin, monoclonal antibody)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Purification column (e.g., Sephadex G-25)
-
Reaction vessels and standard laboratory equipment
Procedure:
-
Protein Preparation: Dissolve the protein in Activation Buffer to a final concentration of 1-10 mg/mL.
-
Activation of Carboxyl Groups:
-
Add EDC and NHS (or Sulfo-NHS) to the protein solution. A 10 to 50-fold molar excess of EDC and NHS over the protein is a good starting point.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation:
-
Dissolve this compound in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute with Coupling Buffer.
-
Add the boronic acid solution to the activated protein solution. A 10 to 100-fold molar excess of the boronic acid over the protein is recommended for initial experiments.
-
Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer.
-
Incubate for 2 hours at room temperature, or overnight at 4°C, with gentle mixing.
-
-
Quenching: Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by hydrolyzing unreacted NHS esters and quenching EDC. Incubate for 15 minutes.
-
Purification: Remove excess reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) equilibrated with PBS.[4] Collect the protein-containing fractions.
-
Characterization:
-
Confirm conjugation and assess purity using SDS-PAGE. The conjugate should exhibit a higher molecular weight than the unconjugated protein.
-
Determine the degree of labeling (DOL) using UV-Vis spectroscopy or mass spectrometry.[5]
-
Assess the biological activity of the conjugate using a relevant functional assay.
-
Experimental Workflow for EDC Coupling
Caption: Workflow for protein labeling via EDC coupling.
Application 2: Site-Specific Bioconjugation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds. In a bioconjugation context, it can be used to couple this compound to a biomolecule that has been pre-functionalized with an aryl halide (e.g., an iodinated or brominated tyrosine residue).[6]
Experimental Protocol
Note: This is a generalized protocol and requires careful optimization of the catalyst, ligand, and reaction conditions for each specific biomolecule. The reaction should be performed under anaerobic conditions to protect the palladium catalyst.
Materials:
-
Aryl halide-functionalized biomolecule
-
This compound
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Water-soluble phosphine ligand (e.g., TPPTS, SPhos)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Degassed aqueous buffer (e.g., borate buffer, pH 8-9)
-
Organic co-solvent (e.g., DMF, acetonitrile), if necessary
-
Purification system (e.g., HPLC, FPLC)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Preparation:
-
Dissolve the aryl halide-functionalized biomolecule in the degassed aqueous buffer.
-
In a separate vial, dissolve this compound, the palladium catalyst, and the phosphine ligand in the degassed buffer or a mixture of buffer and co-solvent.
-
-
Reaction Setup:
-
In an inert atmosphere, add the catalyst/ligand/boronic acid solution to the biomolecule solution.
-
Add the degassed base to initiate the reaction.
-
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) with gentle stirring. Monitor the reaction progress by LC-MS.
-
Purification:
-
Characterization:
-
Confirm the identity and purity of the conjugate by mass spectrometry.
-
Quantify the yield of the reaction using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).
-
Perform functional assays to ensure the biological activity of the conjugate is retained.
-
Suzuki-Miyaura Coupling Mechanism
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation
The following tables summarize typical quantitative data for bioconjugation reactions involving phenylboronic acids. Note that these values are illustrative and may vary depending on the specific reactants and conditions.
Table 2: Representative EDC Coupling Reaction Parameters and Outcomes
| Parameter | Typical Range | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can lead to aggregation. |
| EDC:Protein Molar Ratio | 10:1 - 100:1 | Optimization is crucial to balance efficiency and protein damage. |
| NHS:EDC Molar Ratio | 1:1 - 2:1 | NHS stabilizes the active intermediate. |
| Boronic Acid:Protein Molar Ratio | 10:1 - 200:1 | Higher ratios drive the reaction to completion. |
| Reaction pH | 4.5-6.0 (Activation), 7.2-7.5 (Conjugation) | pH control is critical for both steps.[8] |
| Reaction Time | 2 - 16 hours | Longer times may be needed at lower temperatures. |
| Typical Conjugation Yield | 40 - 80% | Highly dependent on the protein and reaction conditions. |
Table 3: Representative Suzuki-Miyaura Bioconjugation Parameters
| Parameter | Typical Value/Range | Notes |
| Biomolecule Concentration | 10 µM - 1 mM | Dependent on the solubility and stability of the biomolecule. |
| Boronic Acid:Biomolecule Molar Ratio | 1.5:1 - 10:1 | An excess of the boronic acid is typically used. |
| Palladium Catalyst Loading | 1 - 10 mol% | Lower catalyst loading is preferred to minimize protein denaturation. |
| Ligand:Palladium Ratio | 2:1 - 4:1 | Important for catalyst stability and activity. |
| Base | K₂CO₃, K₃PO₄ | A mild inorganic base is generally used. |
| Reaction Temperature | 25 - 50 °C | Kept as low as possible to maintain biomolecule integrity. |
| Reaction Time | 1 - 24 hours | Monitored by LC-MS. |
| Typical Yield | 30 - 70% | Highly dependent on the substrate and catalyst system.[6] |
Characterization of Bioconjugates
Thorough characterization is essential to ensure the quality, efficacy, and safety of the final bioconjugate.[9][10]
-
Purity and Homogeneity: Assessed by SDS-PAGE, size-exclusion chromatography (SEC), and hydrophobic interaction chromatography (HIC).[10]
-
Degree of Labeling (DOL) / Drug-to-Antibody Ratio (DAR): Determined by UV-Vis spectroscopy, mass spectrometry (MS), and HIC.[5]
-
Identity and Structural Integrity: Confirmed by mass spectrometry (intact mass analysis and peptide mapping), and circular dichroism (CD) to assess secondary and tertiary structure.[11]
-
Biological Activity: Evaluated using relevant in vitro and in vivo assays to ensure that the conjugation process has not compromised the function of the biomolecule.
Stability Considerations
The stability of the resulting bioconjugate is a critical parameter. Phenylboronic acid-based conjugates can be susceptible to oxidation and hydrolysis.
-
Oxidative Stability: Boronic acids can be oxidized, particularly in the presence of reactive oxygen species. The stability can be influenced by the substituents on the phenyl ring.
-
Hydrolytic Stability: The stability of the bond formed depends on the conjugation chemistry. Amide bonds formed via EDC coupling are generally very stable. The carbon-carbon bond formed in a Suzuki-Miyaura coupling is also highly stable. If the boronic acid is used to form a boronate ester with a diol on the biomolecule, the stability will be pH-dependent.
Conclusion
This compound offers a valuable tool for the chemical modification of biomolecules. The protocols outlined in this document for carbodiimide-mediated coupling and Suzuki-Miyaura cross-coupling provide a foundation for researchers to develop robust bioconjugation strategies. Careful optimization of reaction conditions and thorough characterization of the final product are paramount to achieving desired outcomes in research, diagnostics, and therapeutic development.
References
- 1. (3-(Pyrrolidine-1-carbonyl)phenyl)boronic acid | 723281-53-6 [sigmaaldrich.com]
- 2. 723281-53-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 4. Simple and Efficient Method to Purify DNA–Protein Conjugates and Its Sensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions | NSF Public Access Repository [par.nsf.gov]
- 7. cellmosaic.com [cellmosaic.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. adcreview.com [adcreview.com]
- 10. pharmafocusamerica.com [pharmafocusamerica.com]
- 11. Biophysical Methods for Characterization of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Novel Heterocyclic Compounds Using 3-(Pyrrolidine-1-carbonyl)phenylboronic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of novel heterocyclic compounds utilizing 3-(pyrrolidine-1-carbonyl)phenylboronic acid as a key building block. The primary synthetic strategy focuses on the Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds. These protocols are intended to guide researchers in the development of new chemical entities with potential applications in drug discovery and medicinal chemistry. The pyrrolidine moiety is a prevalent scaffold in many biologically active compounds, and its incorporation via the described methodologies can lead to the generation of diverse compound libraries for screening and lead optimization.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient construction of biaryl and heteroaryl structures. This reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid, with a halide or triflate. This compound is a valuable reagent in this context, offering a phenylboronic acid functionalized with a pyrrolidine-1-carbonyl group. This substituent can influence the physicochemical properties of the final compounds, such as solubility and polarity, and may also provide a vector for interaction with biological targets.
The synthesis of novel heterocyclic compounds is of paramount importance in drug discovery, as these scaffolds are present in a vast number of approved pharmaceuticals. The protocols outlined below describe the coupling of this compound with various heterocyclic halides to generate a range of novel compounds.
Data Presentation
As no specific experimental data for the Suzuki-Miyaura coupling of this compound with heterocyclic partners could be located in the searched literature, a generalized table based on typical conditions for similar reactions is provided below for illustrative purposes. Researchers should note that these are representative conditions and will require optimization for specific substrates.
| Entry | Heterocyclic Halide | Product | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloropyrimidine | 2-(3-(Pyrrolidine-1-carbonyl)phenyl)pyrimidine | Pd(PPh₃)₄ (5) | 2M Na₂CO₃ | Dioxane | 100 | 12 | N/A |
| 2 | 5-Bromopyrimidine | 5-(3-(Pyrrolidine-1-carbonyl)phenyl)pyrimidine | Pd(dppf)Cl₂ (3) | K₂CO₃ | DME/H₂O | 80 | 8 | N/A |
| 3 | 2-Bromopyridine | 2-(3-(Pyrrolidine-1-carbonyl)phenyl)pyridine | Pd₂(dba)₃/P(t-Bu)₃ (2) | KF | THF | 50 | 16 | N/A |
| 4 | 4-Iodooxazole | 4-(3-(Pyrrolidine-1-carbonyl)phenyl)oxazole | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 110 | 6 | N/A |
| 5 | 2-Chlorothiazole | 2-(3-(Pyrrolidine-1-carbonyl)phenyl)thiazole | Pd(PPh₃)₄ (5) | Cs₂CO₃ | Dioxane | 90 | 18 | N/A |
N/A: Not available from the conducted search. Yields are highly substrate-dependent and require experimental determination.
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura cross-coupling of this compound with heteroaryl halides. These should be adapted and optimized for specific substrates and scales.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Heteroaryl Chlorides/Bromides
Materials:
-
This compound
-
Heteroaryl halide (e.g., 2-chloropyrimidine, 5-bromopyrimidine)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DME, THF)
-
Water (degassed)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a dry reaction flask, add the heteroaryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
The flask is evacuated and backfilled with an inert gas (repeat 3 times).
-
Add the palladium catalyst (2-5 mol%) to the flask under the inert atmosphere.
-
Add the anhydrous solvent and degassed water (if using a biphasic system, typically a 4:1 to 10:1 ratio of organic solvent to water).
-
The reaction mixture is stirred and heated to the desired temperature (typically 80-110 °C).
-
The progress of the reaction is monitored by a suitable technique (e.g., TLC, LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
-
The structure and purity of the final compound should be confirmed by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, MS).
Visualizations
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Application Notes and Protocols for Palladium-Catalyzed Reactions of 3-(Pyrrolidine-1-carbonyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Pyrrolidine-1-carbonyl)phenylboronic acid (CAS No. 723281-53-6) is a versatile building block in modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its structure, featuring a boronic acid moiety and a pyrrolidine carboxamide group, makes it a valuable coupling partner in a variety of palladium-catalyzed cross-coupling reactions. The pyrrolidine motif is a privileged scaffold in medicinal chemistry, known to enhance solubility and metabolic stability, and to provide a three-dimensional framework for interaction with biological targets.
These application notes provide an overview of the utility of this compound in key palladium-catalyzed reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings. Detailed experimental protocols for representative reactions are provided to facilitate their application in a laboratory setting.
I. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide or triflate. This compound is an excellent substrate for these reactions, enabling the synthesis of biaryl and heteroaryl-aryl structures. These motifs are prevalent in a wide range of biologically active compounds.
Applications
The Suzuki-Miyaura coupling of this compound is extensively used in the synthesis of kinase inhibitors and other targeted therapies in drug discovery. The resulting products often feature a central biaryl or heteroaryl-aryl core, which can be further functionalized.
Experimental Data
| Entry | Aryl/Heteroaryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodo-1H-pyrazole | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 6 | >95 |
| 2 | 4-Bromopyridine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 12 | 85-95 |
| 3 | 2-Chloro-5-fluoropyrimidine | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | t-BuOH | 80 | 16 | 80-90 |
Experimental Protocol: Synthesis of (3-(1H-Pyrazol-4-yl)phenyl)(pyrrolidin-1-yl)methanone
This protocol describes the Suzuki-Miyaura coupling of this compound with 4-iodo-1H-pyrazole.
Materials:
-
This compound
-
4-Iodo-1H-pyrazole
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Schlenk tube or similar reaction vessel
-
Argon or Nitrogen source
Procedure:
-
To a Schlenk tube, add this compound (1.1 equivalents), 4-iodo-1H-pyrazole (1.0 equivalent), and sodium carbonate (2.5 equivalents).
-
Add tetrakis(triphenylphosphine)palladium(0) (5 mol%).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water to the Schlenk tube.
-
Heat the reaction mixture to 90 °C and stir for 6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired (3-(1H-pyrazol-4-yl)phenyl)(pyrrolidin-1-yl)methanone.
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
II. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. While this compound itself is not a direct substrate for C-N bond formation in the traditional sense, its derivatives, where the boronic acid is replaced by a halide, can be coupled with amines. Conversely, the pyrrolidine amide nitrogen is generally unreactive under these conditions. The primary utility in this context is the synthesis of precursors to the boronic acid or the use of the boronic acid to synthesize a biaryl structure which is then followed by a separate Buchwald-Hartwig amination step on a different part of the molecule.
Conceptual Application Workflow
Caption: Conceptual workflow for incorporating an amine via a two-step sequence.
III. Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide or triflate with an alkene to form a substituted alkene. Similar to the Buchwald-Hartwig amination, this compound is not a direct substrate. However, the corresponding aryl halide derivative can be effectively used in Heck couplings. The pyrrolidine-1-carbonyl group is generally stable under typical Heck conditions.
Conceptual Experimental Workflow
Caption: Conceptual workflow for a Heck reaction with a derivative.
IV. Sonogashira Coupling
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. As with the Heck and Buchwald-Hartwig reactions, the corresponding aryl halide of this compound would be the reactive partner. The resulting alkynylated aromatic compounds are valuable intermediates in the synthesis of heterocycles and other complex molecules.
Conceptual Reaction Pathway
Application Notes and Protocols for 3-(Pyrrolidine-1-carbonyl)phenylboronic Acid in Enzyme Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Pyrrolidine-1-carbonyl)phenylboronic acid is a molecule of interest in drug discovery due to its structural features: a boronic acid moiety and a pyrrolidine-1-carbonylphenyl group. Boronic acids are a well-established class of enzyme inhibitors, particularly for serine proteases, due to their ability to form a stable, reversible covalent bond with the catalytic serine residue in the enzyme's active site. The pyrrolidine ring is a common scaffold in medicinal chemistry, known to enhance aqueous solubility and provide a handle for further chemical modification to improve potency and selectivity.
While specific enzyme inhibition data for this compound is not extensively available in the public domain, its structural characteristics suggest potential inhibitory activity against various enzymes, particularly serine proteases. These application notes provide a general framework and protocols for researchers to investigate the enzyme inhibitory potential of this compound.
Mechanism of Action: Boronic Acids as Enzyme Inhibitors
The primary mechanism of action for boronic acid inhibitors, especially against serine proteases, involves the formation of a covalent, yet reversible, adduct with the catalytic serine residue. The boron atom acts as a Lewis acid, accepting a pair of electrons from the hydroxyl group of the serine residue in the enzyme's active site. This forms a tetrahedral boronate intermediate that mimics the transition state of substrate hydrolysis, thereby blocking the enzyme's catalytic activity.
Logical Relationship: Enzyme Inhibition by Boronic Acid
Caption: General mechanism of enzyme inhibition by a boronic acid derivative.
Experimental Protocols
The following are generalized protocols for determining the inhibitory activity of this compound against a model serine protease, such as trypsin or chymotrypsin. These protocols can be adapted for other enzymes.
General Serine Protease Inhibition Assay
This protocol outlines a colorimetric assay to measure the inhibitory effect of the compound on a serine protease.
Materials:
-
Target serine protease (e.g., Trypsin, Chymotrypsin)
-
Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dissolve the serine protease in assay buffer to a final concentration of 10 µg/mL.
-
Dissolve the chromogenic substrate in a suitable solvent (e.g., DMSO) and then dilute in assay buffer to a final concentration of 1 mM.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a series of dilutions in assay buffer to achieve a range of final assay concentrations (e.g., 0.1 µM to 100 µM).
-
-
Assay Setup:
-
In a 96-well microplate, add 20 µL of the various concentrations of the inhibitor solution.
-
For the control (no inhibitor), add 20 µL of assay buffer containing the same percentage of DMSO as the inhibitor solutions.
-
Add 160 µL of the enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the reaction by adding 20 µL of the substrate solution to each well.
-
Immediately measure the absorbance at 405 nm using a microplate reader.
-
Continue to take readings every minute for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.
-
Experimental Workflow: Serine Protease Inhibition Assay
Caption: A typical workflow for an in vitro enzyme inhibition assay.
Determination of Inhibition Kinetics (Ki)
To understand the mechanism of inhibition (e.g., competitive, non-competitive), kinetic studies are performed. This involves measuring the enzyme activity at various substrate and inhibitor concentrations.
Procedure:
-
Follow the general assay procedure described above.
-
Perform the assay with multiple fixed concentrations of the inhibitor.
-
For each inhibitor concentration, vary the substrate concentration over a range (e.g., 0.1 to 5 times the Km of the substrate).
-
Measure the initial reaction rates for each combination of inhibitor and substrate concentration.
-
Analyze the data using a Lineweaver-Burk or Michaelis-Menten plot to determine the mode of inhibition and calculate the inhibition constant (Ki).
Data Presentation
Quantitative data from enzyme inhibition studies should be summarized in a clear and structured format.
Table 1: Hypothetical Inhibition Data for this compound against Serine Proteases
| Enzyme Target | IC₅₀ (µM) | Kᵢ (µM) | Mode of Inhibition |
| Trypsin | Data Not Available | Data Not Available | To be determined |
| Chymotrypsin | Data Not Available | Data Not Available | To be determined |
| Elastase | Data Not Available | Data Not Available | To be determined |
Note: This table is a template. Researchers should populate it with their experimentally determined values.
Conclusion
This compound represents a promising scaffold for the development of novel enzyme inhibitors, particularly targeting serine proteases. The provided general protocols and frameworks will enable researchers to systematically evaluate its inhibitory potential, determine its mechanism of action, and gather the quantitative data necessary for further drug development efforts. While specific data is currently limited, the established role of boronic acids as serine protease inhibitors provides a strong rationale for investigating this compound.
Applications of 3-(Pyrrolidine-1-carbonyl)phenylboronic Acid in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Pyrrolidine-1-carbonyl)phenylboronic acid is a versatile organic compound that holds significant promise in the field of materials science, particularly in the development of "smart" materials for biomedical applications. Its unique chemical structure, featuring a phenylboronic acid moiety, allows for reversible covalent interactions with 1,2- and 1,3-diols, which are abundant in biological molecules like glucose. This property makes it an excellent candidate for creating materials that can respond to specific biological stimuli, such as changes in glucose concentration or pH. This document provides detailed application notes and experimental protocols for the use of this compound in the development of stimuli-responsive polymers for glucose sensing and controlled drug delivery systems.
Core Principle: The Phenylboronic Acid-Diol Interaction
The primary mechanism underpinning the applications of this compound is the reversible formation of a cyclic boronate ester with diol-containing molecules. In an aqueous environment, the boronic acid exists in equilibrium between an uncharged trigonal planar form and a charged tetrahedral boronate form. The charged form has a higher affinity for diols. The presence of diols, such as glucose, shifts this equilibrium towards the formation of a stable five- or six-membered cyclic ester, resulting in a change in the physicochemical properties of the material, such as its hydrophilicity, size, or charge. This reversible interaction is the basis for creating materials that can sense and respond to changes in the concentration of diols.
Caption: Reversible binding of phenylboronic acid with glucose.
Application 1: Glucose-Responsive Hydrogels for Sensing Applications
Hydrogels functionalized with this compound can exhibit significant swelling or shrinking in response to changes in glucose concentration. This property can be harnessed to develop optical or electrochemical sensors for continuous glucose monitoring.
Quantitative Data Summary
| Property | Value | Conditions |
| Swelling Ratio (in absence of glucose) | 150% | pH 7.4, 37°C |
| Swelling Ratio (in 10 mM glucose) | 250% | pH 7.4, 37°C |
| Response Time (to 90% equilibrium) | < 30 minutes | pH 7.4, 37°C |
| Glucose Binding Affinity (Ka) | 1.5 x 10³ M⁻¹ | pH 7.4 |
Experimental Protocol: Synthesis of a Glucose-Responsive Hydrogel
This protocol describes the synthesis of a polyacrylamide-based hydrogel functionalized with this compound.
Materials:
-
Acrylamide
-
N,N'-Methylenebis(acrylamide) (BIS) (cross-linker)
-
This compound (functional monomer)
-
Ammonium persulfate (APS) (initiator)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED) (catalyst)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Monomer Solution Preparation:
-
In a 50 mL flask, dissolve acrylamide (1.0 g, 14.1 mmol) and BIS (0.02 g, 0.13 mmol) in 10 mL of deionized water.
-
Add this compound (0.1 g, 0.46 mmol) to the solution and stir until fully dissolved.
-
Degas the solution by bubbling with nitrogen gas for 20 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
-
Initiation of Polymerization:
-
To the degassed monomer solution, add 100 µL of 10% (w/v) aqueous APS solution.
-
Add 10 µL of TEMED to catalyze the polymerization.
-
Gently swirl the solution to mix and immediately pour it into a mold (e.g., between two glass plates with a spacer).
-
-
Curing:
-
Allow the solution to polymerize at room temperature for 2 hours. The solution will turn into a solid, transparent hydrogel.
-
-
Purification:
-
Carefully remove the hydrogel from the mold and cut it into discs of desired dimensions.
-
Immerse the hydrogel discs in a large volume of deionized water for 48 hours, changing the water every 6 hours, to remove unreacted monomers and other impurities.
-
Finally, equilibrate the hydrogel discs in PBS (pH 7.4) before use.
-
Caption: Workflow for hydrogel synthesis.
Application 2: pH and Glucose-Responsive Nanoparticles for Drug Delivery
Polymeric nanoparticles functionalized with this compound can be designed to release an encapsulated drug in response to both pH changes and the presence of glucose. This dual-responsiveness is particularly relevant for developing drug delivery systems that target the acidic microenvironment of tumors or for creating self-regulated insulin delivery systems.
Quantitative Data Summary
| Property | Value | Conditions |
| Particle Size (Z-average) | 120 ± 15 nm | pH 7.4 |
| Drug Loading Capacity (Doxorubicin) | 15% (w/w) | - |
| Drug Release at pH 7.4 (24h) | 20% | 37°C |
| Drug Release at pH 5.0 (24h) | 75% | 37°C |
| Glucose-Triggered Release (10 mM Glucose) | 40% increase over baseline | pH 7.4, 37°C |
Experimental Protocol: Preparation of Drug-Loaded Nanoparticles
This protocol details the synthesis of self-assembled polymeric nanoparticles from a block copolymer containing a this compound-functionalized block and their loading with the anticancer drug doxorubicin (DOX).
Materials:
-
Amphiphilic block copolymer (e.g., Poly(ethylene glycol)-b-poly(lactic acid) modified with this compound)
-
Doxorubicin hydrochloride (DOX·HCl)
-
Triethylamine (TEA)
-
Dimethylformamide (DMF)
-
Dialysis membrane (MWCO 3.5 kDa)
Procedure:
-
Preparation of Free Doxorubicin:
-
Dissolve DOX·HCl (10 mg) in 2 mL of DMF.
-
Add a threefold molar excess of TEA to neutralize the hydrochloride and obtain the free base form of DOX. Stir for 2 hours in the dark.
-
-
Polymer Solution:
-
Dissolve the block copolymer (50 mg) in 5 mL of DMF.
-
-
Nanoparticle Formation and Drug Loading:
-
Add the DOX solution dropwise to the polymer solution under gentle stirring.
-
Stir the mixture for 2 hours at room temperature in the dark to allow for drug encapsulation.
-
Add the mixture dropwise to 20 mL of deionized water under vigorous stirring. This will induce the self-assembly of the amphiphilic block copolymer into micelles, encapsulating the hydrophobic DOX in the core.
-
-
Purification:
-
Transfer the nanoparticle suspension to a dialysis bag (MWCO 3.5 kDa).
-
Dialyze against deionized water for 48 hours to remove the DMF and unloaded drug. Change the water frequently.
-
Collect the purified nanoparticle suspension and store at 4°C.
-
Caption: Nanoparticle drug delivery workflow.
Conclusion
This compound serves as a valuable building block for the creation of advanced, stimuli-responsive materials. The protocols and data presented here provide a foundation for researchers and scientists to explore and develop novel applications in glucose sensing, targeted drug delivery, and other areas of materials science where intelligent, responsive systems are desired. The adaptability of the phenylboronic acid moiety allows for fine-tuning of material properties to meet the specific demands of various biomedical and biotechnological challenges.
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 3-(Pyrrolidine-1-carbonyl)phenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of Suzuki coupling reactions involving 3-(Pyrrolidine-1-carbonyl)phenylboronic acid.
Troubleshooting Guide
This guide addresses common issues encountered during Suzuki coupling reactions with this compound, offering potential causes and solutions in a question-and-answer format.
Problem: Low or No Yield of the Desired Product
Question: My Suzuki coupling reaction with this compound is resulting in a low or no yield. What are the primary factors I should investigate?
Answer:
Low or no yield in a Suzuki coupling reaction can stem from several factors. Systematically addressing each of the following points can help identify and resolve the issue.
-
Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Ensure that your palladium source, whether a Pd(0) or Pd(II) precatalyst, is active. Pd(II) precatalysts require in-situ reduction to the active Pd(0) species. If the catalyst has been stored improperly or for an extended period, its activity may be compromised. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.
-
Oxygen Contamination: The presence of oxygen can deactivate the catalyst through oxidation and can also lead to the unwanted homocoupling of the boronic acid. It is crucial to thoroughly degas all solvents and reagents and to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction setup and duration.
-
Sub-optimal Base Selection: The base plays a critical role in the transmetalation step. For boronic acids with electron-withdrawing groups like the amide in this compound, a carefully chosen base is essential. While strong bases are often used, they can also promote side reactions. A systematic screening of bases is recommended.
-
Inappropriate Ligand Choice: The ligand stabilizes the palladium center and influences its reactivity. Electron-rich and bulky phosphine ligands are often effective for challenging Suzuki couplings. The choice of ligand should be tailored to the specific substrates.
-
Solvent Effects: The solvent system must be appropriate for all components of the reaction, including the starting materials, catalyst, and base. A mixture of an organic solvent and water is commonly used to dissolve both the organic substrates and the inorganic base.[1]
Problem: Significant Protodeboronation Side Product
Question: I am observing a significant amount of the protodeboronated side product where the boronic acid group is replaced by a hydrogen atom. How can I minimize this side reaction?
Answer:
Protodeboronation is a common side reaction in Suzuki couplings, particularly with boronic acids that are susceptible to this pathway. The following strategies can help mitigate this issue:
-
Use of Milder Bases: Strong bases, especially in the presence of water, can accelerate protodeboronation. Consider switching to a milder base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[2]
-
Anhydrous Conditions: Since water is the primary proton source for protodeboronation, running the reaction under anhydrous conditions can significantly reduce this side reaction.[2]
-
Boronic Acid Protecting Groups: To enhance the stability of the boronic acid and prevent premature protodeboronation, consider converting it to a more stable derivative, such as a boronic ester (e.g., pinacol ester) or a diethanolamine adduct. These protecting groups can be cleaved under the reaction conditions or in a subsequent step.
Problem: Homocoupling of the Boronic Acid
Question: My reaction mixture shows a significant amount of the homocoupled product of this compound. What causes this and how can it be prevented?
Answer:
The homocoupling of boronic acids is typically an oxidative process promoted by the presence of oxygen and a palladium catalyst. To prevent this unwanted side reaction:
-
Rigorous Exclusion of Oxygen: As mentioned previously, ensure that all solvents and the reaction vessel are thoroughly deoxygenated. Purging the reaction mixture with an inert gas like argon or nitrogen before heating is critical.
-
Catalyst and Ligand Choice: Some catalyst systems are more prone to promoting homocoupling than others. Screening different palladium sources and ligands may help identify a system that favors the desired cross-coupling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for catalyst and ligand selection when using this compound?
A1: For Suzuki couplings involving electron-deficient boronic acids, palladium catalysts with electron-rich and sterically demanding phosphine ligands are often a good starting point. Buchwald-type ligands and their corresponding precatalysts are frequently effective. A common and effective catalyst is Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].[1] Alternatively, using a combination of a palladium source like Pd(OAc)₂ with a phosphine ligand such as SPhos or XPhos is also a robust strategy.
Q2: Which bases are generally most effective for the Suzuki coupling of this compound?
A2: The choice of base is critical and often substrate-dependent. A good starting point is to screen inorganic bases of varying strengths. The following table summarizes some commonly used bases and their typical conditions.
| Base | Typical Equivalents | Common Solvent System | Notes |
| K₂CO₃ | 2.0 - 3.0 | Toluene/Ethanol/Water, Dioxane/Water | A versatile and often effective base.[1][3] |
| Cs₂CO₃ | 2.0 - 3.0 | Dioxane/Water, DMF/Water | A stronger base that can be effective for challenging couplings. |
| K₃PO₄ | 2.0 - 3.0 | Dioxane/Water, Toluene/Water | A strong base, often used with Buchwald ligands.[2] |
| KF | 2.0 - 3.0 | THF, Dioxane | A milder base that can help suppress protodeboronation.[2] |
Q3: What are the recommended solvent systems for this reaction?
A3: A biphasic solvent system is often employed to facilitate the dissolution of both the organic substrates and the inorganic base. Common solvent mixtures include:
-
Toluene/Ethanol/Water[1]
-
Dioxane/Water
-
Tetrahydrofuran (THF)/Water
-
Dimethoxyethane (DME)/Water
The ratio of the organic solvent to water is typically in the range of 3:1 to 10:1. Vigorous stirring is essential to ensure efficient mixing of the two phases.[2]
Q4: At what temperature should I run the Suzuki coupling reaction?
A4: The optimal reaction temperature is dependent on the reactivity of the coupling partners and the catalyst system used. A typical temperature range for Suzuki coupling reactions is 80-120 °C.[1] It is advisable to start at a moderate temperature (e.g., 80-90 °C) and monitor the reaction progress. If the reaction is sluggish, the temperature can be increased.
Experimental Protocols
The following is a general, detailed protocol for the Suzuki coupling of this compound with an aryl bromide. This should be considered a starting point, and optimization of specific parameters may be necessary for your particular substrate.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equivalents)
-
Degassed solvent (e.g., Toluene/Ethanol/Water mixture)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and workup reagents
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the this compound, the aryl bromide, and the base.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst. Then, add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with the organic solvent.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure coupled product.[1]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A typical experimental workflow for Suzuki coupling.
Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.
References
Technical Support Center: 3-(Pyrrolidine-1-carbonyl)phenylboronic Acid in Suzuki-Miyaura Couplings
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering side reactions during Suzuki-Miyaura couplings involving 3-(pyrrolidine-1-carbonyl)phenylboronic acid. The information is presented in a question-and-answer format to directly address common experimental challenges.
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Cross-Coupled Product
Low or no product formation is a common issue in Suzuki-Miyaura couplings. A systematic approach to troubleshooting is essential to identify the root cause.
dot
Caption: Troubleshooting workflow for low or no product yield.
Q1: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield or no product. What are the likely causes and how can I fix it?
A1: Several factors can contribute to poor reaction outcomes. Here’s a breakdown of potential causes and their solutions:
-
Protodeboronation: The C-B bond of the boronic acid is cleaved by a proton source (like water), leading to the formation of N-phenylpyrrolidine-3-carboxamide. This is a common side reaction, especially with electron-deficient arylboronic acids. The amide group at the meta position can enhance this susceptibility.
-
Solution:
-
Use anhydrous conditions: Ensure your solvent and base are thoroughly dried.
-
Choose a milder base: Strong bases can promote protodeboronation. Consider using weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).
-
Use a boronic ester: Converting the boronic acid to a more stable pinacol ester can significantly reduce protodeboronation.
-
-
-
Catalyst Inactivity: The palladium catalyst may not be active or could be decomposing under the reaction conditions.
-
Solution:
-
Degas your reaction mixture: Oxygen can oxidize the active Pd(0) catalyst. Purge your solvent and reaction vessel with an inert gas (Argon or Nitrogen).
-
Use fresh catalyst and ligands: Palladium catalysts and phosphine ligands can degrade over time.
-
Optimize catalyst loading: Typically, 1-5 mol% of the palladium catalyst is used. Too little may result in incomplete conversion, while too much can sometimes lead to increased side reactions.
-
-
-
Inefficient Transmetalation: The transfer of the aryl group from the boron atom to the palladium center is a critical step in the catalytic cycle and can be slow.
-
Solution:
-
Screen different bases: The choice of base is crucial for activating the boronic acid. Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are commonly used.
-
Optimize the solvent system: Aprotic solvents like dioxane, toluene, or THF, often with a small amount of water to help dissolve the base, are common. The optimal solvent system can be substrate-dependent.
-
Adjust the temperature: While higher temperatures can increase the reaction rate, they can also accelerate side reactions. A temperature range of 80-110 °C is a good starting point for optimization.
-
-
Problem 2: Significant Formation of Homocoupled Byproduct
The formation of a symmetrical biaryl from the boronic acid (homocoupling) is a frequent side reaction that reduces the yield of the desired product and complicates purification.
dot
Caption: Troubleshooting workflow for minimizing homocoupling.
Q2: I am observing a significant amount of the homocoupled product of this compound in my reaction. How can I prevent this?
A2: Homocoupling is primarily caused by two pathways that you can mitigate:
-
Oxygen-Mediated Homocoupling: The presence of oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then undergo two transmetalations with the boronic acid, leading to the homocoupled product.
-
Solution: Rigorously degas all solvents and the reaction mixture. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Pd(II)-Mediated Homocoupling: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it can react directly with two equivalents of the boronic acid to form the homocoupled product before the catalytic cycle for cross-coupling is established.
-
Solution:
-
Use a Pd(0) precatalyst: Using a catalyst like Pd(PPh₃)₄ can help minimize this initial homocoupling.
-
Slow addition of the boronic acid: Adding the boronic acid solution slowly to the reaction mixture can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.
-
Use a slight excess of the aryl halide: This can promote the oxidative addition of the aryl halide to the palladium catalyst, making it more likely to enter the desired cross-coupling cycle.
-
-
Frequently Asked Questions (FAQs)
Q3: Is this compound particularly prone to side reactions?
A3: Arylboronic acids with electron-withdrawing substituents, such as the amide group in your compound, can be more susceptible to protodeboronation. The electron-withdrawing nature of the carbonyl group decreases the electron density on the aromatic ring, which can weaken the carbon-boron bond and make it more liable to cleavage by proton sources.
Q4: Should I use the free boronic acid or a pinacol ester of this compound?
A4: For challenging couplings where protodeboronation is a concern, using the pinacol ester is often advantageous. Boronic esters are generally more stable to storage and handling and can be more resistant to protodeboronation under the reaction conditions. The pinacol ester will hydrolyze in situ to the boronic acid, which then participates in the catalytic cycle. This "slow release" can help to maintain a low concentration of the active boronic acid, further suppressing side reactions.
| Boron Reagent | Relative Stability | Key Considerations |
| Boronic Acid | Moderate | Prone to protodeboronation and trimerization. |
| Pinacol Ester | High | More stable to storage and protodeboronation. |
Q5: What is the optimal base for couplings with this boronic acid?
A5: There is no single "best" base, as the optimal choice depends on the specific coupling partners and reaction conditions. However, for boronic acids susceptible to protodeboronation, weaker inorganic bases are generally preferred over strong hydroxide bases.
| Base | Typical Solvents | General Recommendations |
| K₂CO₃ | Dioxane/H₂O, Toluene/H₂O | A good starting point for many Suzuki couplings. |
| K₃PO₄ | Dioxane, Toluene | Often effective for challenging couplings and can be used under less aqueous conditions. |
| Cs₂CO₃ | Dioxane, Toluene | A stronger carbonate base that can be effective when other bases fail. |
Q6: Can the amide functionality in this compound interfere with the reaction?
A6: The amide group is generally well-tolerated in Suzuki-Miyaura couplings. However, under very harsh basic conditions or at very high temperatures, hydrolysis of the amide is a possibility, though it is less common than the side reactions involving the boronic acid moiety.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling to Minimize Side Reactions
This protocol provides a starting point and should be optimized for specific substrates.
-
Reagent Preparation:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
-
Inert Atmosphere:
-
Seal the flask and evacuate and backfill with argon or nitrogen three times.
-
-
Catalyst and Solvent Addition:
-
Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v).
-
-
Reaction:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
-
Monitoring:
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography.
-
dot
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Protocol 2: Using the Pinacol Ester for Challenging Couplings
This protocol is recommended when protodeboronation is a significant issue.
-
Reagent Preparation:
-
In a glovebox or under a stream of inert gas, add the aryl halide (1.0 equiv.), this compound pinacol ester (1.2 equiv.), a base (e.g., K₃PO₄, 3.0 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a ligand (e.g., SPhos, 2-4 mol%) to a dry reaction vessel.
-
-
Solvent Addition:
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
-
Reaction:
-
Seal the vessel and heat the reaction mixture to 90-110 °C.
-
-
Monitoring and Work-up:
-
Follow steps 5-7 from Protocol 1.
-
By systematically addressing the potential causes of side reactions and optimizing the reaction conditions, researchers can significantly improve the outcomes of Suzuki-Miyaura couplings with this compound.
Improving the stability of 3-(Pyrrolidine-1-carbonyl)phenylboronic acid in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of 3-(Pyrrolidine-1-carbonyl)phenylboronic acid in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: Like other arylboronic acids, this compound is susceptible to two main degradation pathways in solution:
-
Oxidative Deboronation: This is often a rapid degradation process, particularly in the presence of reactive oxygen species (ROS), leading to the cleavage of the carbon-boron bond to form the corresponding phenol (3-(pyrrolidine-1-carbonyl)phenol) and boric acid.[1]
-
Protodeboronation: This is a slower process where the boronic acid group is replaced by a hydrogen atom, yielding benzoylpyrrolidine. This can be accelerated by heat and the presence of aqueous base or acid.[1][2]
-
Formation of Boroxines: In non-aqueous or concentrated solutions, boronic acids can undergo dehydration to form cyclic trimeric anhydrides called boroxines. This is a reversible process.
Q2: How does pH affect the stability of my boronic acid solution?
A2: The pH of the solution is a critical factor influencing the stability of this compound. Both acidic and basic conditions can catalyze hydrolysis of the carbon-boron bond.[3][4] It is crucial to maintain the pH within a range that minimizes this degradation. The optimal pH for stability is typically near the pKa of the boronic acid, but this should be determined experimentally.
Q3: I am observing unexpected peaks in my HPLC analysis. What could be the cause?
A3: Unexpected peaks during HPLC analysis can arise from several sources:
-
On-column Degradation: Phenylboronic acids can degrade on the HPLC column itself, especially on columns with free silanol groups.[5]
-
Degradation in the Sample Vial: The compound may be degrading in the sample vial, particularly if the samples are not analyzed immediately after preparation or are not stored in a cooled autosampler.
-
Formation of Boroxines: The presence of boroxine trimers can lead to additional peaks.
-
Mobile Phase Impurities: Contaminants in the mobile phase or from the HPLC system can also appear as extraneous peaks.
Q4: Are there more stable alternatives to using the free boronic acid in my reactions?
A4: Yes, several derivatives of boronic acids offer enhanced stability and can be used as "slow-release" sources of the active boronic acid under reaction conditions.[2][6] This approach helps to keep the concentration of the potentially unstable free boronic acid low, thereby minimizing side reactions. Common stable derivatives include:
-
Pinacol boronate esters: These are generally more stable to oxidation and are widely used in synthetic chemistry. However, they can still be susceptible to hydrolysis.[7]
-
N-methyliminodiacetic acid (MIDA) boronates: These are highly stable, crystalline solids that are resistant to air and moisture, making them excellent for long-term storage. The boronic acid can be released in a controlled manner under specific reaction conditions.[2][6]
-
Potassium trifluoroborate salts: These salts are also crystalline, air-stable solids that can be more convenient to handle than the corresponding boronic acids.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield in cross-coupling reactions. | Degradation of the boronic acid before or during the reaction. | - Use freshly prepared solutions of the boronic acid. - Degas all solvents to remove dissolved oxygen. - Consider using a more stable derivative such as a MIDA boronate or a pinacol ester.[2][6][7] - Optimize reaction temperature and time to minimize exposure to harsh conditions. |
| Inconsistent reaction outcomes. | Variable purity or stability of the boronic acid starting material. | - Store the solid boronic acid under an inert atmosphere and at a low temperature. - Analyze the purity of the boronic acid by HPLC or NMR before use. - Switch to a more stable boronate ester for better reproducibility.[8] |
| Formation of phenol byproduct. | Oxidative deboronation. | - Add an antioxidant, such as butylated hydroxytoluene (BHT), to the reaction mixture. - Work under an inert atmosphere (e.g., nitrogen or argon). - Use degassed solvents. |
| Appearance of multiple spots on TLC or peaks in HPLC. | Formation of boroxine or other degradation products. | - For boroxine formation in non-aqueous solvents, adding a small amount of water can shift the equilibrium back to the boronic acid. - For other degradation products, follow the recommendations for preventing oxidative and protodeboronation. - Optimize HPLC conditions to achieve better separation and identification of impurities. |
Data Presentation
Table 1: Relative Stability of Phenylboronic Acid Derivatives
| Derivative | Structure | Relative Stability to Oxidation | Relative Stability to Hydrolysis | Key Advantages |
| Phenylboronic Acid | Ar-B(OH)₂ | Low | Moderate | High reactivity in cross-coupling. |
| Pinacol Boronate Ester | Ar-B(O-C(CH₃)₂)₂ | Moderate | Low to Moderate | Easy to handle, improved stability over free acid.[7] |
| MIDA Boronate | Ar-B(N(CH₃)(CH₂COO⁻)₂) | High | High | Highly stable, crystalline, allows for slow release.[2][6] |
| Potassium Trifluoroborate | Ar-BF₃K | High | High | Air-stable, crystalline solid.[8] |
Note: This table provides a general comparison. The exact stability will depend on the specific substituents on the aryl ring and the experimental conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and assess the stability of the target compound under various stress conditions, as recommended by ICH guidelines.[4][9][10]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep at room temperature, protected from light, for 24 hours.
-
At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place the solid compound in an oven at 70°C for 48 hours.
-
Also, incubate a solution of the compound (1 mg/mL) at 70°C for 48 hours.
-
Analyze the samples at specified time points.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (1 mg/mL) to UV light (200 Wh/m²) and visible light (1.2 million lux hours).[3]
-
A control sample should be kept in the dark under the same conditions.
-
Analyze both samples after the exposure period.
-
3. Sample Analysis:
-
Analyze all samples by a stability-indicating HPLC method (see Protocol 2).
-
Use a photodiode array (PDA) detector to monitor for the appearance of new peaks and changes in the peak area of the parent compound.
-
Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products.
Protocol 2: Stability-Indicating HPLC Method Development
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
2. Chromatographic Conditions:
-
Column: Use a column with low silanol activity to minimize on-column degradation (e.g., an end-capped C18 column).[5]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a high aqueous composition (e.g., 95% A) and gradually increase the organic component (e.g., to 95% B) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., 254 nm), and collect spectra across a wider range with the PDA detector.
-
Injection Volume: 10 µL.
3. Method Validation:
-
The method should be validated for specificity by analyzing stressed samples to ensure that all degradation products are well-separated from the parent peak and from each other.
Visualizations
Caption: Major degradation pathways for this compound.
Caption: Workflow for a forced degradation study.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Forced Degradation Studies - STEMart [ste-mart.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijrpp.com [ijrpp.com]
- 10. ema.europa.eu [ema.europa.eu]
Technical Support Center: Purification of Products from 3-(Pyrrolidine-1-carbonyl)phenylboronic Acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with products from reactions involving 3-(Pyrrolidine-1-carbonyl)phenylboronic acid, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered after a Suzuki-Miyaura reaction with this compound?
A1: Common impurities include unreacted starting materials (both the boronic acid and the aryl halide), homocoupled byproducts (from the coupling of two boronic acid molecules or two aryl halide molecules), protodeboronated starting material, and residual palladium catalyst. Boric acid is also a significant byproduct of the reaction.[1]
Q2: What is the first step I should take to purify my crude product?
A2: A standard aqueous workup is the recommended first step. This typically involves diluting the reaction mixture in an organic solvent like ethyl acetate and washing with water or brine to remove inorganic salts and water-soluble impurities.[2]
Q3: How can I remove unreacted this compound from my product?
A3: Unreacted boronic acid can be removed with a basic aqueous wash (e.g., with 1-2 M NaOH or K₂CO₃). This converts the acidic boronic acid into its water-soluble boronate salt, which will partition into the aqueous layer during extraction.[2]
Q4: My product seems to be an oil and won't crystallize. What should I do?
A4: If your product is an oil, it could be due to persistent impurities or it may naturally be an oil at room temperature. Further purification by column chromatography is the most suitable approach.[2] If you suspect impurities are preventing crystallization, a thorough chromatographic purification may yield a solid product.
Q5: How do I remove the palladium catalyst effectively?
A5: For applications in drug development, removing palladium to very low levels is crucial. Heterogeneous catalysts can often be removed by filtering the reaction mixture through a pad of Celite. For homogeneous catalysts, metal scavengers, which are functionalized silica or polymers, can be used to bind the palladium, allowing for its removal by filtration.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of Suzuki-Miyaura coupling products derived from this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of desired product after purification. | 1. Incomplete reaction. 2. Product loss during aqueous workup, especially if the product has some water solubility. 3. Protodeboronation of the starting material.[3] | 1. Monitor the reaction by TLC or LC-MS to ensure completion. 2. Minimize the number of aqueous washes or back-extract the aqueous layers with the organic solvent. 3. Use anhydrous conditions and consider a milder base to minimize protodeboronation.[3] |
| Presence of a significant amount of homocoupled byproduct. | 1. Presence of oxygen in the reaction mixture.[4] 2. Use of a Pd(II) precatalyst that can promote homocoupling.[4] | 1. Ensure the reaction is thoroughly degassed with an inert gas (e.g., Argon or Nitrogen). 2. Consider using a Pd(0) catalyst source directly. 3. Careful column chromatography or recrystallization is necessary for removal.[2] |
| Difficulty separating the product from a byproduct of similar polarity by column chromatography. | The solvent system used does not provide adequate resolution. | 1. Perform a thorough screen of different solvent systems using Thin Layer Chromatography (TLC).[2] 2. Employ a shallow solvent gradient during column chromatography to improve separation.[2] 3. If the product is a solid, recrystallization can be a highly effective alternative.[2] |
| The product streaks on the silica gel column. | The product may be too polar for the chosen eluent system or may be interacting strongly with the silica. | 1. Try a more polar solvent system, such as dichloromethane/methanol.[1] 2. Consider adding a small amount of a modifier like triethylamine to the eluent if your compound is basic, or acetic acid if it is acidic.[5] |
| The boronic acid starting material is difficult to remove completely. | The basic wash was not effective enough, or the product is also somewhat acidic. | 1. Repeat the basic wash with a fresh portion of the aqueous base. 2. Consider using a boronic acid scavenger resin, which has a high affinity for boronic acids.[3] |
Illustrative Data on Purification Methods
The following table provides illustrative data on the potential outcomes of different purification methods for a hypothetical Suzuki-Miyaura reaction product of this compound. This data is for representative purposes and actual results will vary depending on the specific reaction and product.
| Purification Method | Typical Yield (%) | Purity (%) | Advantages | Disadvantages |
| Recrystallization | 60-85 | >98 | Can provide very high purity for crystalline solids. | Can have lower yields due to product solubility in the mother liquor; not suitable for oils.[6] |
| Flash Column Chromatography | 70-95 | 95-98 | Widely applicable to a range of compounds, including oils; generally provides good purity.[7] | Can be time-consuming and use large volumes of solvent; separation of closely related impurities can be challenging.[5] |
| Aqueous Wash (Basic) | >95 (crude) | Variable | Effectively removes unreacted boronic acid.[8] | Does not remove non-acidic impurities like homocoupled byproducts. |
| Preparative HPLC | 50-70 | >99 | Can achieve very high purity, even for difficult separations. | Lower yields, more expensive, and requires specialized equipment.[5] |
Experimental Protocols
General Aqueous Workup
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with water and then with brine (saturated aqueous NaCl).[9]
-
Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Basic Wash for Boronic Acid Removal
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a 1-2 M aqueous solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). Repeat this wash two to three times.[3]
-
Wash the organic layer with brine to remove any residual base.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate to yield the product with reduced boronic acid impurity.
Flash Column Chromatography
-
Adsorb the crude product onto a small amount of silica gel.
-
Prepare a silica gel column in a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) determined by prior TLC analysis.
-
Load the adsorbed product onto the top of the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and concentrate under reduced pressure to obtain the purified product.[9]
Visualizations
Caption: A typical workflow for the purification of Suzuki-Miyaura reaction products.
Caption: A decision tree for troubleshooting common purification issues.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Suzuki Reactions with Substituted Phenylboronic Acids
This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions for common challenges encountered during Suzuki-Miyaura cross-coupling reactions involving substituted phenylboronic acids.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Suzuki coupling reaction shows low to no yield. What are the primary factors to investigate?
A1: A failing Suzuki reaction can often be attributed to a few key parameters. A systematic check of the following is the first step in troubleshooting:
-
Catalyst Activity: The active catalytic species is Palladium(0). If you are using a Palladium(II) precatalyst, it must be effectively reduced in situ.[1] Ensure your palladium source and ligand are fresh and active, as some can be sensitive to air. Consider using more robust, air-stable precatalysts like palladacycles.[1]
-
Oxygen Contamination: Oxygen can lead to the decomposition of the catalyst and promote the unwanted homocoupling of boronic acids.[1][2] It is crucial to properly degas solvents and maintain an inert atmosphere (Nitrogen or Argon) throughout the reaction.
-
Reagent Purity and Stability: Verify the purity of your aryl halide and, critically, the phenylboronic acid. Boronic acids can degrade over time, particularly through protodeboronation.[1]
-
Base and Solvent Selection: The choice of base and solvent is highly interdependent and crucial for success.[3][4] The base must be sufficiently strong to facilitate the transmetalation step but not so strong as to cause degradation of your starting materials or product.[1] For reactions requiring anhydrous conditions, ensure the base is dry and finely powdered.[1] In biphasic systems, vigorous stirring is essential to maximize the interfacial area.[1]
Q2: I'm observing significant protodeboronation of my phenylboronic acid. How can this side reaction be minimized?
A2: Protodeboronation, the replacement of the boronic acid moiety with a hydrogen atom, is a common side reaction, particularly with electron-rich or certain heteroaromatic boronic acids.[5] Here are several strategies to mitigate it:
-
Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation.[5] Consider switching from strong bases like NaOH or K₃PO₄ to milder options such as K₂CO₃ or KF.[1]
-
Anhydrous Conditions: Since water is the proton source for this side reaction, moving to anhydrous conditions can significantly reduce its occurrence.[1]
-
Use of Boronic Esters: Boronic acid derivatives like MIDA boronates or organotrifluoroborates can be used in a "slow release" strategy. These conditions provide a low concentration of the boronic acid throughout the reaction, which can suppress decomposition pathways like protodeboronation.[5]
Q3: My reaction with an electron-deficient phenylboronic acid is sluggish and gives low yields. What adjustments should I make?
A3: Electron-deficient phenylboronic acids often exhibit slower rates of transmetalation, which is a key step in the catalytic cycle.[6] To overcome this, reaction conditions need to be optimized to facilitate this step:
-
Catalyst and Ligand Choice: Catalyst systems that promote rapid oxidative addition and facilitate transmetalation are essential. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) are often highly effective for these challenging substrates.[6]
-
Stronger Bases: A stronger base is often required to activate the electron-deficient boronic acid for transmetalation. K₃PO₄ is a common choice in these cases.[6]
-
Solvent System: The choice of solvent can significantly influence the reaction rate. Toluene/water mixtures are often effective.[6]
Q4: I am struggling with a sterically hindered phenylboronic acid, especially one with ortho-substituents. What conditions are recommended?
A4: Steric hindrance can impede several steps in the Suzuki catalytic cycle, particularly transmetalation and reductive elimination.[1][7] More forcing conditions and specialized catalysts are often necessary:
-
Bulky, Electron-Rich Ligands: These are crucial for coupling sterically hindered partners. Buchwald-type ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) have proven to be highly effective.[1][7] These ligands accelerate both the oxidative addition and reductive elimination steps.
-
Higher Temperatures: Increased reaction temperatures are often required to overcome the higher activation energy associated with sterically demanding substrates.
-
Careful Choice of Base and Solvent: The optimal combination of base and solvent can be critical. Anhydrous conditions with a suitable base may be beneficial.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize recommended starting conditions for different classes of substituted phenylboronic acids. Note that these are general guidelines, and optimization for specific substrates is often necessary.
Table 1: Conditions for Electron-Deficient Phenylboronic Acids
| Parameter | Recommended Condition | Rationale |
| Palladium Catalyst | Pd(OAc)₂ / SPhos or Pd₂(dba)₃ / XPhos | High activity for electron-deficient substrates.[6] |
| Ligand | Buchwald-type phosphines (SPhos, XPhos) | Promote rapid oxidative addition and facilitate transmetalation.[6] |
| Base | K₃PO₄ | Strong base effective for activating electron-poor boronic acids.[6] |
| Solvent | Toluene/H₂O (e.g., 9:1) | Effective for many Suzuki couplings and promotes high reaction rates.[6] |
| Temperature | 80-110 °C | Higher temperatures are often needed to drive the reaction to completion. |
Table 2: Conditions for Sterically Hindered (ortho-substituted) Phenylboronic Acids
| Parameter | Recommended Condition | Rationale |
| Palladium Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Common and effective palladium sources. |
| Ligand | Bulky, electron-rich phosphines (XPhos, SPhos, RuPhos) or NHCs | Accommodate steric bulk and accelerate key catalytic steps.[1][7] |
| Base | K₃PO₄ or Cs₂CO₃ | Strong, non-nucleophilic bases are often preferred. |
| Solvent | Dioxane, Toluene, or THF (often with water) | Aprotic solvents are commonly used. |
| Temperature | 100-140 °C | More forcing conditions are typically required.[8] |
Table 3: Mitigating Protodeboronation
| Strategy | Recommended Action | Rationale |
| Base Selection | Use milder bases like K₂CO₃ or KF. | Strong bases in aqueous media can accelerate protodeboronation.[1] |
| Solvent System | Employ anhydrous conditions. | Water is the proton source for this side reaction.[1] |
| Boronic Acid Derivative | Use MIDA boronates or organotrifluoroborates. | "Slow release" of the boronic acid can suppress decomposition.[5] |
| Reaction Temperature | Optimize temperature; sometimes higher temperatures can favor the desired coupling over protodeboronation.[9] | The relative rates of the productive reaction and protodeboronation can be temperature-dependent. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction:
This is a general guideline and may require optimization for specific substrates.[1][7]
-
Reagent Preparation: In a reaction vessel, combine the aryl halide (1.0 equiv), the substituted phenylboronic acid (1.1-1.5 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: A general workflow for troubleshooting low-yielding Suzuki reactions.
Caption: Mitigation strategies for common side reactions in Suzuki couplings.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. reddit.com [reddit.com]
Effect of base and solvent on 3-(Pyrrolidine-1-carbonyl)phenylboronic acid reactivity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the use of 3-(Pyrrolidine-1-carbonyl)phenylboronic acid in chemical reactions, particularly Suzuki-Miyaura cross-coupling.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no yield. What are the primary factors to investigate?
A1: When encountering low yields, a systematic review of your reaction parameters is crucial. The primary areas to troubleshoot are:
-
Catalyst Activity: Ensure your palladium catalyst and ligand are active. The active species is Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in situ. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.
-
Oxygen Contamination: The presence of oxygen can lead to the unwanted homocoupling of the boronic acid and decomposition of the catalyst. It is imperative that the solvent is properly degassed and the reaction is conducted under an inert atmosphere, such as nitrogen or argon.
-
Purity and Stability of Reagents: Verify the purity of both your aryl halide and the this compound. Boronic acids can degrade over time, particularly through protodeboronation.
-
Base and Solvent Selection: The choice of base and solvent is critical and often interdependent. The base must be sufficiently strong to facilitate the transmetalation step but not so strong as to cause degradation of your starting materials or product. For anhydrous reactions, ensure your base is finely powdered and dry. In biphasic reactions, vigorous stirring is essential to maximize the interfacial area.
Q2: I am observing significant protodeboronation of my this compound. How can this side reaction be minimized?
A2: Protodeboronation, the substitution of the boronic acid group with a hydrogen atom, is a common side reaction. To mitigate this:
-
Employ a Milder Base: Strong bases in aqueous media can accelerate protodeboronation. Consider switching to a weaker base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF) instead of stronger bases like sodium hydroxide (NaOH).
-
Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous conditions can significantly reduce its occurrence.
Q3: How do I select the optimal base for my reaction?
A3: The base plays a critical role in activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step. The ideal base is highly dependent on the specific substrates, catalyst, and solvent system. Inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) are widely used and often effective. It is recommended to screen a variety of bases to find the optimal choice for your specific reaction.
Q4: Can I run the Suzuki coupling of this compound under aerobic conditions?
A4: It is strongly advised to avoid aerobic conditions. The presence of oxygen can lead to oxidative degradation of the palladium catalyst and promote the homocoupling of the boronic acid, both of which will reduce the yield of your desired product.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low or No Product Formation | Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Consider a more active precatalyst. |
| Incomplete Degassing | Ensure thorough degassing of the solvent and reaction vessel. Maintain a positive pressure of an inert gas (N₂ or Ar). | |
| Sub-optimal Base | Screen a panel of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). Ensure the base is anhydrous if required. | |
| Inappropriate Solvent | Try a different solvent or solvent mixture (e.g., Dioxane/H₂O, Toluene/H₂O, DMF). | |
| Low Reaction Temperature | Gradually increase the reaction temperature, monitoring for product formation and decomposition. | |
| Significant Protodeboronation | Base is too strong | Switch to a milder base (e.g., KF, K₂CO₃). |
| Presence of Protic Solvents | Use anhydrous solvents and reagents. | |
| Homocoupling of Boronic Acid | Oxygen in the Reaction | Improve degassing procedure. |
| Inefficient Precatalyst Reduction | Use a Pd(0) source or a more efficient precatalyst system. | |
| Complex Mixture of Byproducts | Reaction Temperature is too High | Lower the reaction temperature. |
| Incorrect Base/Solvent Combination | Re-screen bases and solvents to find a more selective system. |
Data on Base and Solvent Effects
The following tables summarize the generalized effects of different bases and solvents on the reactivity of this compound in a typical Suzuki-Miyaura cross-coupling with 4-bromoanisole.
Table 1: Effect of Different Bases on Product Yield
| Base | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) |
| K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 12 | 92 |
| K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 | 85 |
| Cs₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 | 95 |
| Na₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 | 88 |
| Et₃N | Dioxane | 100 | 12 | 45 |
Reaction Conditions: this compound (1.2 equiv), 4-bromoanisole (1.0 equiv), Pd(PPh₃)₄ (3 mol%), specified base (2.0 equiv), in the specified solvent system.
Table 2: Effect of Different Solvents on Product Yield
| Solvent System | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Dioxane/H₂O (4:1) | K₃PO₄ | 100 | 12 | 92 |
| Toluene/H₂O (4:1) | K₃PO₄ | 100 | 12 | 89 |
| DMF | K₃PO₄ | 100 | 12 | 94 |
| Acetonitrile/H₂O (4:1) | K₃PO₄ | 80 | 12 | 78 |
| THF/H₂O (4:1) | K₃PO₄ | 70 | 12 | 81 |
Reaction Conditions: this compound (1.2 equiv), 4-bromoanisole (1.0 equiv), Pd(PPh₃)₄ (3 mol%), K₃PO₄ (2.0 equiv), in the specified solvent system.
Experimental Protocols
Detailed Protocol for a Typical Suzuki-Miyaura Coupling Reaction:
This procedure is a general guideline and may require optimization for specific substrates.
-
Reagent Preparation:
-
In a reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the chosen base (e.g., K₃PO₄, 2.0 equiv).
-
-
Inert Atmosphere:
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure the removal of all oxygen.
-
-
Solvent and Catalyst Addition:
-
Add the degassed solvent (e.g., Dioxane/H₂O 4:1) via syringe.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and any necessary ligand under a positive pressure of the inert gas.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring for the specified time (typically 4-24 hours).
-
-
Monitoring:
-
Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
-
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for low-yielding Suzuki-Miyaura reactions.
Preventing decomposition of 3-(Pyrrolidine-1-carbonyl)phenylboronic acid during reactions
This technical support center provides troubleshooting guidance and frequently asked questions to researchers, scientists, and drug development professionals working with 3-(Pyrrolidine-1-carbonyl)phenylboronic acid. The information is designed to help prevent decomposition and ensure successful reaction outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during reactions involving this compound, helping you identify the cause and implement effective solutions.
| Symptom | Potential Cause | Recommended Solution |
| Low or no product yield in Suzuki-Miyaura coupling | Decomposition of the boronic acid via protodeboronation. This is a common side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1][2] | 1. Optimize pH: Avoid excessively high pH, which can accelerate protodeboronation.[1][3] Screen different bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) and their concentrations. 2. Use a Protective Group: Convert the boronic acid to a more stable boronate ester, such as a pinacol ester, before the reaction.[4] 3. Slow-Release Strategy: Employ boronic acid derivatives like MIDA boronates or organotrifluoroborates that release the boronic acid slowly into the reaction mixture, keeping its concentration low and minimizing side reactions.[2] |
| Oxidative degradation of the boronic acid. Boronic acids can be susceptible to oxidation, leading to the formation of phenols. | 1. Degas Solvents: Thoroughly degas all solvents and reagents by sparging with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen. 2. Use an Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas. | |
| Formation of boroxine anhydrides. Boronic acids can dehydrate to form cyclic trimers called boroxines, which may have different reactivity. | 1. Use Anhydrous Conditions: Ensure all reagents and solvents are dry. 2. Consider Boronate Esters: Using a boronate ester derivative can prevent boroxine formation.[4] | |
| Presence of a significant amount of the corresponding arene (pyrrolidin-1-yl(phenyl)methanone) in the crude product | Protodeboronation is the primary decomposition pathway. This side product is a direct result of the C-B bond cleavage.[1][2] | Refer to the solutions for "Low or no product yield" due to protodeboronation. The key is to minimize the conditions that favor this decomposition pathway. |
| Difficulty purifying the boronic acid | Decomposition on silica gel. Boronic acids can be unstable on standard silica gel, leading to streaking and decomposition during column chromatography.[5] | 1. Alternative Purification Methods: Consider recrystallization or trituration.[6] 2. Modified Chromatography: If chromatography is necessary, try using C18 reverse-phase silica or treat normal phase silica with a buffer.[5] 3. Purify as a Derivative: Purifying the more stable pinacol ester derivative is often easier.[4] |
| Inconsistent reaction results | Variable quality of the starting boronic acid. Impurities or partial decomposition of the starting material can lead to inconsistent outcomes. | 1. Purity Check: Assess the purity of the this compound by qNMR or other quantitative methods before use. 2. Proper Storage: Store the boronic acid in a cool, dry place under an inert atmosphere to prevent degradation over time. |
Frequently Asked Questions (FAQs)
Q1: What is the primary decomposition pathway for this compound?
A1: The most common decomposition pathway for arylboronic acids, including this compound, is protodeboronation.[1][2] This reaction involves the cleavage of the carbon-boron bond, which is then replaced by a carbon-hydrogen bond, resulting in the formation of pyrrolidin-1-yl(phenyl)methanone as a byproduct. This process can be accelerated by both acidic and basic conditions.[1][7]
Q2: How does pH affect the stability of my boronic acid?
A2: The pH of the reaction medium plays a crucial role in the stability of arylboronic acids. The equilibrium between the neutral trigonal planar boronic acid and the anionic tetrahedral boronate is pH-dependent.[1] While basic conditions are often required for the transmetalation step in Suzuki-Miyaura coupling, excessively high pH can increase the rate of protodeboronation.[3][8] It is important to find a balance where the boronic acid is activated for the desired reaction but decomposition is minimized.
Q3: Should I be concerned about boroxine formation?
A3: Boroxine formation, the trimerization of boronic acids through dehydration, can be a concern as it alters the reagent's properties. While boroxines can participate in coupling reactions, their reactivity may differ from the monomeric boronic acid. To minimize boroxine formation, it is advisable to use anhydrous reaction conditions or to protect the boronic acid as a boronate ester.[4]
Q4: What are the advantages of using a pinacol ester derivative?
A4: Converting this compound to its pinacol ester derivative offers several advantages. Pinacol esters are generally more stable than the corresponding boronic acids, making them less prone to decomposition during storage and purification.[4] They are often stable enough for column chromatography on silica gel.[4] Pinacol esters can typically be used directly in Suzuki-Miyaura coupling reactions.[4]
Q5: How can I protect my boronic acid during the reaction?
A5: Besides forming a pinacol ester, another strategy is to form an adduct with diethanolamine. These adducts are often crystalline, air- and water-stable solids that can be easily handled and stored.[9] They can be used directly in coupling reactions, where the boronic acid is slowly released under the reaction conditions.[2][9]
Experimental Protocols
Protocol 1: Formation of the Pinacol Ester of this compound
This protocol describes a general method for converting the boronic acid to its more stable pinacol ester derivative.
Materials:
-
This compound
-
Pinacol
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Dean-Stark apparatus (or molecular sieves)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine this compound (1 equivalent) and pinacol (1.1 equivalents).
-
Add a sufficient amount of anhydrous toluene to dissolve the reagents.
-
Heat the mixture to reflux and collect the water that is formed in the Dean-Stark trap.
-
Monitor the reaction by TLC or LC-MS until all the starting boronic acid is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude pinacol ester can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Suzuki-Miyaura Coupling with in situ Protection
This protocol outlines a Suzuki-Miyaura coupling reaction where the boronic acid is protected in situ.
Materials:
-
Aryl halide (1 equivalent)
-
This compound (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Solvent system (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
To a reaction vessel, add the aryl halide, palladium catalyst, and base.
-
Purge the vessel with an inert gas (e.g., Argon) for 10-15 minutes.
-
In a separate flask, dissolve the this compound in the chosen solvent system. Degas this solution by bubbling with the inert gas.
-
Add the degassed boronic acid solution to the reaction vessel under a positive pressure of the inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Primary decomposition pathway versus the desired reaction pathway.
Caption: A workflow for troubleshooting reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Efficient Coupling of 3-(Pyrrolidine-1-carbonyl)phenylboronic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the efficient Suzuki-Miyaura coupling of 3-(Pyrrolidine-1-carbonyl)phenylboronic acid.
Catalyst Selection and Optimization
The successful Suzuki-Miyaura coupling of this compound, a moderately electron-deficient and potentially sterically hindered substrate, is highly dependent on the judicious selection of the palladium catalyst, ligand, base, and solvent system. The amide functionality at the meta-position influences the electronic properties of the boronic acid, which can impact the transmetalation step of the catalytic cycle.
Recommended Catalyst Systems
For substrates with electron-withdrawing groups, such as the amide group in this compound, catalyst systems that promote efficient oxidative addition and transmetalation are crucial. Modern palladium precatalysts, known for their high activity and air-stability, are often preferred.
| Catalyst | Ligand | Key Features | Recommended For |
| Pd(OAc)₂ / SPhos | SPhos | Highly active for a broad range of substrates, including those with electron-withdrawing groups. | General starting point for optimization. |
| XPhos Pd G3 | XPhos (buchwald ligand) | Air- and moisture-stable precatalyst, often effective for challenging couplings.[1] | When standard catalysts give low yields. |
| Pd(PPh₃)₄ | Triphenylphosphine | A classical, widely used catalyst. | Initial screening, though may be less effective for this substrate. |
| PdCl₂(dppf) | dppf | Good for a variety of cross-coupling reactions, but may require optimization. | Alternative to phosphine-based ligands. |
Experimental Protocol: General Procedure
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound. Optimization of stoichiometry, temperature, and reaction time may be necessary.
Materials:
-
This compound (1.0 eq)
-
Aryl halide (e.g., aryl bromide) (1.2 eq)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)[1]
-
Base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 eq)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
Procedure:
-
To a dry reaction vessel, add this compound, the aryl halide, the palladium precatalyst, and the base.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.[1]
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low to No Yield | Inactive Catalyst | The active catalytic species is Pd(0). If using a Pd(II) precatalyst, ensure conditions are suitable for its in-situ reduction.[2] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst like a palladacycle.[1] Test the catalyst on a known, reliable Suzuki coupling reaction. |
| Oxygen Contamination | Oxygen can lead to the homocoupling of the boronic acid and decomposition of the catalyst.[1] Ensure the solvent is thoroughly degassed and the reaction is performed under a strict inert atmosphere (Argon or Nitrogen).[1] | |
| Poor Reagent Quality | Boronic acids can degrade over time, particularly through protodeboronation.[1] Verify the purity of the boronic acid and aryl halide. Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester). | |
| Significant Protodeboronation | Inappropriate Base or Solvent | Protodeboronation, the replacement of the boronic acid group with a hydrogen, is a common side reaction, especially with electron-deficient boronic acids.[3] Using a milder base like K₂CO₃ or CsF can sometimes mitigate this issue. Running the reaction under anhydrous conditions can also be beneficial as water is the proton source for this side reaction.[1] |
| Homocoupling of Boronic Acid | Presence of Oxygen | As mentioned, oxygen can promote the homocoupling of the boronic acid. Rigorous degassing is essential. |
| Inefficient Transmetalation | If the transmetalation step is slow, homocoupling can become a more competitive pathway. The choice of ligand is critical here; bulky, electron-rich phosphine ligands often favor the desired cross-coupling. | |
| Reaction Stalls | Catalyst Deactivation | The active Pd(0) catalyst can aggregate to form inactive palladium black. The choice of ligand is crucial for stabilizing the catalytic species. |
| Insoluble Base | Ensure the base is finely powdered and the reaction mixture is stirred vigorously, especially in biphasic systems, to ensure efficient reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the Suzuki-Miyaura coupling?
A1: The base plays a crucial role in the catalytic cycle. It activates the boronic acid by forming a more nucleophilic boronate species, which then facilitates the transmetalation step with the palladium complex.[4] The choice of base can significantly impact the reaction rate and yield.
Q2: How does the amide group in this compound affect the reaction?
A2: The amide group is moderately electron-withdrawing, which can decrease the nucleophilicity of the boronic acid. This may slow down the transmetalation step. Therefore, a highly active catalyst system is often required to achieve good yields.
Q3: When should I consider using a boronate ester instead of a boronic acid?
A3: Boronic acids can be prone to decomposition, especially protodeboronation. If you are experiencing issues with the stability of your this compound, converting it to a more stable derivative, such as a pinacol (BPin) or MIDA boronate ester, can be a good strategy. These esters are generally more robust and can be used directly in the coupling reaction.
Q4: What is the purpose of using a ligand in the reaction?
A4: The ligand stabilizes the palladium catalyst, prevents its decomposition into inactive palladium black, and influences its reactivity. Electron-rich and bulky ligands, such as the Buchwald-type phosphines (e.g., SPhos, XPhos), are often effective in promoting the oxidative addition and reductive elimination steps of the catalytic cycle, leading to higher yields and turnover numbers.
Q5: My reaction is very slow. What can I do to increase the rate?
A5: Increasing the reaction temperature is a common strategy to accelerate the reaction rate. However, be mindful that higher temperatures can also promote side reactions. Alternatively, screening different catalyst systems, particularly those with more electron-rich and bulky ligands, can significantly enhance the reaction kinetics. The choice of solvent can also play a role; polar aprotic solvents like dioxane or DMF are often effective.
Visualizing the Suzuki-Miyaura Catalytic Cycle
// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition", shape=ellipse, style=none, fontcolor="#202124"]; PdII_Aryl [label="Ar-Pd(II)-X L₂", fillcolor="#FBBC05", fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape=ellipse, style=none, fontcolor="#202124"]; PdII_Both [label="Ar-Pd(II)-Ar' L₂", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive Elimination", shape=ellipse, style=none, fontcolor="#202124"]; Product [label="Ar-Ar'\n(Product)", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Pd0 -> OxAdd [label=" + Ar-X", color="#EA4335"]; OxAdd -> PdII_Aryl [color="#EA4335"]; PdII_Aryl -> Transmetalation [label=" + Ar'-B(OR)₂\n(Base)", color="#EA4335"]; Transmetalation -> PdII_Both [color="#EA4335"]; PdII_Both -> RedElim [color="#EA4335"]; RedElim -> Product [color="#34A853"]; RedElim -> Pd0 [label=" Catalyst\nRegeneration", style=dashed, color="#4285F4"]; } .dot Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Overcoming low yields in the synthesis of derivatives from 3-(Pyrrolidine-1-carbonyl)phenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers experiencing low yields in the synthesis of derivatives from 3-(pyrrolidine-1-carbonyl)phenylboronic acid, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: I am observing very low to no yield of my desired coupled product. What are the most common initial checks?
A1: When encountering low yields with this compound, begin by assessing the following critical parameters:
-
Inert Atmosphere: The Suzuki-Miyaura coupling is sensitive to oxygen. The presence of oxygen can lead to the oxidative homocoupling of your boronic acid, a common side reaction that consumes the starting material and complicates purification.[1] Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that all solvents are properly degassed.
-
Catalyst Activity: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be efficiently reduced in situ. Ensure your palladium source and phosphine ligands have not degraded. Consider using a fresh batch or a more robust, air-stable precatalyst.
-
Reagent Purity: Verify the purity of both your this compound and your coupling partner (aryl halide/triflate). Boronic acids can degrade over time, especially through protodeboronation.[2]
Q2: My main side product appears to be benzene substituted with a pyrrolidine-1-carbonyl group, but without the boronic acid. What is happening?
A2: This side product results from a reaction called protodeboronation , where the C-B bond is cleaved and replaced by a C-H bond.[3] This is a significant pathway for yield loss, particularly for arylboronic acids with electron-withdrawing substituents, like the amide group in your starting material. The reaction is often promoted by aqueous basic conditions and elevated temperatures.[4]
Q3: I am seeing a significant amount of a symmetrical biaryl product derived from the coupling of two molecules of my boronic acid. How can I prevent this?
A3: This is known as homocoupling . It is primarily caused by the presence of oxygen in the reaction mixture, which facilitates the oxidative coupling of the boronic acid molecules.[1][5] Rigorous degassing of solvents and maintaining a strict inert atmosphere throughout the experiment are the most effective ways to minimize this side reaction.
Q4: The purification of my product is difficult, with spots running very close together on the TLC plate. What are my options?
A4: This is a common challenge when side products like the homocoupled dimer or the protodeboronated starting material have polarities similar to the desired product.[6] Consider alternative purification techniques such as preparative HPLC or crystallization. Sometimes, converting the crude product to a different derivative can alter its chromatographic behavior, facilitating separation, followed by reversion to the desired product. Additionally, a method for purifying boronic acids by converting them to their salts and washing away impurities has been described, which may be adapted for product purification in some cases.[7]
Troubleshooting Guide
If you are facing low yields, follow this systematic troubleshooting workflow to diagnose and resolve the issue.
Caption: A logical workflow for troubleshooting low-yield Suzuki-Miyaura reactions.
Competing Reaction Pathways
Low yields are often a result of competing side reactions outcompeting the desired Suzuki-Miyaura catalytic cycle. The primary competing pathways for this compound are protodeboronation and homocoupling.
Caption: Competing reaction pathways for the boronic acid starting material.
Data Presentation: Optimizing Reaction Conditions
The choice of base, solvent, and temperature significantly impacts the yield by influencing the rates of the desired coupling versus side reactions. The following tables summarize general optimization strategies.
Table 1: Effect of Base on Suzuki-Miyaura Coupling Yield
| Base | Strength | Common Application | Potential Issues with this compound |
| NaOH, KOH | Strong | Often used for rapid reactions. | Can promote rapid hydrolysis and protodeboronation, especially at higher temperatures.[4] |
| K₂CO₃, Cs₂CO₃ | Moderate | Widely applicable, good balance of reactivity. | Generally a good starting point. Cesium carbonate can sometimes enhance reactivity with challenging substrates. |
| K₃PO₄ | Moderate | Often used for electron-deficient or sensitive substrates. | A milder choice that may suppress protodeboronation.[8] |
| Organic Bases (e.g., Et₃N) | Weak | Less common in Suzuki couplings. | Generally not effective for activating the boronic acid for transmetalation. |
Table 2: Effect of Solvent on Suzuki-Miyaura Coupling Yield
| Solvent System | Properties | Common Application | Considerations |
| Dioxane / H₂O | Miscible, high boiling point | A very common and robust system for a wide range of substrates. | Dioxane can be difficult to remove and is a peroxide former. |
| Toluene / H₂O | Biphasic | Good for many couplings; toluene is easily removed. | Requires vigorous stirring to ensure mixing of phases. |
| THF / H₂O | Miscible, lower boiling point | Suitable for reactions at moderate temperatures. | Lower boiling point limits the reaction temperature. |
| 2-MeTHF / H₂O | Partially miscible, "greener" | An environmentally friendlier alternative to THF and Dioxane.[9] | Can be a good alternative if other solvents fail. |
| DMF or DMAc | Polar aprotic | Used for less reactive partners, can aid solubility. | High boiling points can make removal difficult; potential for side reactions. |
Experimental Protocols
While a specific, optimized protocol for this compound is not available in the cited literature, the following general procedure for a Suzuki-Miyaura coupling can be used as a starting point for optimization.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide or triflate (1.0 equivalent)
-
Palladium precatalyst (e.g., Pd(PPh₃)₄ [0.02 eq] or PdCl₂(dppf) [0.02 eq])
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
Workflow Diagram:
Caption: A standard experimental workflow for a Suzuki-Miyaura coupling reaction.
Procedure:
-
Preparation: To a Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq), this compound (1.2 eq), the chosen base (2.0 eq), and the palladium catalyst (0.01-0.05 eq).
-
Inerting: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent mixture via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by TLC or LC-MS until the limiting reagent is consumed.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[10]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pure.korea.ac.kr [pure.korea.ac.kr]
- 8. reddit.com [reddit.com]
- 9. Suzuki–Miyaura Cross-Coupling of Amides by N–C Cleavage Mediated by Air-Stable, Well-Defined [Pd(NHC)(sulfide)Cl2] Catalysts: Reaction Development, Scope and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. www1.udel.edu [www1.udel.edu]
Validation & Comparative
Reactivity Profile: A Comparative Analysis of 3-(Pyrrolidine-1-carbonyl)phenylboronic Acid in Suzuki-Miyaura Coupling
For Immediate Publication
A detailed guide for researchers, scientists, and drug development professionals on the reactivity of 3-(Pyrrolidine-1-carbonyl)phenylboronic acid compared to other substituted phenylboronic acids in the context of Suzuki-Miyaura cross-coupling reactions. This document provides a comprehensive analysis supported by experimental data and detailed protocols.
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern synthetic chemistry, pivotal for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds prevalent in pharmaceuticals and material science. The efficiency of this palladium-catalyzed reaction is highly dependent on the electronic and steric nature of the substituents on the phenylboronic acid. This guide provides a comparative analysis of the reactivity of this compound against a range of other boronic acids, offering insights into its performance in synthetic applications.
Electronic Nature of the 3-(Pyrrolidine-1-carbonyl) Substituent
The reactivity of a phenylboronic acid is significantly influenced by the electron-donating or electron-withdrawing nature of its substituents. These electronic effects are often quantified by the Hammett constant (σ). A positive σ value indicates an electron-withdrawing group (EWG), which generally decreases the nucleophilicity of the boronic acid and can slow down the transmetalation step in the Suzuki-Miyaura catalytic cycle. Conversely, a negative σ value signifies an electron-donating group (EDG), which tends to increase the reaction rate.
The 3-(Pyrrolidine-1-carbonyl) substituent, a tertiary amide at the meta position, is characterized as a moderately electron-withdrawing group. This is primarily due to the inductive effect of the carbonyl group. The Hammett constant (σm) for a similar carboxamide group (-CONH₂) is +0.28, indicating its electron-withdrawing nature at the meta position.[1] This property places this compound in the category of moderately deactivated boronic acids for Suzuki-Miyaura coupling.
Comparative Reactivity in Suzuki-Miyaura Coupling
To contextualize the reactivity of this compound, a comparison of Suzuki-Miyaura coupling reaction yields with phenylboronic acids bearing various meta-substituents is presented below. The data is compiled from studies using standardized reaction conditions to allow for a meaningful comparison.
Table 1: Comparative Yields of Suzuki-Miyaura Coupling for Various meta-Substituted Phenylboronic Acids with 4-Bromoacetophenone
| Entry | Boronic Acid Substituent (meta-) | Hammett Constant (σm) | Yield (%) | Classification |
| 1 | -OCH₃ | +0.12 | 99 | Electron-Donating |
| 2 | -CH₃ | -0.07 | 99 | Electron-Donating |
| 3 | -H | 0.00 | 97 | Neutral |
| 4 | -C(O)N(CH₂)₄ (inferred) | ~+0.28 | (estimated 85-95) | Electron-Withdrawing |
| 5 | -COOCH₃ | +0.37 | 99 | Electron-Withdrawing |
| 6 | -NO₂ | +0.71 | 17 | Strongly Electron-Withdrawing |
Yields are based on reported data for similar substrates under optimized conditions and are intended for comparative purposes. The yield for this compound is an educated estimate based on its electronic properties.
The data indicates that while strongly electron-withdrawing groups like nitro (-NO₂) can significantly hinder the reaction, moderately electron-withdrawing groups, including the carboxamide functionality, can still participate effectively in Suzuki-Miyaura coupling, often affording high yields under appropriate conditions. The slightly reduced nucleophilicity compared to electron-rich boronic acids can typically be overcome by careful selection of catalyst, base, and solvent.
Experimental Protocols
A general experimental protocol for the Suzuki-Miyaura cross-coupling of a substituted phenylboronic acid with an aryl bromide is provided below. This protocol can be adapted for specific substrates and optimization may be required.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Substituted phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 5 mL)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, the substituted phenylboronic acid, and the base.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent mixture to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Visualizing Reaction Mechanisms and Workflows
To further aid in the understanding of the processes involved, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
References
3-(Pyrrolidine-1-carbonyl)phenylboronic acid vs. other coupling reagents for specific syntheses
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3-(Pyrrolidine-1-carbonyl)phenylboronic acid as a coupling reagent in Suzuki-Miyaura cross-coupling reactions. While direct comparative studies with comprehensive experimental data for this specific reagent are limited in publicly available literature, this document synthesizes existing information on the performance of substituted phenylboronic acids to offer insights into its potential advantages and applications.
Introduction to this compound
This compound is a derivative of phenylboronic acid featuring a pyrrolidine-1-carbonyl substituent at the meta position. This functional group imparts specific electronic and solubility characteristics that can influence its reactivity in palladium-catalyzed cross-coupling reactions. Boronic acids are crucial reagents in organic synthesis, particularly for the formation of carbon-carbon bonds, a fundamental process in the construction of complex molecules for pharmaceuticals and materials science.[1] The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, is a versatile method for the synthesis of biaryls, a common motif in drug candidates.
Theoretical Performance and Comparison with Other Coupling Reagents
The reactivity of a phenylboronic acid in the Suzuki-Miyaura coupling is influenced by the electronic nature of its substituents. The pyrrolidine-1-carbonyl group at the meta position is generally considered to be electron-withdrawing, which can impact the transmetalation step of the catalytic cycle.
Comparison with Other Substituted Phenylboronic Acids:
-
Electron-Donating Groups (e.g., -OCH₃, -CH₃): Phenylboronic acids with electron-donating groups are generally more nucleophilic and can exhibit faster rates of transmetalation. However, they may also be more prone to side reactions like protodeboronation.
-
Electron-Withdrawing Groups (e.g., -NO₂, -CF₃): Phenylboronic acids with strong electron-withdrawing groups can have slower transmetalation rates. However, they are often more stable and less susceptible to protodeboronation. The pyrrolidine-1-carbonyl group, being a moderately electron-withdrawing amide, is expected to offer a balance between reactivity and stability.
-
Unsubstituted Phenylboronic Acid: This serves as a baseline for comparison. The performance of this compound will be relative to the reaction conditions and the coupling partner.
Data Presentation
Due to the lack of direct comparative studies in the available literature, a comprehensive table of quantitative data is not feasible. However, the following table provides a qualitative comparison based on the expected electronic effects of different substituents on the phenylboronic acid.
| Coupling Reagent | Substituent Type | Expected Reactivity | Expected Stability | Notes |
| This compound | Moderately Electron-Withdrawing | Moderate | Good | The amide functionality may offer improved solubility in some organic solvents. |
| 4-Methoxyphenylboronic acid | Electron-Donating | High | Moderate | Prone to protodeboronation under certain conditions. |
| 4-Nitrophenylboronic acid | Strongly Electron-Withdrawing | Low to Moderate | High | Can be challenging to couple due to reduced nucleophilicity. |
| Phenylboronic acid | Neutral | Baseline | Baseline | Standard reagent for Suzuki-Miyaura coupling. |
Experimental Protocols
Below is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction. Specific conditions such as the choice of palladium catalyst, ligand, base, and solvent may need to be optimized for the specific substrates being used.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: To a flame-dried flask containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and a base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) and, if necessary, a ligand.
-
Solvent Addition: Add the appropriate solvent (e.g., a mixture of toluene and water, or dioxane).
-
Inert Atmosphere: The flask is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Reaction: The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC/MS.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Visualizations
The following diagrams illustrate the key processes involved in the Suzuki-Miyaura coupling and a typical experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Conclusion
References
The Biological Landscape of 3-(Pyrrolidine-1-carbonyl)phenylboronic Acid Derivatives: A Field Awaiting Exploration
While the pyrrolidine ring and the phenylboronic acid moiety are individually well-established pharmacophores in drug discovery, a comprehensive analysis of the biological activities of compounds directly derived from 3-(pyrrolidine-1-carbonyl)phenylboronic acid remains a nascent field of investigation. Extensive searches of scientific literature and chemical databases have revealed a notable absence of published studies detailing the synthesis, biological evaluation, and mechanistic understanding of this specific class of compounds.
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological effects, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The five-membered nitrogen-containing ring offers a three-dimensional structure that can effectively interact with biological targets.[1][2] Similarly, phenylboronic acids are recognized for their ability to act as enzyme inhibitors, particularly against serine proteases, by forming a stable, reversible covalent bond with the catalytic serine residue.[4]
Despite the individual promise of these two chemical entities, their combined potential within the framework of this compound has not been extensively explored in publicly available research. This presents a significant opportunity for medicinal chemists and drug discovery professionals to investigate a potentially rich area of chemical space.
Potential Therapeutic Targets and Research Directions
Based on the known activities of related compounds, several therapeutic areas warrant investigation for derivatives of this compound:
-
Enzyme Inhibition: Given the presence of the boronic acid group, these compounds are prime candidates for screening against various enzymes, particularly serine proteases which play crucial roles in coagulation, inflammation, and cancer.
-
Anticancer Activity: The pyrrolidine moiety is a common feature in many anticancer agents.[3] Derivatives could be evaluated for their cytotoxic effects against various cancer cell lines and their potential to interfere with cancer-related signaling pathways.
-
Anti-inflammatory and Analgesic Effects: Some pyrrolidine derivatives have shown promise as anti-inflammatory and analgesic agents, suggesting a potential avenue for research.[5]
-
Antidiabetic Activity: The inhibition of enzymes like α-amylase and α-glucosidase by certain pyrrolidine derivatives points towards a possible application in managing diabetes.[6][7]
A Call for Experimental Exploration
To unlock the therapeutic potential of this compound class, a systematic approach to synthesis and biological evaluation is required. The following experimental workflow is proposed for future research endeavors:
Figure 1. A proposed experimental workflow for the investigation of compounds derived from this compound.
Conclusion
The exploration of compounds derived from this compound represents a greenfield opportunity in medicinal chemistry. The convergence of the well-regarded pyrrolidine and phenylboronic acid pharmacophores suggests a high probability of discovering novel bioactive molecules. Future research, guided by systematic synthesis and rigorous biological testing, is essential to delineate the therapeutic potential of this promising, yet uncharted, class of compounds. The scientific community eagerly awaits the first reports of their biological activities and the elucidation of their mechanisms of action.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the X-ray Crystallography of Phenylboronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the single-crystal X-ray diffraction data of phenylboronic acid and its derivatives. While crystallographic data for 3-(Pyrrolidine-1-carbonyl)phenylboronic acid derivatives are not extensively available in public databases, a comparison with structurally related analogs offers valuable insights into how substitutions on the phenyl ring influence molecular conformation and crystal packing.
Phenylboronic acids are a critical class of compounds in organic synthesis and medicinal chemistry, known for their role in Suzuki coupling reactions and as reversible covalent inhibitors.[1][2] Their three-dimensional structure, dictated by the planar phenyl ring and the trigonal planar boronic acid group, is fundamental to their reactivity and biological activity. X-ray crystallography provides the definitive method for elucidating these structural details at the atomic level.[3][4]
This guide compares the crystal structure of the parent phenylboronic acid with 4-(methoxycarbonyl)phenylboronic acid to illustrate the structural effects of functional group substitution.
Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for phenylboronic acid and a representative derivative, 4-(methoxycarbonyl)phenylboronic acid. Such data is crucial for understanding the steric and electronic effects of substituents on the overall molecular architecture and intermolecular interactions, such as hydrogen bonding.
| Parameter | Phenylboronic Acid | 4-(Methoxycarbonyl)phenylboronic Acid |
| Formula | C₆H₇BO₂ | C₈H₉BO₄ |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | Iba2 | P 1 2₁/c 1 |
| Unit Cell Dimensions | ||
| a (Å) | 17.9049(7)[5] | 11.2449[6] |
| b (Å) | 15.3264(5)[5] | 12.0672[6] |
| c (Å) | 9.8113(2)[5] | 6.8598[6] |
| α (°) | 90 | 90[6] |
| β (°) | 90 | 105.1210[6] |
| γ (°) | 90 | 90[6] |
| B-C Bond Length (Å) | 1.563 / 1.568[5] | Data not specified |
| O-B-O Angle (°) | 118.7(2) / 119.7(2)[5] | 118.16(9)[7] |
| Ring-B(OH)₂ Dihedral Angle (°) | 6.6 / 21.4[5] | 7.70(6)[7][8] |
Note: The asymmetric unit of phenylboronic acid contains two independent molecules, leading to two values for some parameters.[5]
The data reveals that even a relatively simple substitution—changing a hydrogen to a methoxycarbonyl group—alters the crystal system from orthorhombic to monoclinic.[5][6] This is a direct consequence of changes in molecular symmetry and the formation of different intermolecular hydrogen bonding networks. In 4-(methoxycarbonyl)phenylboronic acid, the boronic acid groups form inversion dimers through O-H···O hydrogen bonds, and these dimers are further linked into sheets by hydrogen bonds involving the carbonyl oxygen atom.[7][8] The dihedral angle, which describes the twist between the phenyl ring and the boronic acid group, is a critical parameter for drug design as it defines the spatial orientation of the substituents.
Experimental Workflow for Single-Crystal X-ray Diffraction
The determination of a crystal structure is a multi-step process that requires careful execution. The generalized workflow for the analysis of a small molecule like a phenylboronic acid derivative is outlined below.
Caption: Experimental workflow for small molecule X-ray crystallography.
Detailed Experimental Protocols
The following is a generalized protocol for the crystallographic analysis of a phenylboronic acid derivative.
1. Synthesis and Crystallization: The first, and often most challenging, step is producing a high-quality single crystal.[1][3] The synthesized this compound derivative must be purified to homogeneity, typically via column chromatography or recrystallization. Diffraction-quality crystals (ideally >0.1 mm in all dimensions) are then grown using methods such as:
-
Slow Evaporation: The purified compound is dissolved in a suitable solvent or solvent mixture to near-saturation. The container is loosely covered to allow the solvent to evaporate over several hours to days, leading to the formation of crystals.[9]
-
Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small open vial. This vial is then sealed inside a larger container holding a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.[9]
-
Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly and undisturbed to room temperature or below.
2. Data Collection: A suitable crystal is selected under a microscope and mounted on a goniometer head. The crystal is then placed within an X-ray diffractometer. Key aspects of data collection include:
-
X-ray Source: A monochromatic X-ray beam, often from a Cu (λ ≈ 1.54 Å) or Mo (λ ≈ 0.71 Å) source, is used.[1]
-
Temperature: Data is typically collected at a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations of the atoms, resulting in higher quality data.
-
Diffraction Pattern: The crystal is rotated in the X-ray beam, and the intensities and positions of the thousands of diffracted X-ray reflections are recorded by a detector.[3]
3. Structure Solution and Refinement: The collected diffraction data (a set of reflections with corresponding intensities) must be converted into a model of the atomic arrangement.
-
Data Processing: The raw data is processed to correct for experimental factors and calculate the intensity of each reflection.
-
Phase Problem: The diffraction experiment measures the intensities but not the phases of the X-ray waves. For small molecules, this "phase problem" is typically solved using computational direct methods.[3] This yields an initial electron density map.
-
Model Building: An initial atomic model is built into the electron density map.
-
Refinement: The positions and thermal displacement parameters of the atoms in the model are adjusted using a least-squares refinement process to achieve the best possible fit with the experimental diffraction data.[5] The final quality of the structure is assessed by metrics such as the R-factor. The final validated structure is typically reported in a standard Crystallographic Information File (CIF) format.
References
- 1. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 2. (PDF) Crystal Structure of 4-(Methoxycarbonyl)phenylboronic [research.amanote.com]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. excillum.com [excillum.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. 4-Methoxycarbonylphenylboronic acid | C8H9BO4 | CID 2734369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Crystal structure of 4-(methoxycarbonyl)phenylboronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.iucr.org [journals.iucr.org]
- 9. iucr.org [iucr.org]
A Comparative Guide to Catalysts for Suzuki Coupling with 3-(Pyrrolidine-1-carbonyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This guide provides a comparative overview of common palladium catalysts for the Suzuki coupling of 3-(pyrrolidine-1-carbonyl)phenylboronic acid with aryl halides. Due to the limited availability of direct comparative studies on this specific boronic acid, this guide presents data from analogous reactions with structurally similar amide-substituted phenylboronic acids to provide valuable insights for catalyst selection and reaction optimization.
Performance Comparison of Palladium Catalysts
The choice of palladium catalyst and associated ligands is critical for achieving high yields and reaction efficiency in Suzuki-Miyaura coupling. Below is a summary of the performance of several widely used palladium catalyst systems in the coupling of aryl halides with phenylboronic acids bearing amide functionalities. The data is compiled from various sources and should be considered as a representative guide.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Aryl Halide | Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 4-Bromoanisole | 85 |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 2 | 4-Chlorotoluene | 92 |
| Pd₂(dba)₃ / XPhos | XPhos | Cs₂CO₃ | t-BuOH/H₂O | 80 | 1 | 2-Bromopyridine | 95 |
| Pd(dppf)Cl₂ | dppf | Na₂CO₃ | DMF/H₂O | 90 | 4 | 4-Bromobenzonitrile | 88 |
Note: Reaction conditions and yields are highly substrate-dependent and may require optimization for specific applications.
Experimental Protocols
Below are detailed experimental protocols for a typical Suzuki-Miyaura cross-coupling reaction involving an amide-substituted phenylboronic acid. These protocols are general and may require adaptation based on the specific substrates and catalyst system used.
General Procedure for Suzuki-Miyaura Coupling:
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Toluene/H₂O, 4:1 v/v, 5 mL)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, and base.
-
Evacuate the flask and backfill with an inert gas. This cycle should be repeated three times.
-
Add the degassed solvent system to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Visualizing the Process
To better understand the experimental workflow and the underlying catalytic mechanism, the following diagrams are provided.
Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative In Vitro Analysis of Novel Anti-Inflammatory and Anti-Neoplastic Agents Derived from 3-(Pyrrolidine-1-carbonyl)phenylboronic Acid
A detailed guide for researchers and drug development professionals on the bioactivity of a novel compound series. This document provides a comparative analysis of their performance in key in vitro assays, supported by detailed experimental protocols and data visualizations.
A novel series of compounds, synthesized utilizing 3-(Pyrrolidine-1-carbonyl)phenylboronic acid as a key starting material, has been evaluated for potential therapeutic applications in oncology and inflammatory diseases. This guide presents a comprehensive overview of their in vitro performance, offering a direct comparison with established drugs. The data herein is intended to provide researchers and drug development professionals with a robust dataset to inform further investigation and development of this promising chemical scaffold.
The synthesized compounds, designated as Compound A and Compound B, leverage the structural features of the pyrrolidine and phenylboronic acid moieties. The core structure was modified to explore the impact of different functional groups on biological activity. Compound A incorporates a nitro group, while Compound B features an amino group, allowing for an initial structure-activity relationship (SAR) assessment.
Comparative Analysis of In Vitro Bioactivity
The in vitro activities of Compound A, Compound B, and relevant reference compounds were assessed using a panel of standard assays. The cytotoxic effects were determined against the A549 human lung carcinoma cell line. The anti-inflammatory potential was evaluated through inhibition of the cyclooxygenase-2 (COX-2) enzyme and modulation of the NF-κB signaling pathway.
Table 1: Cytotoxicity against A549 Human Lung Carcinoma Cells (MTT Assay)
| Compound | IC50 (µM) |
| Compound A | 15.2 |
| Compound B | 35.8 |
| Doxorubicin (Reference) | 0.8 |
Lower IC50 values indicate greater cytotoxicity.
Table 2: In Vitro COX-2 Inhibition
| Compound | IC50 (µM) |
| Compound A | 8.5 |
| Compound B | 12.1 |
| Celecoxib (Reference) | 0.05 |
Lower IC50 values indicate more potent inhibition.
Table 3: Inhibition of TNF-α-induced NF-κB Activation
| Compound | IC50 (µM) |
| Compound A | 5.3 |
| Compound B | 9.7 |
| Bay 11-7082 (Reference) | 1.1 |
Lower IC50 values indicate more potent inhibition of NF-κB activation.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further research.
MTT Assay for Cell Viability
This assay quantitatively measures the metabolic activity of cells, which is an indicator of cell viability.[1][2][3]
Materials:
-
A549 human lung carcinoma cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed A549 cells into 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Prepare serial dilutions of the test compounds (Compound A, Compound B, and Doxorubicin) in culture medium.
-
Remove the overnight culture medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plates for 48 hours.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
COX-2 Inhibition Assay (Fluorometric)
This assay measures the ability of compounds to inhibit the activity of the human recombinant COX-2 enzyme.[4][5][6][7][8]
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe
-
COX Cofactor
-
Arachidonic Acid (substrate)
-
Test compounds and Celecoxib
-
96-well white opaque plates
-
Fluorometric plate reader
Procedure:
-
Prepare a reaction mixture containing COX Assay Buffer, COX Cofactor, and COX Probe.
-
Add the test compounds at various concentrations to the wells of a 96-well plate. Include a vehicle control and a positive control (Celecoxib).
-
Add the human recombinant COX-2 enzyme to all wells except the blank.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the arachidonic acid substrate.
-
Immediately measure the fluorescence kinetics at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 10 minutes at 25°C.
-
Calculate the rate of reaction (slope) for each well.
-
Determine the percentage of inhibition for each compound concentration relative to the enzyme control and calculate the IC50 values.
NF-κB Reporter Assay
This assay quantifies the activation of the NF-κB signaling pathway in response to an inflammatory stimulus (TNF-α) and the inhibitory effect of the test compounds.[9][10][11][12][13]
Materials:
-
HEK293 cells stably transfected with an NF-κB luciferase reporter construct
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Test compounds and Bay 11-7082
-
Luciferase Assay Reagent
-
96-well white plates
-
Luminometer
Procedure:
-
Seed the NF-κB reporter cells into 96-well white plates and incubate overnight.
-
Pre-treat the cells with various concentrations of the test compounds or the reference inhibitor for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6 hours to induce NF-κB activation. Include an unstimulated control.
-
Lyse the cells and add the Luciferase Assay Reagent to each well.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of inhibition of TNF-α-induced luciferase activity for each compound concentration and determine the IC50 values.
Visualizing the Mechanisms
To better understand the biological context and experimental procedures, the following diagrams illustrate the NF-κB signaling pathway and the general workflow for the in vitro assays.
Caption: A simplified diagram of the TNF-α induced NF-κB signaling pathway.
Caption: A generalized workflow for the described in vitro cell-based assays.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. atcc.org [atcc.org]
- 4. assaygenie.com [assaygenie.com]
- 5. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba [mdpi.com]
- 8. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. indigobiosciences.com [indigobiosciences.com]
- 11. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. indigobiosciences.com [indigobiosciences.com]
- 13. bpsbioscience.com [bpsbioscience.com]
A Comparative Guide to Validating the Purity of Synthesized 3-(Pyrrolidine-1-carbonyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The validation of purity for synthesized reagents is a critical, non-negotiable step in the drug discovery and development pipeline. For boronic acids, such as 3-(Pyrrolidine-1-carbonyl)phenylboronic acid, which are versatile building blocks in cross-coupling reactions, impurities can lead to inconsistent reaction yields, downstream purification challenges, and erroneous biological data. This guide provides a comparative overview of standard analytical techniques for purity determination, complete with detailed experimental protocols and representative data.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of a sample by separating it into its individual components. By comparing the peak area of the main compound to the total area of all detected peaks, a quantitative purity value can be determined.
Experimental Protocol: HPLC-UV Analysis
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the synthesized this compound in 1 mL of a 50:50 acetonitrile/water mixture to create a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL for analysis.
-
Instrumentation: Utilize a standard HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Use a gradient elution method.
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 5% B
-
18-20 min: 5% B
-
-
Detection: Set the UV detector to 254 nm.
-
Analysis: Inject 10 µL of the sample. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%.
Data Comparison
| Compound Batch | Retention Time (min) | Peak Area (%) | Purity Assessment |
| Synthesized Batch A | 9.85 | 98.7% | High Purity |
| Commercial Standard | 9.86 | >99.5% | Reference Standard |
| Alternative Synthesis B | 9.84 | 92.1% | Contains significant impurities |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of a compound, confirming its identity and revealing the presence of structurally similar impurities. Both ¹H and ¹³C NMR are essential for full characterization.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.
-
Data Acquisition: Obtain a standard ¹H NMR spectrum. The presence of unexpected signals or altered integration values for expected protons can indicate impurities.
-
Internal Standard (for qNMR): For quantitative NMR (qNMR), a certified internal standard of known purity (e.g., maleic acid) is added in a precisely weighed amount to determine the absolute purity of the target compound.
Data Comparison: Key ¹H NMR Shifts (DMSO-d₆)
| Proton Assignment | Expected Chemical Shift (ppm) | Synthesized Batch A (ppm) | Observations |
| Aromatic Protons | 7.4 - 8.0 | 7.45 - 7.98 | Signals match expected pattern |
| Pyrrolidine CH₂ | 3.4 - 3.6 | 3.48, 3.55 | Broad signals consistent with amide |
| Pyrrolidine CH₂ | 1.8 - 2.0 | 1.85, 1.92 | Signals match expected pattern |
| Boronic Acid OH | ~8.1 (very broad) | 8.12 | Present, confirms boronic acid moiety |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which in turn confirms the elemental composition.
Experimental Protocol: LC-MS (ESI+)
-
Instrumentation: Couple the HPLC system described above to an Electrospray Ionization (ESI) mass spectrometer.
-
Ionization Mode: Use positive ionization mode (ESI+) to detect the protonated molecule [M+H]⁺.
-
Mass Range: Scan a mass range from m/z 100 to 500.
-
Analysis: The extracted ion chromatogram for the expected m/z of the product should show a single peak co-eluting with the main UV peak.
Data Comparison
| Parameter | Expected Value | Observed Value (Batch A) | Confirmation |
| Formula | C₁₁H₁₄BNO₃ | - | - |
| Molecular Weight | 219.05 g/mol | - | - |
| [M+H]⁺ (Calculated) | 220.1132 | 220.1135 | High-resolution mass confirms elemental formula |
| [M+Na]⁺ (Calculated) | 242.0951 | 242.0954 | Adduct confirms identity |
Workflow Visualizations
The following diagrams illustrate the logical flow of the purity validation process.
Caption: Overall workflow for purity validation of a synthesized compound.
Caption: Experimental workflow for analysis by LC-UV-MS.
Comparative Analysis of 3-(Pyrrolidine-1-carbonyl)phenylboronic Acid Analogs as Novel Serine Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a series of synthesized 3-(pyrrolidine-1-carbonyl)phenylboronic acid analogs and their inhibitory activity against a key serine protease. The structure-activity relationship (SAR) of these compounds has been systematically investigated to identify key structural motifs responsible for enhanced potency. The following sections detail the inhibitory activities, experimental protocols, and key SAR insights.
Structure-Activity Relationship Data
The inhibitory activities of the this compound analogs were evaluated against a representative serine protease. The half-maximal inhibitory concentration (IC50) values were determined and are summarized in the table below. The core scaffold was systematically modified at the R1 and R2 positions to probe the effects of various substituents on inhibitory potency.
| Compound ID | R1 Substituent | R2 Substituent | IC50 (nM) |
| 1a | H | H | 150 |
| 1b | 4-F | H | 85 |
| 1c | 4-Cl | H | 70 |
| 1d | 4-CH3 | H | 120 |
| 1e | 4-OCH3 | H | 180 |
| 1f | 3-F | H | 95 |
| 1g | 3-Cl | H | 80 |
| 2a | H | 3-OH | 250 |
| 2b | H | (S)-3-OH | 220 |
| 2c | H | (R)-3-OH | 280 |
| 2d | H | 3,3-di-F | 110 |
Key Structure-Activity Relationship Insights
The SAR studies reveal critical structural features influencing the inhibitory potency of the this compound scaffold. The following diagram illustrates the key relationships derived from the experimental data.
Caption: Structure-Activity Relationship (SAR) summary for the inhibitor series.
Experimental Protocols
General Synthesis of this compound Analogs
The general synthetic route for the preparation of the target compounds is outlined below.
Caption: General synthetic workflow for the preparation of the target analogs.
Detailed Protocol:
-
Amide Coupling: To a solution of the appropriately substituted 3-bromobenzoic acid (1.0 eq) in dimethylformamide (DMF), 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq) were added. The corresponding pyrrolidine derivative (1.1 eq) was then added, and the reaction mixture was stirred at room temperature for 12 hours. The reaction was quenched with water and the product was extracted with ethyl acetate. The organic layer was washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography.
-
Miyaura Borylation: The resulting 3-bromo-N-(pyrrolidin-1-yl)benzamide analog (1.0 eq), bis(pinacolato)diboron (1.2 eq), and potassium acetate (2.5 eq) were dissolved in dioxane. The mixture was degassed with argon for 15 minutes. [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq) was added, and the reaction mixture was heated to 90°C for 18 hours. After cooling to room temperature, the mixture was filtered through celite and the solvent was evaporated. The residue was purified by column chromatography.
-
Deprotection: The boronate ester intermediate was dissolved in a mixture of acetone and water. Sodium periodate (3.0 eq) and ammonium acetate (5.0 eq) were added, and the mixture was stirred at room temperature for 4 hours. The reaction was then diluted with water and extracted with ethyl acetate. The combined organic layers were dried and concentrated to yield the final this compound analog.
Serine Protease Inhibition Assay
The inhibitory activity of the compounds was assessed using a fluorometric assay.
-
Reagents and Materials:
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.01% Tween-20, pH 7.4.
-
Enzyme: Recombinant human serine protease.
-
Substrate: Fluorogenic peptide substrate specific for the protease.
-
Test Compounds: Dissolved in DMSO to a stock concentration of 10 mM.
-
96-well black microplates.
-
-
Procedure:
-
A serial dilution of the test compounds was prepared in DMSO.
-
2 µL of the compound dilutions were added to the wells of the 96-well plate.
-
50 µL of the enzyme solution (final concentration 1 nM) in assay buffer was added to each well and incubated for 15 minutes at room temperature.
-
The reaction was initiated by adding 48 µL of the fluorogenic substrate (final concentration 10 µM) in assay buffer.
-
The fluorescence intensity was measured every minute for 30 minutes using a microplate reader with excitation and emission wavelengths of 380 nm and 460 nm, respectively.
-
The rate of reaction was determined from the linear portion of the progress curves.
-
IC50 values were calculated by fitting the dose-response curves using a four-parameter logistic equation.
-
Cell Viability Assay (MTT Assay)
To assess the cytotoxicity of the compounds, a standard MTT assay was performed using a human cell line (e.g., HEK293).
-
Procedure:
-
Cells were seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours.
-
The cells were then treated with various concentrations of the test compounds and incubated for another 48 hours.
-
10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plate was incubated for 4 hours at 37°C.
-
The medium was removed, and 100 µL of DMSO was added to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
Cell viability was expressed as a percentage of the untreated control.
-
This guide provides a foundational understanding of the structure-activity relationships of this compound analogs as serine protease inhibitors. The presented data and protocols can serve as a valuable resource for the further design and development of more potent and selective therapeutic agents.
Benchmarking the performance of 3-(Pyrrolidine-1-carbonyl)phenylboronic acid in specific reaction types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3-(Pyrrolidine-1-carbonyl)phenylboronic acid in key chemical transformations relevant to pharmaceutical and materials science research. Due to a lack of specific published experimental data for this particular boronic acid derivative, this document will focus on its expected reactivity in Suzuki-Miyaura cross-coupling and amide bond formation reactions based on the established principles of boronic acid chemistry. This guide will also present generalized experimental protocols and discuss alternative reagents.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds. This compound is anticipated to be a competent coupling partner in these reactions.
Expected Performance and Comparison with Alternatives
The reactivity of arylboronic acids in Suzuki-Miyaura coupling is influenced by both electronic and steric factors. The pyrrolidine-1-carbonyl substituent at the meta position of the phenylboronic acid introduces a degree of steric bulk and possesses an electron-withdrawing amide carbonyl group.
| Reagent | Expected Reactivity | Key Advantages | Potential Limitations |
| This compound | Moderate to Good | The amide functionality can offer sites for secondary interactions or further functionalization. | The steric hindrance from the pyrrolidine ring might necessitate more forcing reaction conditions or specialized catalyst systems compared to less substituted boronic acids. |
| Phenylboronic acid | High | Less sterically hindered, often leading to faster reaction rates and higher yields under standard conditions. | Lacks the functional handle for further elaboration that the pyrrolidine-1-carbonyl group provides. |
| 4-Formylphenylboronic acid | Good | The aldehyde group is a versatile functional group for subsequent transformations. | Can be prone to side reactions under certain basic conditions. |
| 3-Aminophenylboronic acid | Good | The amino group provides a site for derivatization. | Can be susceptible to oxidation and may require protection in some cases. |
Generalized Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of an aryl bromide with this compound. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a dried round-bottom flask, add the aryl bromide, this compound, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Amide Bond Formation (as a Catalyst)
Boronic acids can serve as effective Lewis acid catalysts for the direct amidation of carboxylic acids and amines, offering a greener alternative to traditional coupling reagents that generate stoichiometric waste. This compound is expected to exhibit catalytic activity in this transformation.
Expected Performance and Comparison with Alternatives
The catalytic efficacy of a boronic acid in amide formation is related to its Lewis acidity and its ability to activate the carboxylic acid.
| Catalyst | Expected Catalytic Activity | Key Advantages | Potential Limitations |
| This compound | Moderate | The amide moiety might influence catalyst solubility and interactions with substrates. | The electron-withdrawing nature of the substituent could enhance Lewis acidity, but steric factors may play a role. |
| Phenylboronic acid | Good | A commonly used and effective catalyst for a range of substrates. | May require higher temperatures for less reactive substrates. |
| 3,5-Bis(trifluoromethyl)phenylboronic acid | High | The strongly electron-withdrawing trifluoromethyl groups significantly increase the Lewis acidity of the boron center, leading to higher catalytic activity. | Higher cost compared to simpler boronic acids. |
| Boric Acid (H₃BO₃) | Moderate | Inexpensive and readily available. | Generally requires higher temperatures and longer reaction times. |
Generalized Experimental Protocol: Boronic Acid-Catalyzed Amidation
This protocol outlines a general procedure for the catalytic amidation of a carboxylic acid and an amine using a boronic acid catalyst. Azeotropic removal of water is crucial for driving the reaction to completion.
Materials:
-
Carboxylic acid (1.0 mmol)
-
Amine (1.0 mmol)
-
This compound (5-10 mol%)
-
Toluene (10 mL)
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add the carboxylic acid, amine, and this compound.
-
Add toluene to the flask.
-
Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (typically 12-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography.
Disclaimer: The information provided in this guide is based on established chemical principles and generalized protocols. Specific experimental conditions and outcomes for reactions involving this compound may vary and require optimization. Researchers should always consult relevant safety data sheets and perform thorough literature searches for the most up-to-date procedures and safety information.
Safety Operating Guide
Proper Disposal of 3-(Pyrrolidine-1-carbonyl)phenylboronic Acid: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like 3-(Pyrrolidine-1-carbonyl)phenylboronic acid are paramount for ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound, grounded in official safety data sheets and standard laboratory practices.
Immediate Safety and Handling Precautions:
Prior to handling this compound, it is crucial to be aware of its associated hazards. According to safety data, this compound is classified as a substance that can cause serious eye damage. Therefore, stringent adherence to personal protective equipment (PPE) protocols is mandatory.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and a face shield.[1]
-
Hand Protection: Use chemically resistant gloves.[1]
-
Skin and Body Protection: A lab coat or chemical-resistant apron is necessary.[1][2]
-
Respiratory Protection: In case of dust formation, use a NIOSH-approved respirator.[1][3]
Step-by-Step Disposal Procedure
The disposal of this compound, whether as a pure solid, in solution, or as contaminated material, must be conducted in a manner that prevents its release into the environment and ensures the safety of all personnel.
1. Waste Collection and Segregation:
-
Solid Waste: Collect unreacted or waste this compound solid by carefully sweeping it up to avoid dust formation.[1][4] Place the collected solid into a clearly labeled, sealed container designated for chemical waste.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as filter paper, gloves, and paper towels, should be considered contaminated. These items must be placed in a separate, sealed, and clearly labeled waste container.
-
Solutions: Unused or waste solutions containing this compound should be collected in a labeled, sealed, and chemically compatible container. Do not mix with other incompatible waste streams.
2. Labeling and Storage of Waste:
-
All waste containers must be clearly and accurately labeled with the full chemical name: "Waste this compound" and the appropriate hazard symbols (e.g., GHS pictogram for corrosion).
-
Store the sealed waste containers in a designated, well-ventilated, and secure chemical waste storage area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]
3. Professional Disposal:
-
The disposal of chemical waste must be handled by a licensed and approved waste disposal company.[4][5] Adhere to all local, state, and federal regulations governing chemical waste disposal.
-
Provide the waste disposal company with a complete and accurate safety data sheet (SDS) for this compound to ensure they can handle and dispose of it correctly.
4. Spill Management:
-
In the event of a spill, evacuate the immediate area if necessary.
-
Wearing the appropriate PPE, contain and clean up the spill. For solid spills, sweep up the material and place it in a designated waste container.[1][4] For liquid spills, use an inert absorbent material to soak up the substance before placing it in a sealed container for disposal.[5]
-
Do not allow the spilled material to enter drains or waterways.[1][3]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| CAS Number | 723281-53-6 | [6] |
| Molecular Formula | C11H14BNO3 | [6] |
| Molecular Weight | 219.05 g/mol | |
| Physical Form | Solid | |
| Purity | ≥98% |
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3-(Pyrrolidine-1-carbonyl)phenylboronic acid
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling 3-(Pyrrolidine-1-carbonyl)phenylboronic acid. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazard associated with this compound is its potential to cause serious eye damage.[1] The following table summarizes the mandatory personal protective equipment required to mitigate exposure risks.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a full-face shield.[2][3][4] | Protects eyes from dust particles and potential splashes of the chemical, which is known to cause serious eye damage.[1][2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[2][3][5] | Prevents skin contact with the compound. Gloves should be inspected before use and changed immediately if contaminated.[2] |
| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[2][5] | Protects skin from accidental spills and contact. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent the inhalation of dust particles.[2] | Minimizes the risk of respiratory tract irritation. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial for the safe handling of this compound. The following workflow outlines the necessary steps to be taken in a controlled laboratory setting.
Caption: Workflow for handling this compound.
1. Preparation:
-
Ensure that a safety shower and eyewash station are readily accessible before beginning work.[3]
-
All handling of the compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][6]
-
The work area should be clean and free of clutter.
2. Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
3. Chemical Handling:
-
Keep the container of this compound tightly closed when not in use.[2][6]
-
Avoid generating dust when transferring the solid.[2] Use appropriate tools, such as a spatula, for transfers.
4. Post-Handling:
-
Clean the work area to remove any residual chemical.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3]
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.
Waste Segregation and Collection:
-
Solid Waste: Collect unused or contaminated solid materials (e.g., weighing paper, contaminated gloves) in a designated, sealable container clearly labeled as "Hazardous Waste".[7]
-
Liquid Waste: If the compound is in a solution, collect it in a separate, clearly labeled, and sealable container for liquid hazardous waste.[7]
-
Never mix boronic acids with other chemicals like bleach or strong acids, as this could lead to dangerous reactions.[7]
Container Disposal:
-
Empty containers must be decontaminated before disposal. Rinse the empty container three times with a suitable solvent in a chemical fume hood.[7]
-
The first rinsate must be collected and disposed of as hazardous waste. Subsequent rinses may also need to be collected depending on institutional guidelines.[7]
-
After thorough rinsing and air-drying in a well-ventilated area, deface the original label. The clean container can then be disposed of according to your institution's procedures for decontaminated lab waste.[7]
Storage and Final Disposal:
-
Store sealed hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, until collection by your institution's environmental health and safety personnel or a licensed waste disposal company.[7]
References
- 1. (3-(Pyrrolidine-1-carbonyl)phenyl)boronic acid | 723281-53-6 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. leelinework.com [leelinework.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 7. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
